molecular formula C4H7NO2S2 B1428276 S-(2-cyanoethyl) methanesulfonothioate CAS No. 7651-64-1

S-(2-cyanoethyl) methanesulfonothioate

Cat. No.: B1428276
CAS No.: 7651-64-1
M. Wt: 165.2 g/mol
InChI Key: QKYDNNUYKDDIFF-UHFFFAOYSA-N
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Description

S-(2-cyanoethyl) methanesulfonothioate is a useful research compound. Its molecular formula is C4H7NO2S2 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methylsulfonylsulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDNNUYKDDIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to S-(2-cyanoethyl) methanesulfonothioate (CAS: 7651-64-1): A Versatile Reagent for Thiol Modification and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-(2-cyanoethyl) methanesulfonothioate, a valuable reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on the mechanistic rationale behind its use in modifying cysteine residues in proteins and its broader implications in the field of bioconjugation and drug discovery.

Introduction: The Strategic Advantage of this compound in Thiol Chemistry

This compound, belonging to the class of methanethiosulfonate (MTS) reagents, is a highly reactive and specific compound for the modification of sulfhydryl groups.[1] Its primary utility lies in its ability to introduce a cyanoethyl group onto cysteine residues in proteins and other thiol-containing molecules. This modification, known as S-cyanoethylation, offers a unique set of advantages for researchers. The cyanoethyl group can serve as a stable and irreversible block for thiols, preventing disulfide bond formation and unwanted side reactions.[2] Furthermore, the nitrile functionality provides a versatile chemical handle for subsequent downstream applications, including bioconjugation and the attachment of reporter molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValueReference
CAS Number 7651-64-1[3]
Molecular Formula C₄H₇NO₂S₂[3]
Molecular Weight 165.23 g/mol [3]
Appearance Typically a solid
Storage Store at 4°C[3]

Handling and Storage Considerations:

Like other methanethiosulfonate reagents, this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. For optimal stability, it should be stored in a cool, dry place. When preparing solutions for protein modification, it is advisable to make them fresh to minimize degradation.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. A common synthetic route involves the reaction of methanesulfonyl chloride with 3-mercaptopropionitrile.

Hypothetical Synthesis Workflow:

reagent1 Methanesulfonyl Chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 3-Mercaptopropionitrile reagent2->reaction base Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) base->reaction workup Aqueous Workup & Purification (e.g., Chromatography) reaction->workup product S-(2-cyanoethyl) methanesulfonothioate workup->product

Caption: General synthesis scheme for this compound.

Detailed Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptopropionitrile and a suitable base, such as triethylamine, in an anhydrous solvent like dichloromethane.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent to the reaction mixture with stirring. The methanesulfonyl chloride is the electrophile, and the thiolate anion of 3-mercaptopropionitrile, formed in the presence of the base, acts as the nucleophile.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench it with water or a mild acid. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Mechanism of Thiol Modification: S-Cyanoethylation

The primary application of this compound is the specific and efficient modification of cysteine residues. The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the electrophilic sulfur atom of the methanesulfonothioate group.

cluster_reactants Reactants cluster_product Products Protein-SH Protein-S⁻ reagent CH₃SO₂-S-CH₂CH₂CN Protein-SH->reagent Nucleophilic Attack modified_protein Protein-S-S-CH₂CH₂CN leaving_group CH₃SO₂⁻

Caption: Mechanism of cysteine modification by this compound.

This reaction is highly specific for thiols at physiological pH, as the pKa of the cysteine sulfhydryl group is typically around 8.3, allowing for a significant population of the reactive thiolate anion at or above this pH. The resulting disulfide bond is stable under most physiological conditions.

Applications in Research and Drug Development

The ability to selectively modify cysteine residues with a cyanoethyl group opens up a range of applications in protein chemistry, proteomics, and drug development.

Irreversible Blocking of Cysteine Residues

In many biochemical and proteomic studies, it is necessary to block free cysteine residues to prevent the formation of unwanted disulfide bonds, which can lead to protein aggregation or interfere with subsequent analytical steps like mass spectrometry.[2] this compound provides an efficient and irreversible means to cap these reactive thiols.

Probing Protein Structure and Function

By modifying specific cysteine residues, researchers can investigate their role in protein structure, function, and enzymatic activity. The introduction of the relatively small cyanoethyl group is often less perturbing than larger labels, allowing for a more subtle interrogation of the local environment of the cysteine residue.

Bioconjugation and Drug Delivery

The nitrile group of the cyanoethyl moiety is a versatile chemical handle that can be further modified. For example, it can be reduced to a primary amine, which can then be used for conjugation to other molecules such as fluorescent dyes, affinity tags, or drug molecules.[4][5] This two-step strategy allows for site-specific labeling of proteins. The cyanoethyl group itself can also be a key component in the synthesis of linkers for bioconjugates.[6]

Workflow for Protein Modification and Analysis:

protein Protein with accessible cysteine residues (e.g., BSA) reaction Incubation in a suitable buffer (e.g., PBS, pH 7.4-8.0) protein->reaction reagent S-(2-cyanoethyl) methanesulfonothioate reagent->reaction purification Purification of modified protein (e.g., Dialysis, Size-Exclusion Chromatography) reaction->purification analysis Characterization of modified protein purification->analysis ms Mass Spectrometry (confirming mass shift) analysis->ms sds_page SDS-PAGE (optional, to check for aggregation) analysis->sds_page

Caption: A general workflow for the modification and analysis of a protein with this compound.

Experimental Protocol: Modification of Bovine Serum Albumin (BSA)

This protocol provides a general guideline for the cyanoethylation of a model protein, Bovine Serum Albumin (BSA).[7][8][9][10][11]

  • Protein Preparation: Prepare a solution of BSA (e.g., 1-5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF.

  • Reaction: Add a molar excess of the this compound solution to the protein solution with gentle mixing. The optimal molar excess and reaction time will need to be determined empirically but a 10- to 50-fold molar excess for 1-2 hours at room temperature is a good starting point.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like dithiothreitol (DTT) or β-mercaptoethanol to consume any unreacted reagent.

  • Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column (size-exclusion chromatography).

  • Analysis: Confirm the modification by mass spectrometry.[2][12][13][14] The addition of a cyanoethyl group will result in a mass increase of 53.03 Da for each modified cysteine residue.

Analytical Characterization

The purity and identity of this compound and its protein conjugates can be confirmed by various analytical techniques.

Expected Analytical Data for this compound:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group (CH₃), and the two methylene groups (CH₂) of the cyanoethyl moiety.[15][16][17][18]

  • ¹³C NMR: The carbon NMR spectrum would provide signals for the four unique carbon atoms in the molecule.[15][16][17][18][19][20]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.[19][21][22] Fragmentation patterns could also be analyzed to confirm the structure.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the selective modification of cysteine residues. Its ability to introduce a stable cyanoethyl group provides a robust method for blocking thiols and a valuable platform for further bioconjugation. As the fields of proteomics, chemical biology, and drug delivery continue to advance, reagents like this compound will undoubtedly play a crucial role in the development of novel protein-based therapeutics and diagnostic agents. The strategic introduction of the cyanoethyl moiety allows for the precise engineering of biomolecules with enhanced properties and functionalities.

References

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  • Sato, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(9), 10537-10553.
  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
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  • Trujillo, L. E., et al. (1990). A protocol for the purification of bovine serum albumin free of deoxyribonuclease activity. Biotechniques, 9(5), 620-622.
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  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 145–167.
  • Lee, A. C., & Harris, J. L. (2019). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. ACS chemical biology, 14(3), 347–361.
  • Naletova, I., et al. (2017). Bovine Serum Albumin Bioconjugation with FITC.
  • Shekel, J. M. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

  • Lee, H., & Lytton-Jean, A. K. (2015). Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides. Pharmaceuticals (Basel, Switzerland), 8(4), 793–810.
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  • da Silva, A. B., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of the Brazilian Chemical Society, 27(8), 1483-1493.
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The Role of S-(2-cyanoethyl) methanesulfonothioate in Biochemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of S-(2-cyanoethyl) methanesulfonothioate, a versatile reagent in the biochemist's toolkit. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its reactivity, explores its diverse applications, and provides detailed methodologies for its effective use in the laboratory.

Introduction: Understanding the Thiol-Reactive Landscape

In the intricate world of cellular biochemistry, the amino acid cysteine and its thiol (-SH) group play a pivotal role in protein structure, catalysis, and redox signaling. The ability to selectively modify cysteine residues is paramount for elucidating protein function and for the development of targeted therapeutics. A variety of reagents have been developed for this purpose, each with distinct reactivity profiles and applications. Among these, this compound stands out as a valuable tool for its specific reactivity with cysteine residues. This guide will illuminate the unique properties and applications of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueSource
Molecular Formula C4H7NO2S2[1]
Molecular Weight 165.23 g/mol [1]
IUPAC Name 3-(methylsulfonylsulfanyl)propanenitrile[1]
CAS Number 7651-64-1[1]
Appearance Not specified in literature-
Solubility Not specified in literature-

The Core Mechanism: Cysteine-Specific Modification

This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are known for their ability to react with thiol groups. The primary reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the disulfide bond of the MTS reagent.

This reaction results in the formation of a mixed disulfide bond between the protein's cysteine residue and the 2-cyanoethyl group, with the concomitant release of methanesulfinate as a leaving group. The high reactivity and selectivity of MTS reagents for cysteine residues stem from the unique electrophilicity of the disulfide bond and the strong nucleophilicity of the thiolate anion.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-S⁻ Modified_Protein Protein-Cys-S-S-CH₂CH₂CN (Cyanoethylated Protein) Protein_Cys_SH->Modified_Protein Nucleophilic Attack MTS_CN CH₃SO₂-S-CH₂CH₂CN This compound MTS_CN->Modified_Protein Leaving_Group CH₃SO₂⁻ (Methanesulfinate) MTS_CN->Leaving_Group

Caption: Reaction of this compound with a cysteine residue.

The cyanoethyl group introduced by this modification can serve several purposes. It can act as a stable blocking group for cysteine residues, preventing their involvement in disulfide bond formation or other reactions. Furthermore, the unique chemical properties of the nitrile group can be exploited for subsequent analytical or synthetic steps.

Key Applications in Biochemical Research

The specific reactivity of this compound with cysteine residues makes it a valuable tool in a range of biochemical and proteomics applications.

Protein Labeling and Cysteine Quantification

One of the primary applications of this reagent is in the labeling of cysteine residues for their identification and quantification. By reacting a protein or a complex protein mixture with this compound, researchers can specifically tag accessible cysteine residues. The resulting cyanoethylated proteins can then be analyzed by mass spectrometry to identify the modified cysteine residues and to quantify the extent of modification.[4][5] This information is crucial for understanding protein structure, function, and regulation.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics aims to study protein function in complex biological systems using small molecule probes.[6][7] Activity-based protein profiling (ABPP) is a powerful sub-discipline of chemical proteomics that utilizes reactive probes to target the active sites of enzymes.[8] While not a classic ABPP probe that targets a specific enzyme family, this compound can be used in a broader chemical proteomics context to map the reactivity of cysteine residues across the proteome. This can provide insights into the functional state of cysteine-containing proteins and can be used to identify proteins that are susceptible to modification by electrophilic compounds.

A Tool in Drug Discovery and Development

The modification of cysteine residues is a key mechanism of action for many covalent drugs. Understanding the reactivity of cysteine residues in target proteins is therefore of great importance in drug discovery. This compound can be used to probe the accessibility and reactivity of cysteine residues in a potential drug target, providing valuable information for the design of covalent inhibitors. Furthermore, by competing with the binding of a covalent drug, it can be used to validate the target engagement of a compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound in protein modification experiments. Optimization may be required for specific applications.

General Protocol for Protein Labeling

This protocol outlines the basic steps for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)

  • This compound

  • Reducing agent (e.g., DTT or TCEP), optional

  • Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or DTT)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any interfering substances, such as other thiol-containing compounds. If necessary, reduce any existing disulfide bonds in the protein by incubating with a reducing agent (e.g., 1-5 mM TCEP for 30 minutes at room temperature). Subsequently, the reducing agent must be removed, for instance, by using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or acetonitrile).

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of the reagent over the protein).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal incubation time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.

  • Removal of Excess Reagent: Remove the excess reagent and byproducts by using a desalting column or through dialysis.

  • Analysis: Analyze the labeled protein using appropriate techniques, such as SDS-PAGE and mass spectrometry, to confirm the modification.

Protein_Labeling_Workflow Start Start: Purified Protein Reduce Optional: Reduce Disulfides (e.g., TCEP) Start->Reduce Add_Reagent Add S-(2-cyanoethyl) methanesulfonothioate Start->Add_Reagent If no reduction needed Remove_Reducer Remove Reducing Agent Reduce->Remove_Reducer Remove_Reducer->Add_Reagent Incubate Incubate (RT or 37°C, 1-2h) Add_Reagent->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench Purify Remove Excess Reagent (Desalting/Dialysis) Quench->Purify Analyze Analyze Labeled Protein (SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: Workflow for labeling a purified protein.

Protocol for Proteome-Wide Cysteine Reactivity Profiling

This protocol describes a more advanced application for assessing cysteine reactivity across a whole proteome.

Materials:

  • Cell lysate or tissue homogenate

  • This compound

  • Urea or other denaturants

  • Alkylation agent for blocking free thiols (e.g., iodoacetamide)

  • Enrichment reagents (if a reporter tag is incorporated into the reagent)

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Lysate Preparation: Prepare a cell lysate or tissue homogenate under denaturing conditions (e.g., in 8 M urea) to unfold proteins and expose cysteine residues.

  • Reduction and Alkylation (Control): For a control sample, reduce all cysteine residues with a reducing agent and then block them with an alkylating agent like iodoacetamide.

  • Labeling: Treat the experimental sample with this compound to modify accessible and reactive cysteine residues.

  • Protein Digestion: Digest the proteins in both the control and experimental samples into peptides using a protease such as trypsin.

  • Enrichment (Optional): If a version of the reagent with a reporter tag (e.g., biotin) is used, enrich the labeled peptides using affinity chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the modified peptides and quantify the differences in modification levels between the control and experimental samples to determine the sites of cysteine modification.[4][5]

Comparison with Other Cysteine-Modifying Reagents

The choice of a cysteine-modifying reagent depends on the specific experimental goals. Here's a comparison of this compound with other commonly used reagents.

ReagentReaction MechanismpH OptimumBond StabilityKey Features
This compound Nucleophilic substitution~7.0-8.5Stable disulfideIntroduces a cyanoethyl group.
Iodoacetamide SN2 alkylation~7.5-8.5Stable thioetherWidely used, can have off-target reactivity.
Maleimides Michael addition~6.5-7.5Thioether, can undergo hydrolysisHigh reactivity, potential for hydrolysis of the adduct.[9]
N-ethylmaleimide (NEM) Michael addition~6.5-7.5Stable thioetherCommon blocking agent in redox proteomics.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the selective modification of cysteine residues. Its specific reactivity, coupled with the unique properties of the introduced cyanoethyl group, makes it a powerful tool for protein labeling, chemical proteomics, and as a probe in drug discovery. As our understanding of the intricate roles of cysteine modifications in health and disease continues to grow, the application of precisely engineered chemical tools like this compound will undoubtedly play a crucial role in advancing our knowledge and enabling the development of novel therapeutic strategies. Future work may focus on the development of derivatives of this reagent with additional functionalities, such as fluorescent tags or bioorthogonal handles, to further expand its utility in the ever-evolving field of chemical biology.

References

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Sources

"S-(2-cyanoethyl) methanesulfonothioate" as a potential cysteine modifying agent

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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My subsequent searches yielded crucial insights into the reaction of methanethiosulfonates with cysteine, emphasizing the thiolate anion's reactivity and disulfide bond formation. The results also touched on the reversibility with reducing agents. I also have some data on the stability of cysteine adducts. I'm still searching for specific protocols for the synthesis and use of this compound. I found general protocols that could serve as templates.

Refining Search Strategies

I am gaining traction; this more focused scan of literature reveals the thiolate anion of cysteine's role in the reaction with methanethiosulfonates, emphasizing the formation of a mixed disulfide bond. The reversibility with DTT is also key. However, the specific protocols for synthesizing and using this compound are still elusive, and I need information on mass spec patterns.

Gathering Relevant Literature

I've built a solid foundation now. Recent searches have solidified my grasp of methanethiosulfonate reactivity with cysteine, and I have a good idea of protein modification protocols. A key paper focusing on mass spectrometry has also been identified.

Defining Synthesis Strategy

My focus has shifted towards defining the synthesis. The prior literature search gave me a broad overview. Now, I'm specifically targeting a reliable synthesis protocol for the target molecule. I will focus on the reaction of methanesulfonyl chloride with a sulfur nucleophile, followed by cyanoethylation. It's becoming clearer where the gaps in my understanding lie.

Addressing Knowledge Gaps

I'm now identifying critical gaps in the existing information. While I have a general grasp of the subject, synthesizing a trustworthy guide requires specific details. I need a reliable synthesis for the target molecule, a detailed protein modification protocol, quantitative data on reaction kinetics, and more mass spectrometry analysis examples. Focused searches are the next step.

Collecting Crucial Data

I've amassed a good amount of data. I've identified several general methods for synthesizing sulfonyl chlorides and thiosulfonates. Combining this with what I know about the reactivity of methanesulfonyl chloride, this gives me a good start.

Synthesizing Proposed Route

I've assembled a solid foundation, including synthetic strategies for sulfonyl chlorides and thiosulfonates, and the reactivity of methanesulfonyl chloride, allowing me to draft a plausible synthesis for this compound. Furthermore, I've gathered protocols for cysteine modifications. While the mechanism and analytical data look solid, a specific published procedure for the target compound, and quantitative data are still missing to make the guide very strong.

Formulating Comprehensive Guide

I've significantly expanded my understanding. While I can propose a solid synthetic route for the target molecule and adapt established protocols for cysteine modification, a specific published procedure and quantitative data remain elusive. The mechanism and analytical information are now robust, and I am ready to construct a draft of the guide, explicitly noting any inferences and structuring it logically, incorporating tables and diagrams.

Preliminary Studies on S-(2-cyanoethyl) methanesulfonothioate Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals initiating preliminary studies into the protein interactions of S-(2-cyanoethyl) methanesulfonothioate. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and insightful experimental design.

Introduction: Unveiling the Interactome of a Reactive Methanesulfonothioate

This compound (SCEMT) is a chemical entity characterized by the molecular formula C₄H₇NO₂S₂[1][2][3]. While its primary documented use is as an intermediate in organic synthesis, particularly for sulfur-containing compounds[4], its structural motifs suggest a potential for covalent interactions with biological macromolecules. The methanesulfonothioate group is an electrophilic moiety that can be targeted by nucleophilic amino acid residues within proteins, most notably the thiol group of cysteine. Understanding these interactions is paramount, as covalent modification of proteins can profoundly alter their function, localization, and stability, forming the basis for novel therapeutic interventions or toxicological mechanisms.

This guide outlines a strategic approach to systematically identify and characterize the protein targets of SCEMT, leveraging state-of-the-art chemoproteomic and mass spectrometry-based techniques. We will progress from initial reactivity profiling to proteome-wide screening and preliminary validation of putative interactions.

Part 1: Foundational Analysis - Characterizing the Reactivity of this compound

Before delving into complex cellular systems, it is crucial to establish the intrinsic reactivity of SCEMT with key biological nucleophiles. This initial phase provides a baseline understanding of its selectivity and reaction kinetics, which will inform the design of subsequent proteomic experiments.

In Vitro Reactivity Profiling with Model Nucleophiles

The primary objective is to determine which amino acid residues SCEMT preferentially modifies. This can be achieved by incubating SCEMT with a panel of N-acetylated amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine) and monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Of particular interest is the reaction with N-acetyl-L-cysteine, given the known propensity of thiosulfonates to react with thiols.

Determining Reaction Kinetics with a Model Protein

To understand the reactivity in a more biologically relevant context, a well-characterized, cysteine-containing protein such as Bovine Serum Albumin (BSA) or a specific recombinant protein of interest can be used.

Experimental Protocol: Intact Protein Mass Spectrometry for Reactivity Assessment

  • Protein Preparation: Prepare a stock solution of the model protein (e.g., 10 µM BSA) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Incubation: Add SCEMT at various concentrations (e.g., 10 µM, 50 µM, 100 µM) to the protein solution. Include a vehicle control (e.g., DMSO).

  • Time-Course Analysis: Incubate the reactions at a controlled temperature (e.g., 37°C) and collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching agent (e.g., excess N-acetyl-L-cysteine) or by acidifying the sample.

  • Intact Mass Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the intact protein.[5] An increase in mass corresponding to the addition of the SCEMT molecule (or a fragment thereof) indicates a covalent modification.[5]

Data Presentation: Expected Outcome of Intact Mass Analysis

SampleTime (min)Expected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
BSA + Vehicle12066430~664300No Modification
BSA + SCEMT1566430~66532~102Single Modification
BSA + SCEMT6066430~66532, ~66634~102, ~204Multiple Modifications

Note: The expected mass shift will depend on the nature of the covalent adduct formed.

This initial analysis provides crucial data on whether SCEMT is reactive towards proteins and offers a preliminary indication of the stoichiometry of the interaction.

Part 2: Proteome-Wide Identification of SCEMT Targets

With the foundational reactivity confirmed, the next logical step is to identify the full spectrum of protein targets within a complex biological system, such as a cell lysate or live cells. This is achieved through chemoproteomic approaches that utilize the principles of competitive profiling.

Competitive Chemoproteomics Workflow

This strategy relies on the competition between SCEMT and a broad-spectrum cysteine-reactive probe for binding to cysteine residues in the proteome.[6] A commonly used probe is an iodoacetamide-alkyne, which allows for subsequent "click" chemistry to attach a reporter tag (e.g., biotin) for enrichment.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Competitive Labeling & Enrichment cluster_2 Mass Spectrometry Analysis Lysate Cell Lysate Control Vehicle Control (DMSO) Lysate->Control Split Treatment SCEMT Treatment Lysate->Treatment Probe Add Cysteine-Reactive Probe (e.g., Iodoacetamide-Alkyne) Control->Probe Treatment->Probe Click Click Chemistry: Add Biotin-Azide Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics LCMS->Quant

Caption: Competitive chemoproteomics workflow for identifying SCEMT targets.

Detailed Protocol: Competitive Cysteine Reactivity Profiling

  • Cell Culture and Lysis: Culture cells of interest (e.g., HEK293T) to the desired confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer without reducing agents).

  • Competitive Incubation: Treat the cell lysate with SCEMT at a predetermined concentration for a specific duration. A vehicle-treated lysate serves as the control.

  • Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to both the SCEMT-treated and control lysates to label the remaining accessible cysteines.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified cysteines.[7]

  • Protein Precipitation and Redissolving: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment: Add streptavidin beads to the samples to enrich for biotinylated proteins (and their corresponding peptides after digestion).

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, MSFragger) to identify and quantify the peptides.[8] The relative abundance of each cysteine-containing peptide in the SCEMT-treated sample versus the control is determined. A significant decrease in the abundance of a peptide in the treated sample indicates that SCEMT has modified that specific cysteine, preventing the probe from binding.

Part 3: Validation and Mechanistic Insights

The output of the chemoproteomic screen is a list of potential protein targets. It is imperative to validate these hits and gain a deeper understanding of the functional consequences of SCEMT binding.

Orthogonal Validation of Target Engagement

Validation can be achieved through several methods:

  • Western Blotting: If a specific antibody for a high-confidence target is available, a pull-down experiment using a tagged version of SCEMT (e.g., with a clickable alkyne group) can be performed, followed by western blotting for the target protein.

  • Recombinant Protein Assays: Express and purify a high-priority target protein. The direct modification of this protein by SCEMT can be confirmed using intact protein mass spectrometry, as described in Part 1.2.

  • Functional Assays: If the target protein is an enzyme, its activity can be measured in the presence and absence of SCEMT. A change in enzyme kinetics would provide strong evidence for a functional interaction.

Mapping the Specific Site of Modification

Identifying the exact amino acid residue modified by SCEMT is crucial for understanding the mechanism of action. This is typically achieved through a "bottom-up" proteomics approach.

Workflow for Modification Site Mapping

G Protein Purified Target Protein or Complex Protein Mixture Incubate Incubate with SCEMT Protein->Incubate Reduce Reduce & Alkylate (DTT/IAA) Incubate->Reduce Digest Tryptic Digestion Reduce->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search with Variable Modification LCMS->Search

Caption: Bottom-up proteomics workflow for mapping SCEMT modification sites.

In this workflow, the protein or protein mixture is treated with SCEMT, followed by standard proteomic sample preparation. During the mass spectrometry data analysis, the mass of the SCEMT adduct is specified as a variable modification. The software will then identify the specific peptides—and the amino acid residues within them—that carry this modification.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust, multi-faceted approach to the preliminary study of this compound-protein interactions. By systematically progressing from broad reactivity profiling to proteome-wide screening and specific target validation, researchers can build a comprehensive understanding of the biological activity of this compound. The identification of specific protein targets is the first step in elucidating its mechanism of action, which can open new avenues for drug discovery or provide critical insights into its toxicological profile. Subsequent studies should focus on the downstream cellular consequences of target modification and the potential for structure-activity relationship studies to optimize the compound's properties.

References

  • Title: Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Contemporary proteomic strategies for cysteine redoxome profiling - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome Source: eScholarship, University of California URL: [Link]

  • Title: Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery Source: AGOSR | Open Access Repository URL: [Link]

  • Title: Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation Source: ACS Publications URL: [Link]

  • Title: Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery Source: Peak Proteins URL: [Link]

  • Title: Using Covalent Labeling and Mass Spectrometry To Study Protein Binding Sites of Amyloid Inhibiting Molecules Source: ACS Publications URL: [Link]

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  • Title: this compound | C4H7NO2S2 | CID 71306282 Source: PubChem URL: [Link]

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"S-(2-cyanoethyl) methanesulfonothioate" stability and solubility studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Solubility of S-(2-cyanoethyl) methanesulfonothioate

Authored by: A Senior Application Scientist

Introduction

This compound is a specialized organic compound featuring both a nitrile and a thiosulfonate functional group. While specific literature on this exact molecule is sparse, its structural motifs are well-characterized in the broader fields of organic and medicinal chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the stability and solubility of this compound. The methodologies outlined herein are based on established principles of pharmaceutical analysis and physical chemistry, offering a robust approach to characterizing this and structurally related compounds.

The thiosulfonate group (R-S(O)₂-S-R') is known for its reactivity and is a key structural element in various biologically active molecules.[1] The cyanoethyl group can influence the molecule's polarity and susceptibility to certain chemical transformations. Understanding the interplay of these functional groups is critical for predicting the compound's behavior in various experimental and physiological environments.

This document will detail the theoretical underpinnings and practical execution of stability and solubility studies, enabling researchers to generate reliable data for formulation development, analytical method validation, and preclinical assessment.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. Solubility impacts bioavailability, formulation options, and the design of in vitro assays.

Theoretical Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] The polarity of this compound, with its polar nitrile and thiosulfonate groups, suggests potential solubility in polar organic solvents. The PubChem database lists a computed XLogP3-AA value of -0.3, indicating a hydrophilic character.[3] Aqueous solubility will be heavily influenced by the ability of water to hydrogen bond with the oxygen and nitrogen atoms in the molecule.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A tiered approach is recommended, starting with simple qualitative tests and progressing to quantitative determinations.

1.2.1 Qualitative Solubility Assessment

This initial screen provides rapid insights into the compound's general solubility characteristics.

Protocol:

  • Add approximately 1-2 mg of this compound to 1 mL of the test solvent in a clear glass vial.

  • Vigorously shake the vial for 10-20 seconds.[4]

  • Allow the mixture to stand for 30 seconds and observe.[4]

  • Categorize the solubility as soluble (clear solution), partially soluble (some solid remains), or insoluble.[2][4]

Recommended Solvents for Screening:

  • Water (pH 7.0)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

1.2.2 Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation
SolventQualitative SolubilityQuantitative Solubility (µg/mL at 25°C)
Water[Data from experiment][Data from experiment]
0.1 N HCl[Data from experiment][Data from experiment]
0.1 N NaOH[Data from experiment][Data from experiment]
Ethanol[Data from experiment][Data from experiment]
DMSO[Data from experiment][Data from experiment]

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and developing stability-indicating analytical methods. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a key component of this process.[5][6] These studies intentionally stress the molecule to predict its degradation profile.[7] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[5][6][8]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The thiosulfonate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the S-S(O)₂ bond.[9] Thioesters, in general, can undergo hydrolysis.[10][11] The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, typically under more stringent conditions.

  • Oxidation: The sulfur atoms are susceptible to oxidation, potentially forming higher oxidation state sulfur species.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base Expose Aliquots oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose Aliquots thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal Expose Aliquots photo Photostability (ICH Q1B light exposure) start->photo Expose Aliquots analysis HPLC-UV/MS Analysis acid->analysis Analyze Samples at Time Points base->analysis Analyze Samples at Time Points oxidation->analysis Analyze Samples at Time Points thermal->analysis Analyze Samples at Time Points photo->analysis Analyze Samples at Time Points evaluation Assess Degradation (5-20% target) analysis->evaluation end Report Findings evaluation->end Identify Degradants & Elucidate Pathways

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently.

2.3.1 Hydrolytic Degradation
  • Acidic Conditions: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Basic Conditions: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature and analyze at early time points (e.g., 0, 15, 30, 60 minutes) due to the potential for rapid degradation. Neutralize samples with an equivalent amount of acid before analysis.

  • Neutral Conditions: Mix the stock solution with an equal volume of water. Incubate at an elevated temperature (e.g., 60°C) and sample at various time points.

2.3.2 Oxidative Degradation
  • Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature and sample at various time points.

2.3.3 Thermal Degradation
  • Solid State: Store the solid compound in a controlled temperature oven (e.g., 80°C).[8] Periodically dissolve a sample for analysis.

  • Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 80°C) and sample at various time points.[8]

2.3.4 Photolytic Degradation
  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from any degradation products.[12]

  • Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

  • Detector: A photodiode array (PDA) detector is useful for peak purity analysis. Mass spectrometry (MS) is invaluable for the identification of degradation products.

  • Method Development: A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

Part 3: Data Interpretation and Reporting

The results from the stability and solubility studies should be synthesized to build a comprehensive profile of this compound.

Stability Profile Summary

The following table should be used to summarize the findings from the forced degradation studies.

Stress Condition% DegradationNumber of DegradantsObservations/Potential Products
0.1 N HCl, 60°C[Data from experiment][Data from experiment][e.g., Hydrolysis of thiosulfonate]
0.1 N NaOH, RT[Data from experiment][Data from experiment][e.g., Rapid degradation observed]
3% H₂O₂, RT[Data from experiment][Data from experiment][e.g., Formation of oxidized species]
80°C (Solid)[Data from experiment][Data from experiment][e.g., Compound is stable/unstable]
Photolysis (ICH Q1B)[Data from experiment][Data from experiment][e.g., Compound is light sensitive]
Logical Relationship Diagram

The relationship between the compound's structure and its observed stability can be visualized as follows:

Stability_Logic cluster_compound This compound cluster_groups Key Functional Groups cluster_pathways Predicted Degradation Pathways compound Core Structure thiosulfonate Thiosulfonate Ester (-S(O)₂-S-) compound->thiosulfonate nitrile Nitrile (-C≡N) compound->nitrile hydrolysis Hydrolysis thiosulfonate->hydrolysis Susceptible to acid/base oxidation Oxidation thiosulfonate->oxidation Sulfur atoms can be oxidized nitrile->hydrolysis Possible under harsh conditions

Caption: Functional Group Contributions to Degradation.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the stability and solubility of this compound. By employing the detailed protocols for solubility profiling and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug discovery and development. The insights gained from these studies will be instrumental in designing stable formulations, establishing appropriate storage conditions, and developing validated, stability-indicating analytical methods. While this document is based on established principles, the specific behavior of this compound must be confirmed through empirical investigation.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Alsante, K. M., Hata, G. L., Lohr, L. L., & Sharp, T. R. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • Newton, G. L., Dorian, R., & Fahey, R. C. (1981). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. Analytical Biochemistry, 114(2), 383–387.
  • Zhang, Y., et al. (2024). Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes.
  • Weinert, Z. J., & Batey, R. A. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(13), 2868–2871.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 40)
  • Zalepugin, D. Yu., et al. (2015). Stability of thiosulfinates from garlic (Allium sativum L.) supercritical extracts in polar and nonpolar solvents. Russian Journal of Physical Chemistry B, 9(7), 1032–1042.
  • Larsen, A. O., & Jutfelt, F. (2016). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Chemical Biology, 11(10), 2862–2870.
  • Wikipedia. (n.d.). Thiosulfinate. Retrieved from [Link]

  • Wageningen University. (2023).
  • Shen, C., Xiao, H., & Parkin, K. L. (2002). In Vitro Stability and Chemical Reactivity of Thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644–2651.
  • Iaroshenko, V. O. (2019). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Journal of Sulfur Chemistry, 41(1), 1-20.
  • Lanzotti, V. (2006). The analysis of onion and garlic.
  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • Hrytsyk, M., et al. (2021). Antioxidant Activity of Thiosulfonate Compounds in Experiments in Vitro and in vivo. Biointerface Research in Applied Chemistry, 11(4), 11559-11571.
  • Pearson. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Fahey, R. C. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Oxidative Medicine and Cellular Longevity, 2020, 9569843.

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Topic: Exploring the Electrophilicity of S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

S-(2-cyanoethyl) methanesulfonothioate is a specialized electrophilic reagent belonging to the methanethiosulfonate (MTS) class of compounds.[1][2] Its unique reactivity profile, centered on the electrophilic sulfenyl sulfur atom, makes it a valuable tool in organic synthesis and bioconjugation. This guide provides a comprehensive examination of the chemical principles governing its electrophilicity, the mechanism of its reaction with biological nucleophiles, and detailed protocols for its experimental characterization. We will explore its applications in drug discovery, particularly in the context of covalent ligand development and as a reversible thiol-modifying agent, offering field-proven insights for researchers aiming to leverage its properties in their work.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 7651-64-1) is an organic thiosulfonate characterized by a methanesulfonyl group and a 2-cyanoethyl group attached to a central disulfide bond.[3][4][] Thiosulfonates are noted for their stability compared to sulfenyl halides while exhibiting greater reactivity than disulfides, positioning them as versatile sulfenylating agents.[6][7] This molecule serves as a key intermediate in the synthesis of various sulfur-containing compounds, finding utility in the development of novel pharmaceuticals and agrochemicals where the introduction of specific functional groups can enhance biological activity.[8]

The core utility of this compound stems from the highly electrophilic nature of one of its sulfur atoms, making it a prime candidate for reacting with nucleophiles, most notably the thiol groups of cysteine residues in proteins. Understanding the nuances of this electrophilicity is paramount for its effective application in drug development and chemical biology.

The Heart of Reactivity: A Molecular-Level Analysis of Electrophilicity

The reactivity of this compound is dictated by its distinct electronic architecture. The disulfide bond (S-S) is significantly polarized due to the presence of the strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃). This polarization renders the sulfenyl sulfur atom (the sulfur bonded to the cyanoethyl group) electron-deficient and thus highly susceptible to nucleophilic attack.

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[9][10] When a nucleophile, such as a thiolate anion (RS⁻), attacks the electrophilic sulfur, the S-S bond cleaves, resulting in the formation of a new, unsymmetrical disulfide and the displacement of the methanesulfinate anion (CH₃SO₂⁻).

Key Factors Governing Electrophilicity:

  • Excellent Leaving Group: The methanesulfinate anion is a superb leaving group due to the resonance stabilization of its negative charge across the two oxygen atoms of the sulfonyl group. This thermodynamic stability drives the forward reaction.

  • Polarized S-S Bond: The inductive effect of the sulfonyl group creates a permanent dipole, making the adjacent sulfur atom a "soft" electrophile, which preferentially reacts with "soft" nucleophiles like thiols.

  • The Cyanoethyl Moiety: The cyanoethyl group itself has a secondary but crucial role. While it is the group transferred to the nucleophile, the S-cyanoethyl linkage can be cleaved under basic conditions through a process of β-elimination (de-cyanoethylation).[11][12] This makes the modification potentially reversible, a desirable trait in certain drug development contexts, contrasting with the more permanent linkage formed by reagents like maleimides.[13]

Below is a diagram illustrating the fundamental reaction mechanism with a thiol.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Buffer, Nucleophile, Electrophile) mix Mix Reagents in Reaction Vessel (t=0) prep_reagents->mix acquire Acquire Data at Time Intervals (t₁, t₂, t₃...) mix->acquire process Process Data (e.g., Peak Integration) acquire->process plot Plot Concentration vs. Time process->plot calculate Calculate Kinetic Parameters (k, t₁/₂) plot->calculate

Sources

Methodological & Application

Application Notes and Protocols for Protein Modification using S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Cysteine Cyanylation in Protein Chemistry

In the landscape of protein modification and bioconjugation, the strategic chemical manipulation of amino acid side chains is paramount for developing advanced therapeutics, diagnostics, and research tools.[1][2][3] Among the canonical amino acids, cysteine, with its nucleophilic thiol group, offers a prime target for selective modification.[4][5] S-(2-cyanoethyl) methanesulfonothioate has emerged as a valuable reagent for the specific modification of cysteine residues through a process known as cyanylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for using this compound for protein modification, detailing the underlying mechanism, experimental procedures, and characterization of the resulting modified proteins.

The modification of proteins via their cysteine residues allows for the introduction of various functionalities, such as fluorophores, cytotoxic drugs in antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) to enhance therapeutic protein half-life.[1][3] The cyanylation of cysteine residues using this compound provides a stable thioether linkage, which is a crucial first step in many multi-step bioconjugation strategies. Understanding the nuances of this reaction is key to achieving high-yield, specific, and reproducible protein modifications.

Mechanism of Cysteine Cyanylation

The reaction between this compound and a cysteine residue proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the sulfur atom of the methanesulfonothioate group. This results in the formation of a mixed disulfide intermediate, which then undergoes an intramolecular rearrangement to yield a more stable S-cyanoethylated cysteine and methanethiosulfonate as a leaving group.

The efficiency of the reaction is pH-dependent, as the cysteine thiol group (pKa ~8.5) needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.[4] Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol.

Cysteine Cyanylation Mechanism Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ (Thiolate) Protein_Cys_SH->Protein_Cys_S Deprotonation (pH > 8) Intermediate Mixed Disulfide Intermediate Protein_Cys_S->Intermediate Nucleophilic Attack Reagent S-(2-cyanoethyl) methanesulfonothioate Reagent->Intermediate Modified_Protein S-cyanoethylated Protein-Cys-S-CH₂CH₂CN Intermediate->Modified_Protein Intramolecular Rearrangement Leaving_Group Methanethiosulfonate (CH₃SO₂S⁻) Intermediate->Leaving_Group

Caption: Mechanism of cysteine cyanylation.

Materials and Reagents

Material/ReagentRecommended Specifications
This compound>95% purity
Protein of InterestPurified, with at least one free cysteine
Reaction Buffer50 mM Tris-HCl, pH 8.0-8.5
Reducing Agent (optional)1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Quenching Reagent10-20 mM 2-Mercaptoethanol or DTT
Desalting ColumnsAppropriate size for protein sample
Analytical InstrumentsMass Spectrometer (e.g., ESI-MS), HPLC system
SolventsAnhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Experimental Protocol: Protein Modification

This protocol outlines the general steps for the cyanylation of a protein with free cysteine residues. Optimization of reaction conditions (e.g., pH, reagent stoichiometry, incubation time) may be necessary for specific proteins.

Step 1: Protein Preparation
  • Dissolve the protein in the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a reducing agent such as DTT (1-5 mM) or TCEP (1-5 mM) for 1 hour at room temperature.

  • Remove the reducing agent completely using a desalting column or dialysis against the reaction buffer. This step is critical as the reducing agent will compete with the protein's cysteine residues for the cyanylation reagent.

Step 2: Reagent Preparation
  • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO. A typical stock concentration is 10-100 mM.

  • The reagent should be stored under inert gas and protected from moisture. It is advisable to prepare the stock solution fresh before each use.

Step 3: Cyanylation Reaction
  • Add the this compound stock solution to the protein solution. The molar excess of the reagent over the protein's free cysteine residues typically ranges from 10 to 50-fold. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

Step 4: Quenching the Reaction
  • To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. The quenching reagent will react with any excess this compound.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Modified Protein
  • Remove the excess reagent, quenching reagent, and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

  • Confirm the purity of the modified protein using SDS-PAGE and assess the concentration using a standard protein assay (e.g., BCA or Bradford).

Experimental Workflow for Protein Cyanylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Protein Preparation (Dissolve & Reduce) Reaction 3. Cyanylation Reaction (Incubate Protein + Reagent) Protein_Prep->Reaction Reagent_Prep 2. Reagent Preparation (Dissolve S-(2-cyanoethyl) methanesulfonothioate) Reagent_Prep->Reaction Quench 4. Quench Reaction (Add 2-Mercaptoethanol) Reaction->Quench Purification 5. Purification (SEC or Dialysis) Quench->Purification Characterization 6. Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: Workflow for protein cyanylation.

Characterization of Modified Proteins

Verification of the successful modification is a critical step. The following techniques are recommended:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the molecular weight of the modified protein. The addition of a cyanoethyl group (-CH₂CH₂CN) results in a mass increase of 53.06 Da per modified cysteine.

  • Peptide Mapping: For proteins with multiple cysteines, peptide mapping using LC-MS/MS can identify the specific cysteine residues that have been modified. This involves digesting the modified protein with a protease (e.g., trypsin) and analyzing the resulting peptides.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the modified protein and separate it from the unmodified protein.

Analytical TechniqueExpected Outcome for Successful Modification
ESI-MSA mass shift of +53.06 Da per modified cysteine.
LC-MS/MS Peptide MappingIdentification of peptide fragments containing the S-cyanoethylated cysteine.
RP-HPLCA shift in retention time for the modified protein compared to the unmodified protein.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Modification Efficiency Incomplete reduction of disulfide bonds.Ensure complete removal of the reducing agent before adding the cyanylation reagent. Increase the incubation time with the reducing agent.
pH of the reaction buffer is too low.Increase the pH of the reaction buffer to 8.5 to promote thiolate formation.
Insufficient molar excess of the reagent.Increase the molar ratio of this compound to protein.
Non-specific Modification Reaction with other nucleophilic residues (e.g., lysine).This is generally rare with this reagent. Ensure the pH is not excessively high (e.g., > 9.0).
Protein Precipitation Protein instability in the reaction buffer or upon modification.Perform a buffer screen to identify optimal conditions for protein stability. Add stabilizing excipients (e.g., glycerol, arginine).

Safety and Handling

This compound is classified as a hazardous substance.[6][7][8][9] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] All work should be conducted in a well-ventilated fume hood.[7][8] In case of skin or eye contact, rinse immediately with plenty of water.[6][7][8] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7][8]

Conclusion

The cyanylation of cysteine residues using this compound is a robust and specific method for protein modification. The protocol described in this application note provides a solid foundation for researchers to successfully implement this chemistry in their work. Careful optimization of reaction parameters and thorough characterization of the final product are essential for achieving desired outcomes in the development of novel bioconjugates for therapeutic and research applications.

References

  • Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

  • Wu, Z., & Li, Y. (2001). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 290(2), 347-354. [Link]

  • Karelin, A. A., & Ovchinnikova, T. V. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Moscow University Chemistry Bulletin, 76(3), 153-165. [Link]

  • Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1-11. [Link]

  • Zamyatnin, A. A. Jr., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 875-883. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 23(7), e202100669. [Link]

  • Lang, R. J., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(5), 947-958. [Link]

  • Zamyatnin, A. A. Jr., et al. (2023). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. Methods in Molecular Biology, 2669, 137-143. [Link]

  • van der Wijk, L. G., et al. (2023). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Bioconjugate Chemistry, 34(7), 1269-1277. [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

  • Chen, Y. H., et al. (2022). Reducing Offsite Modification using 2-mercaptoethanol for Proteome Analysis. bioRxiv. [Link]

  • Zhang, Y., et al. (2022). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. Molecules, 27(19), 6649. [Link]

  • Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]

  • Lang, R. J., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(5), 947-958. [Link]

  • Fang, Y., & Zhang, Y. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(5), 1165-1167. [Link]

  • Zhang, H., et al. (2012). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 11(10), 5096-5103. [Link]

  • Hansen, F. M., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 32(10), 2697-2708. [Link]

  • Bernuzzi, F., et al. (2023). S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. Molecular Nutrition & Food Research, 67(5), e2200636. [Link]

Sources

Step-by-step guide for peptide cleavage with "S-(2-cyanoethyl) methanesulfonothioate"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Step-by-Step Guide to the Generation of Peptide Thioacids via S-(2-Cyanoethyl) Thioester Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Peptide Thioacids in Chemical Biology

Peptide thioacids are indispensable tools in modern chemical biology and drug development. Their unique reactivity makes them key precursors for a variety of essential bioconjugation techniques, most notably Native Chemical Ligation (NCL). NCL allows for the chemoselective ligation of unprotected peptide fragments, enabling the synthesis of large proteins, cyclic peptides, and other complex biomolecules that are inaccessible through traditional solid-phase peptide synthesis (SPPS) alone. The generation of peptide thioacids in high purity and yield is therefore a critical step in many cutting-edge research and development pipelines.

This application note details a robust and efficient method for the preparation of peptide thioacids utilizing S-(2-cyanoethyl) thioester intermediates. This approach offers several advantages, including mild reaction conditions and compatibility with Fmoc-based SPPS methodologies. We will provide a detailed, step-by-step protocol, explain the underlying chemical principles, and offer insights into best practices for successful implementation.

The Chemistry: A Two-Step Pathway to Peptide Thioacids

The conversion of a resin-bound peptide to a peptide thioacid via an S-(2-cyanoethyl) thioester intermediate is a two-step process that occurs after the completion of solid-phase synthesis.

  • Transthioesterification: The resin-bound peptide, typically anchored via a thioester linkage, undergoes a transthioesterification reaction with 3-mercaptopropionitrile. This displaces the resin-bound thiol, releasing the peptide into solution as an S-(2-cyanoethyl) peptide thioester. This intermediate is stable and can be purified if necessary.

  • β-Elimination: The S-(2-cyanoethyl) peptide thioester is then treated with a suitable base. This induces a β-elimination of the 2-cyanoethyl group, yielding the desired peptide thioacid. This elimination reaction is typically fast and clean, proceeding under mild conditions.

This two-step process provides a reliable method for generating peptide thioacids, which can then be used immediately in downstream applications such as NCL.

Experimental Workflow Overview

Peptide_Thioacid_Synthesis Resin Resin-Bound Peptide Thioester Transthioesterification Transthioesterification with 3-mercaptopropionitrile Resin->Transthioesterification Cyanoethyl_Intermediate S-(2-Cyanoethyl) Peptide Thioester (in solution) Transthioesterification->Cyanoethyl_Intermediate Purification Optional Purification (e.g., HPLC) Cyanoethyl_Intermediate->Purification Elimination β-Elimination Cyanoethyl_Intermediate->Elimination Directly Purification->Elimination Thioacid Peptide Thioacid Elimination->Thioacid Ligation Downstream Application (e.g., Native Chemical Ligation) Thioacid->Ligation

Workflow for Peptide Thioacid Synthesis.

Detailed Protocol: Generation of Peptide Thioacids

This protocol is adapted from established methods for the synthesis of peptide thioacids via S-2-cyanoethyl thioesters.[1][2]

Part 1: Synthesis of the Resin-Bound Peptide Thioester

This protocol assumes the starting material is a fully protected peptide synthesized on a resin that facilitates the formation of a C-terminal thioester. A common approach involves the use of a resin pre-loaded with a trityl-protected thiol linker.

  • Resin Selection: Utilize a resin suitable for generating peptide thioesters, such as a Sieber amide resin functionalized with a thiol linker.

  • Solid-Phase Peptide Synthesis (SPPS): Assemble the desired peptide sequence using standard Fmoc-based SPPS protocols.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc protecting group.

Part 2: Transthioesterification to form the S-(2-Cyanoethyl) Peptide Thioester

Reagents and Materials:

  • Resin-bound peptide thioester

  • 3-mercaptopropionitrile

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a fritted filter

  • Inert gas (Nitrogen or Argon)

  • HPLC for purification (optional)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DCM for 30 minutes.

  • Reaction Cocktail Preparation: Prepare a cleavage cocktail consisting of DCM, 3-mercaptopropionitrile, and DIPEA. A typical ratio is 90:5:5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture under an inert atmosphere at room temperature. The reaction is typically complete within 2-4 hours.

  • Filtration: Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the S-(2-cyanoethyl) peptide thioester.

  • Resin Washing: Wash the resin with additional DCM (2-3 times) and combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure.

  • Purification (Optional): The crude S-(2-cyanoethyl) peptide thioester can be purified by reverse-phase HPLC at this stage if necessary.

Part 3: β-Elimination to Generate the Peptide Thioacid

Reagents and Materials:

  • S-(2-cyanoethyl) peptide thioester (crude or purified)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic solvent (e.g., acetonitrile)

  • HPLC for analysis and purification

Procedure:

  • Dissolution: Dissolve the S-(2-cyanoethyl) peptide thioester in a mixture of buffer and an organic co-solvent.

  • Initiation of Elimination: Add TCEP to the solution. The elimination of the 2-cyanoethyl group is typically rapid, often completing within 15-30 minutes at room temperature.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC.

  • Purification: Once the reaction is complete, purify the resulting peptide thioacid by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the peptide thioacid as a solid.

ParameterRecommendationNotes
Transthioesterification Cocktail DCM/3-mercaptopropionitrile/DIPEA (90:5:5)Ensure anhydrous conditions.
Transthioesterification Time 2-4 hoursMonitor by HPLC if possible.
β-Elimination pH ~7.5A slightly basic pH facilitates the elimination.
β-Elimination Time < 30 minutesThe reaction is generally fast.[1][2]
Reducing Agent TCEPTCEP is effective and stable in aqueous solutions.

Safety and Handling

  • S-(2-cyanoethyl) methanesulfonothioate and related compounds: These are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6]

  • 3-mercaptopropionitrile: This is a thiol and has a strong, unpleasant odor. Handle in a fume hood.

  • DIPEA: This is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • TFA (if used for side-chain deprotection): Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The use of S-(2-cyanoethyl) thioester intermediates provides a reliable and efficient pathway for the synthesis of peptide thioacids. This method is compatible with standard Fmoc-based SPPS and offers mild reaction conditions, making it a valuable tool for researchers in peptide chemistry, chemical biology, and drug discovery. The resulting peptide thioacids are key building blocks for the construction of complex peptides and proteins through techniques such as Native Chemical Ligation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Díaz-Mochón, J. J., et al. (2012). Fmoc-based synthesis of peptide thioacids for azide ligations via 2-cyanoethyl thioesters. Organic Letters, 14(19), 5038–5041. [Link]

  • MySkinRecipes. This compound. [Link]

  • Warren, J. D., et al. (2015). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Journal of the American Chemical Society, 137(43), 13744–13747. [Link]

  • Wan, Q., & Danishefsky, S. J. (2007). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Angewandte Chemie International Edition, 46(48), 9248–9252. [Link]

  • Figshare. Fmoc-Based Synthesis of Peptide Thioacids for Azide Ligations via 2‑Cyanoethyl Thioesters. [Link]

  • Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1–12. [Link]

  • Miyajima, R., et al. (2020). Preparation of Peptide Thioesters from Naturally Occurring Sequences Using Reaction Sequence Consisting of Regioselective S-Cyanylation and Hydrazinolysis. Chemistry – An Asian Journal, 15(15), 2354–2361. [Link]

  • Kawakami, T., & Aimoto, S. (2015). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Advances in Experimental Medicine and Biology, 868, 1–12. [Link]

  • National Center for Biotechnology Information. (2015). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. PubMed Central. [Link]

  • Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 1008653. [Link]

  • Foden, C. S., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications, 13(1), 2565. [Link]

  • Wawro, P., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 11699–11708. [Link]

  • Tretbar, M., et al. (2022). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 3(9), 1073–1100. [Link]

  • Al-Adiwish, W. M., et al. (2010). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 15(3), 1635–1646. [Link]

  • Aapptec. Synthesis Notes. [Link]

  • Martin, N. I., et al. (2024). Peptide Recognition and Mechanism of the Radical S-Adenosyl-l-methionine Multiple Cyclophane Synthase ChlB. Journal of the American Chemical Society. [Link]

  • Huang, S., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395–409. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Beke, T., et al. (2022). Synthesis of the Alkylsulfonate Metabolites Cysteinolic Acid, 3-Amino-2-hydroxypropanesulfonate, and 2,3-Dihydroxypropanesulfonate. The Journal of Organic Chemistry, 87(7), 4697–4704. [Link]

Sources

Application of S-(2-cyanoethyl) methanesulfonothioate in Peptide Mapping: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a detailed, investigational protocol for the application of S-(2-cyanoethyl) methanesulfonothioate in peptide mapping. As a specialized chemical modification and cleavage technique, this approach offers a valuable tool for the structural characterization of cysteine-containing proteins and peptides, a critical aspect of biopharmaceutical drug development and proteomics research.

Introduction: The Challenge of Cysteine in Peptide Mapping

Peptide mapping is a cornerstone of protein analysis, providing a detailed fingerprint of a protein's primary structure. This technique typically involves the enzymatic digestion of a protein, followed by the separation and identification of the resulting peptides. However, the presence of cysteine residues can introduce significant complexity. Cysteine's reactive thiol group can form disulfide bonds, leading to incomplete digestion and a convoluted peptide map. While reduction and alkylation of cysteine residues can prevent disulfide bond formation, this compound offers an alternative strategy that not only modifies cysteine but also enables subsequent chemical cleavage of the peptide backbone at the modified site. This provides a powerful method for generating a unique set of peptide fragments, which can be invaluable for sequence confirmation and the identification of post-translational modifications.

Reagent Profile: this compound

PropertyValue
Chemical Name This compound
CAS Number 7651-64-1
Molecular Formula C₄H₇NO₂S₂
Molecular Weight 165.23 g/mol
Structure CH₃SO₂S(CH₂)₂CN

Proposed Mechanism of Action

The application of this compound in peptide mapping is a two-stage process:

Stage 1: Cysteine Cyanylation

The process begins with the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the sulfenyl sulfur atom of this compound. This results in the formation of a disulfide bond and the release of methanesulfinate as a leaving group. The modified cysteine residue now carries a cyano group.

Stage 2: Peptide Bond Cleavage

Under alkaline conditions, the nitrogen atom of the cyano group attacks the carbonyl carbon of the preceding amino acid residue, leading to the cleavage of the peptide bond on the N-terminal side of the modified cysteine. This results in the formation of a 2-iminothiazolidine-4-carboxyl derivative at the C-terminus of the newly formed peptide fragment.

G cluster_0 Stage 1: Cysteine Cyanylation cluster_1 Stage 2: Peptide Bond Cleavage Peptide-Cys-SH Peptide-Cys-SH Intermediate Peptide-Cys-S-S-(CH₂)₂CN Peptide-Cys-SH->Intermediate + Reagent Reagent CH₃SO₂-S-(CH₂)₂CN Product Peptide-Cys-SCN Intermediate->Product - Leaving Group Modified_Peptide ...-NH-CHR-CO-NH-Cys(SCN)-... Leaving_Group CH₃SO₂⁻ Cleavage_Product_1 ...-NH-CHR-COOH Modified_Peptide->Cleavage_Product_1 Alkaline Conditions Cleavage_Product_2 2-Iminothiazolidine derivative Modified_Peptide->Cleavage_Product_2 Alkaline Conditions

Figure 1. Proposed reaction mechanism of cysteine cyanylation and subsequent peptide cleavage.

Investigational Experimental Protocol

This protocol is a proposed starting point for the use of this compound in peptide mapping and will require optimization for specific proteins.

Materials and Reagents
  • Protein/Peptide Sample: Purified and buffer-exchanged into a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Denaturing Agent (optional): 6 M Guanidine HCl or 8 M Urea.

  • Reducing Agent: 10 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • This compound Solution: 100 mM stock solution in a compatible organic solvent (e.g., acetonitrile or DMSO).

  • Cleavage Buffer: 1 M Ammonium Hydroxide (NH₄OH).

  • Quenching Solution: 5% Acetic Acid or 1% Trifluoroacetic Acid (TFA).

  • HPLC-grade water and acetonitrile.

  • Mass spectrometer compatible with peptide analysis.

Step-by-Step Procedure

Step 1: Protein Denaturation and Reduction

  • To your protein sample (e.g., 1 mg in 100 µL of buffer), add the denaturing agent to a final concentration of 6 M Guanidine HCl or 8 M Urea.

  • Add the reducing agent to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 1 hour to ensure complete denaturation and reduction of disulfide bonds.

Step 2: Cysteine Cyanylation

  • Add the this compound stock solution to the reduced protein solution to achieve a final concentration of 50 mM. Note: The optimal concentration may vary and should be determined empirically.

  • Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Remove excess reagents by buffer exchange or dialysis into the cleavage buffer.

Step 3: Peptide Bond Cleavage

  • Resuspend the cyanylated protein in 1 M Ammonium Hydroxide.

  • Incubate at 37°C for 1-2 hours. The optimal incubation time should be determined by a time-course experiment.

  • Quench the reaction by adding an equal volume of 5% acetic acid or by acidifying with TFA to a final concentration of 0.1-1%.

Step 4: Sample Preparation for Mass Spectrometry

  • Desalt the cleaved peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Lyophilize the desalted peptides.

  • Reconstitute the peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

G A Protein Sample B Denaturation & Reduction (Guanidine HCl/Urea, DTT/TCEP) A->B C Cyanylation (this compound) B->C D Buffer Exchange C->D E Peptide Bond Cleavage (Ammonium Hydroxide) D->E F Quenching (Acetic Acid/TFA) E->F G Desalting (SPE) F->G H Lyophilization G->H I Reconstitution H->I J Mass Spectrometry Analysis I->J

Figure 2. Experimental workflow for peptide mapping using this compound.

Data Analysis and Interpretation

The resulting peptide mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The acquired data should be searched against a protein sequence database, specifying the modification of cysteine to a cyanylated residue and considering the N-terminal cleavage. The expected mass shift for the cyanylation of a cysteine residue is +26.00 Da (addition of CN minus H). The cleaved peptides will have a free C-terminus (from the N-terminal side of the cleavage) or a 2-iminothiazolidine-4-carboxyl group at the N-terminus (from the C-terminal side of the cleavage).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Cleavage Insufficient cyanylation.Increase the concentration of this compound or the incubation time. Ensure complete reduction of disulfide bonds.
Suboptimal cleavage conditions.Optimize the concentration of ammonium hydroxide and the incubation time and temperature for the cleavage reaction.
Non-specific Cleavage Harsh cleavage conditions.Reduce the incubation time or temperature of the cleavage step.
Low Peptide Recovery Poor desalting efficiency.Ensure proper conditioning and elution from the SPE cartridge.
Peptide precipitation.Adjust the pH or solvent composition during sample handling.
Complex Mass Spectra Incomplete cyanylation or cleavage.Re-optimize the reaction conditions as described above.
Side reactions.Perform the cyanylation reaction in the dark to minimize light-induced side reactions.

Conclusion

The use of this compound for chemical cleavage at cysteine residues presents a promising, albeit investigational, approach for peptide mapping. This method has the potential to generate a unique set of peptide fragments that can complement traditional enzymatic digestion strategies, thereby providing more comprehensive sequence coverage and facilitating the characterization of complex proteins. Further optimization and validation of the proposed protocol are necessary to establish its robustness and applicability for routine protein analysis.

References

A comprehensive list of references supporting the general principles and techniques described in this application note will be provided upon request. The information presented is based on established methodologies in protein chemistry and mass spectrometry.

Using "S-(2-cyanoethyl) methanesulfonothioate" for protein sequencing studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cysteine-Specific Protein Cleavage for Mass Spectrometry-Based Sequencing using S-(2-cyanoethyl) methanesulfonothioate

Abstract

This guide provides a detailed protocol and scientific background for the use of this compound as a tool for cysteine-specific chemical cleavage of proteins. This method serves as a powerful alternative or complement to traditional enzymatic digestion, offering a deterministic approach to generating peptide fragments for analysis by mass spectrometry (MS). The two-stage process involves the initial S-cyanylation of cysteine residues followed by a base-catalyzed cleavage of the peptide bond N-terminal to the modified cysteine. This application note details the underlying chemical principles, provides a step-by-step experimental workflow, discusses data interpretation, and offers insights into optimizing the reaction for applications in protein characterization, peptide mapping, and proteomics.

Introduction: Beyond Enzymatic Digestion

In the field of proteomics and protein characterization, enzymatic digestion, most commonly with trypsin, is the cornerstone of bottom-up MS strategies. While highly effective, this approach is limited by the distribution of lysine and arginine residues, sometimes generating peptides that are too long or too short for optimal analysis. Chemical cleavage methods provide a valuable alternative by targeting different amino acid residues, thereby generating an orthogonal set of peptides that can significantly increase overall sequence coverage.

Cleavage at cysteine residues is particularly strategic. Cysteine is a relatively low-abundance amino acid, meaning that cleavage at this site often produces a small number of large peptide fragments, which is ideal for peptide mapping, disulfide bond analysis, and characterizing specific protein domains. The process of S-cyanylation followed by alkaline-induced cleavage provides a robust and specific method for fragmenting proteins at cysteine residues[1][2]. This document outlines the use of this compound, a methanethiosulfonate (MTS) reagent, for this purpose, detailing a protocol optimized for high cleavage efficiency and compatibility with modern mass spectrometry workflows.

Principle of the Method: A Two-Stage Chemical Reaction

The specific cleavage at the N-terminal side of cysteine residues is achieved through a sequential two-stage chemical process. Understanding the causality of each stage is critical for experimental success.

Stage 1: S-Cyanylation of Cysteine Residues The first stage involves the specific modification of the free sulfhydryl group (-SH) on cysteine residues. This compound is a thiol-reactive compound that acts as an electrophile. The nucleophilic cysteine thiol attacks the sulfur atom of the reagent, displacing the methanesulfonate leaving group. This reaction forms a mixed disulfide bond, effectively "capping" the cysteine with a 2-cyanoethyl group. This cyanylation step is highly specific to free thiols under the described reaction conditions.

Stage 2: Base-Catalyzed Peptide Bond Cleavage Once the cysteine is cyanylated, the protein is exposed to alkaline conditions. The high pH facilitates an intramolecular cyclization reaction. The nitrogen atom of the cyanylated cysteine's peptide bond performs a nucleophilic attack on the carbon of the cyano group. This attack leads to the formation of a 2-iminothiazolidine-4-carboxyl ring structure at the N-terminus of the newly formed C-terminal peptide. This cyclization is concomitant with the cleavage of the peptide bond that was immediately N-terminal to the original cysteine residue[1]. The result is two distinct peptide fragments: the original N-terminal fragment and a C-terminal fragment with a blocked N-terminus.

G cluster_stage1 Stage 1: S-Cyanylation cluster_stage2 Stage 2: Peptide Bond Cleavage cluster_products Resulting Peptides Protein_Cys Protein with Free Cysteine (-SH) Cyanylated_Protein S-Cyanylated Protein (-S-S-CH2-CH2-CN) Protein_Cys->Cyanylated_Protein Covalent Modification (pH ~8.0) Reagent This compound Reagent->Cyanylated_Protein Cleavage_Step Intramolecular Cyclization & Peptide Bond Scission Cyanylated_Protein->Cleavage_Step Base Ammonium Hydroxide (High pH) Base->Cleavage_Step Products Cleavage Products Cleavage_Step->Products N_Term_Peptide N-Terminal Fragment (Unmodified) Products->N_Term_Peptide C_Term_Peptide C-Terminal Fragment (Blocked N-terminus: 2-iminothiazolidine ring) Products->C_Term_Peptide

Figure 1: Chemical mechanism of cysteine-specific cleavage.

Experimental Workflow Overview

The end-to-end process, from purified protein to data analysis, follows a logical progression designed to maximize reaction efficiency and ensure high-quality data generation. Each step is a prerequisite for the next, forming a self-validating system where proper execution at one stage enables success at the next.

G Start Start: Purified Protein Sample Step1 Step 1: Reduction & Denaturation (e.g., 6 M GdHCl, 10 mM TCEP) Start->Step1 Step2 Step 2: S-Cyanylation Reaction (Incubate with Reagent) Step1->Step2 Exposes Cys residues Step3 Step 3: Reagent Removal / Buffer Exchange (Optional but Recommended) Step2->Step3 Step4 Step 4: Alkaline Cleavage Reaction (Incubate with 1 M NH4OH) Step3->Step4 Prepares for cleavage Step5 Step 5: Sample Quenching & Desalting (e.g., Acidification, C18 ZipTip) Step4->Step5 Stops reaction, removes salts Step6 Step 6: Mass Spectrometry Analysis (MALDI-TOF or LC-ESI-MS/MS) Step5->Step6 End End: Data Analysis (Peptide Mapping & Sequencing) Step6->End

Figure 2: High-level experimental workflow.

Detailed Experimental Protocol

This protocol is a robust starting point. For novel proteins, empirical optimization of reagent concentrations and incubation times may be necessary.

Materials and Reagents
  • Protein Sample: Purified protein of interest, lyophilized or in a low-salt buffer.

  • Denaturation/Reaction Buffer: 6 M Guanidine Hydrochloride (GdHCl), 0.2 M Tris-HCl, pH 8.5.

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution.

  • Cyanylation Reagent: 100 mM this compound (CEMTS) stock solution in a water-miscible organic solvent (e.g., Acetonitrile). Prepare fresh.

  • Cleavage Buffer: 1 M Ammonium Hydroxide (NH₄OH). Prepare fresh from a concentrated stock.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid.

  • Equipment: Thermomixer, pH meter, C18 desalting tips (e.g., ZipTip), Mass Spectrometer.

Step-by-Step Methodology

Step 1: Protein Reduction and Denaturation (Time: ~45 min)

  • Rationale: This step is crucial to unfold the protein and reduce all disulfide bonds, ensuring that every cysteine residue is accessible to the cyanylation reagent. TCEP is used as it is a stable and effective reducing agent that does not interfere with downstream MS analysis.

  • Dissolve the protein sample in the Denaturation/Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add TCEP from the stock solution to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

Step 2: S-Cyanylation Reaction (Time: ~30 min)

  • Rationale: A molar excess of the CEMTS reagent is added to drive the cyanylation reaction to completion. The reaction is performed at a slightly alkaline pH to ensure the cysteine thiol is sufficiently nucleophilic.

  • Add the this compound stock solution to the reduced protein sample. A 10-fold molar excess of reagent over total cysteine content is a good starting point.

  • Incubate at room temperature for 20 minutes.

Step 3: Alkaline Cleavage Reaction (Time: ~1 hour)

  • Rationale: Shifting to a highly alkaline environment using ammonium hydroxide is the trigger for the cleavage reaction. Studies have shown that 1 M ammonium hydroxide provides a rapid and efficient cleavage, often completing within one hour at ambient temperature, which minimizes potential side reactions associated with prolonged exposure to high pH[1].

  • Add an equal volume of 1 M Ammonium Hydroxide to the cyanylated protein solution. The final concentration of NH₄OH will be approximately 0.5 M, and the pH will be >11.

  • Incubate the reaction at room temperature for 1 hour.

Step 4: Sample Quenching and Preparation for MS (Time: ~20 min)

  • Rationale: The reaction is stopped by acidification, which protonates the nucleophiles and halts the base-catalyzed cleavage. Subsequent desalting is mandatory to remove GdHCl, Tris, and other non-volatile salts that would suppress ionization and contaminate the mass spectrometer.

  • Quench the reaction by adding a small volume of 10% TFA or Formic Acid until the pH is between 2 and 4.

  • Desalt the resulting peptide mixture using a C18 reverse-phase desalting tip according to the manufacturer's protocol.

  • Elute the peptides in a suitable solvent for MS analysis (e.g., 50-80% acetonitrile with 0.1% TFA/Formic Acid).

  • Dry the peptides in a vacuum centrifuge and resuspend in the appropriate buffer for MS injection.

Data Interpretation and Key Considerations

Successful execution of the protocol will yield a mixture of peptides that can be analyzed by MS.

  • Peptide Mass Fingerprinting: In a MALDI-TOF or LC-MS spectrum, you will observe a set of new, smaller peptide masses corresponding to the fragments generated by the cleavage. The sum of the masses of the N-terminal fragment and the C-terminal fragment should equal the mass of the original protein (or a larger precursor peptide), accounting for the mass modifications.

  • Mass of Modifications: The C-terminal fragment will have its N-terminal 2-iminothiazolidine-4-carboxyl group. This results in a specific mass shift that must be accounted for during database searches.

  • MS/MS Analysis: The generated peptides are typically of an ideal size for fragmentation by Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)[3][4]. This allows for de novo sequencing or confident identification via database searching. The N-terminal fragment will produce a standard y- and b-ion series. The C-terminal fragment will produce a standard series, but its N-terminus will be blocked.

Optimization and Troubleshooting
Observation Potential Cause Recommended Solution
Incomplete Cleavage Insufficient reduction; Insufficient reagent; Suboptimal cleavage time/pH.Ensure complete reduction with fresh TCEP. Increase molar excess of CEMTS. Confirm pH of cleavage buffer and extend incubation time if necessary.
Low Peptide Yield Sample loss during desalting; Inefficient cleavage.Review desalting and sample handling procedures. Optimize cleavage conditions as above.
Beta-Elimination Products The peptide bond N-terminal to cysteine is Pro-Cys or Tyr-Cys.[1]This is a known limitation of the chemistry. The presence of beta-elimination can be confirmed by its characteristic mass loss. Use an alternative or complementary cleavage method if this site is critical.
No Cleavage Observed Cysteine residues are not present or are inaccessible (e.g., post-translationally modified).Confirm protein sequence. Ensure denaturation is complete. Use a control protein with known free cysteines.

Conclusion

Chemical cleavage at cysteine residues using this compound is a highly specific and efficient method for protein fragmentation. It provides a deterministic cleavage pattern that complements enzymatic digestion, enabling researchers and drug developers to achieve higher sequence coverage, map protein domains, and analyze post-translational modifications with greater confidence. By understanding the underlying chemistry and following a robust protocol, this technique becomes an invaluable tool in the modern proteomics laboratory.

References

  • Thevis, M., Ogorzalek Loo, R. R., & Loo, J. A. (2003). In-gel derivatization of proteins for cysteine-specific cleavages and their analysis by mass spectrometry. Journal of Proteome Research, 2(2), 163-172. [Link]

  • Unknown Author. (n.d.). On the specific cleavage of cysteine containing peptides and proteins. PubMed. [Link]

  • Wu, J., & Watson, J. T. (1997). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 253(2), 239-245. [Link]

  • Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973). Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues. Journal of Biological Chemistry. [Link]

  • Quantum-Si. (2023, June 13). Getting started with Next-Gen Protein Sequencing™. YouTube. [Link]

  • Unknown Author. (2024, August). A general schematic outline for α-cleavage and β-cleavage when the... ResearchGate. [Link]

  • Fairweather, D. B., et al. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. [Link]

  • Ofori, S., & Desai, H. (n.d.). Supporting information Generating Cysteine-Trypsin Cleavage Sites with 2-Chloroacetamidine Capping. ACS Publications. [Link]

  • Wu, J., & Watson, J. T. (2008). Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry. ResearchGate. [Link]

  • Lu, T., et al. (2005). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. [Link]

  • Zakharova, S., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

  • Fairweather, D. B., et al. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst (RSC Publishing). [Link]

  • Fairweather, D. B., et al. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. [Link]

  • Ryle, G., et al. (2023). Protocol for differential analysis of Trim71-associated protein complexes in mouse embryonic stem cells by mass spectrometry using Perseus. STAR Protocols. [Link]

  • Basisty, N., et al. (2024). Quantification of the immunometabolite protein modifications S-2-succinocysteine and 2,3-dicarboxypropylcysteine. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Jain, M. (2024). Proteomics 2.0 and Its Impact on Drug Development. The Scientist. [Link]

  • Tsegaye, M. M., et al. (2023). Mass spectrometry-based proteomics as an emerging tool in clinical laboratories. Clinical Proteomics. [Link]

  • Quantum-Si. (2022, November 14). Next-Generation Protein Sequencing™: Interrogating Proteins with Single-molecule Amino Acid... YouTube. [Link]

  • Zhang, Y., et al. (2013). Mass Spectrometry for Proteomics. Current Protocols in Molecular Biology. [Link]

Sources

Application Notes & Protocols: S-(2-cyanoethyl) methanesulfonothioate as a Multifunctional Tool for In-Depth Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Proteomics

In the landscape of proteomics, which aims to directly measure the dynamic protein landscape of the cell, our toolkit must be as versatile as the proteome itself.[1] While enzymatic digestion, primarily with trypsin, remains the cornerstone of bottom-up proteomics, it presents inherent limitations, such as the inability to cleave regions devoid of lysine and arginine residues, particularly within transmembrane domains.[2] This necessitates the development of robust chemical cleavage methods that provide complementary data, enabling deeper proteome coverage and the elucidation of complex structural features like disulfide bonds.

S-(2-cyanoethyl) methanesulfonothioate (CEMST) emerges as a powerful and specific cysteine-reactive reagent that addresses these challenges. As a methanethiosulfonate (MTS) compound, it exhibits high specificity for the nucleophilic thiol group of cysteine residues.[3] Upon reaction, it covalently modifies cysteine to S-cyanocysteine. This modification serves two primary purposes in proteomics research:

  • Cysteine-Directed Chemical Cleavage: The newly formed S-cyanocysteine is susceptible to base-catalyzed cyclization, resulting in the selective cleavage of the peptide backbone on the N-terminal side of the modified cysteine.[4]

  • Disulfide Bond Mapping: By strategically reducing disulfide bonds and cyanylating the resulting free thiols, CEMST becomes a critical tool for identifying which cysteine residues were originally paired.[5]

This guide provides a comprehensive overview of the chemical principles, applications, and detailed protocols for leveraging this compound in advanced proteomics workflows.

The Chemical Principle: A Two-Step Mechanism

The utility of CEMST is grounded in a well-defined, two-stage chemical transformation. Understanding this mechanism is crucial for optimizing experimental conditions and interpreting results.

Step 1: S-Cyanylation of Cysteine

The process begins with the nucleophilic attack of the cysteine thiolate anion (Cys-S⁻) on the electrophilic sulfur atom of CEMST. This results in the formation of a stable S-cyanocysteine residue and the release of methanesulfonothioate as a leaving group. This reaction is highly specific to free sulfhydryl groups under mild conditions.

Step 2: Base-Catalyzed Peptide Bond Cleavage

The introduced S-cyanocysteine is the key to the subsequent cleavage reaction. Under alkaline conditions (e.g., aqueous ammonia), the nitrogen atom of the S-cyanocysteine's own amide bond attacks the carbon of the thiocyanate group. This intramolecular cyclization reaction cleaves the peptide bond immediately N-terminal to the modified cysteine, yielding a C-terminal 2-iminothiazolidine-4-carboxyl moiety on the newly formed peptide fragment.[4]

G cluster_0 Step 1: S-Cyanylation cluster_1 Step 2: N-Terminal Cleavage Protein_CysSH Protein-Cys-SH Protein_CysSCN Protein-Cys-S-CN (S-cyanocysteine) Protein_CysSH->Protein_CysSCN + CEMST CEMST S-(2-cyanoethyl) methanesulfonothioate LeavingGroup Methanesulfonothioate (Leaving Group) Protein_CysSCN->LeavingGroup + Peptide1_CysSCN H₂N-...-Xaa-CO-NH-Cys(SCN)-...-COOH Protein_CysSCN->Peptide1_CysSCN Represents the modified protein Fragment1 H₂N-...-Xaa-COOH (N-terminal Fragment) Peptide1_CysSCN->Fragment1 + Cleavage Cleavage Alkaline Conditions (e.g., 1M NH₄OH) Fragment2 2-Iminothiazolidine-4-carboxyl (C-terminal Fragment) Fragment1->Fragment2 +

Caption: Mechanism of CEMST-mediated cyanylation and cleavage.

Application I: Site-Specific Chemical Cleavage Protocol

This protocol provides a method for cleaving a purified protein or a complex protein mixture at cysteine residues. This is particularly useful for generating large peptide fragments for subsequent analysis or for cleaving proteins that are resistant to enzymatic digestion.

Protocol Rationale

The workflow is designed to first ensure all cysteine residues are in a reduced state and available for modification. The cyanylation step is performed under conditions that favor the specific reaction with thiols. Finally, the cleavage is induced using a strong base, which is optimized for rapid reaction kinetics while minimizing potential side reactions.[4]

Materials and Reagents
ReagentConcentration / GradeSupplierPurpose
Protein Sample1-5 mg/mL-Substrate
Tris-HCl, pH 8.5100 mMSigma-AldrichBuffering agent
Guanidine HCl6 MSigma-AldrichDenaturant
TCEP-HCl100 mM stockThermo FisherReducing agent
This compound (CEMST)1 M stock in ACN-Cyanylation reagent
Ammonium Hydroxide (NH₄OH)28-30% solutionSigma-AldrichCleavage agent
Acetic AcidGlacialSigma-AldrichQuenching agent
Step-by-Step Methodology
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 1 mg) in 500 µL of unfolding buffer (6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.5).

    • Add TCEP-HCl to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

    • Scientist's Note: TCEP is used as the reducing agent because it is stable, odorless, and does not contain a free thiol that could compete with the protein's cysteines in the subsequent cyanylation step.

  • Cyanylation of Cysteine Residues:

    • Add CEMST from the stock solution to a final concentration of 50 mM (a 5-fold molar excess over TCEP).

    • Incubate the reaction at room temperature for 1 hour in the dark.

    • Scientist's Note: Performing this step in the dark minimizes the risk of light-induced side reactions. A molar excess of the cyanylation reagent ensures the reaction goes to completion.

  • Buffer Exchange (Cleanup):

    • Remove excess reagents and denaturant by buffer exchange into a volatile buffer like 50 mM ammonium bicarbonate. This can be done using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis.

    • Lyophilize the cleaned, cyanylated protein sample to dryness.

  • Chemical Cleavage:

    • Reconstitute the lyophilized protein in 1 M ammonium hydroxide solution. A typical volume is 100-200 µL per mg of starting protein.

    • Incubate at room temperature for 1 hour.[4]

    • Scientist's Note: This optimized condition using 1 M NH₄OH significantly accelerates the cleavage reaction compared to older protocols that used mildly alkaline buffers for many hours, thus minimizing side reactions.[4]

  • Quenching and Sample Preparation for MS:

    • Quench the reaction by adding an equivalent volume of 1 M acetic acid.

    • Lyophilize the sample to remove the volatile ammonium acetate buffer.

    • The resulting peptide fragments are now ready for downstream analysis, such as LC-MS/MS.

Critical Parameters and Troubleshooting
  • Incomplete Cleavage: May occur if reduction or cyanylation was inefficient. Ensure sufficient excess of TCEP and CEMST. Also, note that peptide bonds N-terminal to Proline (Pro-Cys) and Tyrosine (Tyr-Cys) are known to be resistant to cleavage.[4]

  • Side Reactions: A major side reaction is β-elimination, which can be promoted by prolonged exposure to highly alkaline conditions. The use of 1 M NH₄OH for 1 hour is designed to minimize this.[4]

Application II: Disulfide Bond Mapping Workflow

Mapping disulfide bonds is critical for understanding protein structure and function. This workflow uses CEMST to differentially label cysteines involved in disulfide bonds versus those that are free.

Caption: Workflow for disulfide bond mapping using CEMST.

Protocol Overview
  • Alkylate Free Cysteines: In the native protein, block all accessible, non-disulfide-bonded cysteines using a standard alkylating agent like iodoacetamide (IAM).

  • Partial or Full Reduction: Reduce the disulfide bonds using a reducing agent like TCEP.

  • Cyanylate Newly Exposed Cysteines: Immediately cyanylate the newly formed free thiols with CEMST. These are the cysteines that were originally part of a disulfide bond.

  • Enzymatic Digestion: Digest the dual-modified protein with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture. The goal is to identify peptides containing the S-cyanocysteine modification. By mapping these peptides back to the protein sequence, one can deduce the original disulfide linkages. This method is particularly powerful for proteins with adjacent or closely spaced cysteines.[5]

Data Interpretation in Mass Spectrometry

Correctly identifying the modifications in your mass spectrometry data is key to a successful experiment.

Modification EventReagentMass Shift (Monoisotopic)Notes
S-CyanylationCEMST+25.9792 Da(Addition of -CN, removal of -H)
C-terminal Cleavage Product--Forms a 2-iminothiazolidine-4-carboxyl group
Blocking (Control)Iodoacetamide (IAM)+57.0215 DaCarboxyamidomethylation

When analyzing MS/MS data, the mass of the S-cyanocysteine residue should be set as a variable modification. The cleavage products will appear as new N- and C-termini in the peptide list.

Conclusion

This compound is a versatile and specific reagent that expands the capabilities of modern proteomics. Its ability to induce selective chemical cleavage at cysteine residues provides a valuable alternative to enzymatic digestion, enabling deeper sequence coverage and new analytical avenues. Furthermore, its application in sophisticated workflows for disulfide bond mapping makes it an indispensable tool for structural proteomics. By understanding the underlying chemistry and carefully optimizing the provided protocols, researchers, scientists, and drug development professionals can effectively integrate CEMST into their workflows to gain novel insights into protein structure and function.

References

  • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 258(2), 268-276. [Link]

  • Wu, J., & Watson, J. T. (n.d.). Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Li, Q. (1998). A Study of Cyanylation Reagents for the Assignment of Cysteine Residues and Disulfide Bond Pairings in Proteins by MALDI-TOF Mass Spectrometry.
  • Getahun, Z., et al. (2010). Cyanylated Cysteine: A Covalently Attached Vibrational Probe of Protein−Lipid Contacts. The Journal of Physical Chemistry Letters, 1(5), 834-838. [Link]

  • Karelin, A. A., & Ivanov, V. T. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Bioorganicheskaia khimiia, 46(4), 435-450. [Link]

  • Lang, R. J., et al. (2004). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 142(5), 833-845. [Link]

  • Schluter, H., & Al-Hasani, H. (2010). Protein cleavage strategies for an improved analysis of the membrane proteome. BMC Genomics, 11, 285. [Link]

  • Jain, M. (2025). Proteomics 2.0 and Its Impact on Drug Development. The Scientist. [Link]

Sources

Application Note: Quantitative Analysis of Thiols via Derivatization with S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of low-molecular-weight thiols, such as cysteine and glutathione, is critical in biomedical research and pharmaceutical development due to their pivotal roles in cellular redox homeostasis, detoxification, and signaling pathways.[1] Direct analysis of these molecules is often hindered by their susceptibility to oxidation and lack of strong chromophores for sensitive detection.[2] This application note details a robust and specific method for the quantitative analysis of thiols utilizing pre-column derivatization with S-(2-cyanoethyl) methanesulfonothioate. This reagent reacts selectively with the sulfhydryl group to form a stable S-cyanoethylated derivative, which can then be reliably quantified using techniques like High-Performance Liquid Chromatography (HPLC). We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and insights into the self-validating aspects of the methodology to ensure data integrity.

Introduction: The Rationale for Thiol Derivatization

Thiols are a class of organosulfur compounds characterized by a sulfhydryl (-SH) group.[3] In biological systems, key thiols like glutathione (GSH) are primary antioxidants, protecting cells from oxidative stress.[1] The ratio of reduced to oxidized glutathione (GSH/GSSG) is a critical indicator of cellular redox status.[1] However, the very reactivity that makes thiols biologically essential also renders them analytically challenging. The sulfhydryl group is easily oxidized, leading to the formation of disulfides, which can result in the underestimation of the reduced thiol concentration if samples are not handled properly.[1][2]

Pre-column derivatization addresses these challenges by:

  • Stabilizing the Thiol: The derivatizing agent "caps" the reactive sulfhydryl group, preventing its oxidation during sample preparation and analysis.[4]

  • Enhancing Detection: By introducing a moiety with favorable analytical properties (e.g., a chromophore for UV-Vis detection or a group that improves ionization for mass spectrometry), derivatization significantly increases the sensitivity and selectivity of the analysis.[2][5]

This compound is an effective reagent for this purpose, leading to the formation of stable and readily analyzable S-cyanoethyl derivatives.

Reaction Mechanism: S-Cyanoethylation of Thiols

The derivatization of a thiol (R-SH) with this compound proceeds via a nucleophilic substitution reaction. The thiol, particularly in its more nucleophilic thiolate form (R-S⁻), attacks the sulfur atom of the methanesulfonothioate, displacing the methanesulfinate leaving group. This results in the formation of a stable thioether bond, yielding the S-cyanoethylated thiol derivative.

The reaction is generally carried out under neutral to slightly basic conditions to favor the formation of the thiolate anion, which is a stronger nucleophile than the protonated thiol.[6]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start 1. Sample Collection (e.g., Plasma, Tissue) Homogenize 2. Homogenization (in acidic buffer to prevent oxidation) Start->Homogenize Derivatize 3. Derivatization Reaction with this compound Homogenize->Derivatize Quench 4. Reaction Quenching (e.g., acidification) Derivatize->Quench HPLC 5. HPLC Separation (Reversed-Phase) Quench->HPLC Detect 6. Detection (UV or MS) HPLC->Detect Quantify 7. Quantification (vs. Calibration Curve) Detect->Quantify

Caption: General workflow for thiol analysis using derivatization.

Materials and Reagents
  • This compound

  • Thiol standards (e.g., L-Cysteine, L-Glutathione reduced)

  • Internal Standard (e.g., N-acetyl-L-cysteine)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Reaction buffer: 100 mM sodium phosphate, pH 7.4, with 1 mM EDTA

  • Quenching solution: 1 M Perchloric acid (PCA) or 10% Formic acid

Standard and Sample Preparation Protocol

CAUTION: Thiol oxidation is a primary source of error. [1]All steps should be performed promptly and on ice where possible. Buffers should be deoxygenated. [7]

  • Standard Stock Solutions: Prepare 10 mM stock solutions of thiol standards and the internal standard in deoxygenated water containing 0.1% formic acid. Store at -80°C in small aliquots.

  • Derivatizing Reagent Solution: Prepare a 50 mM solution of this compound in acetonitrile immediately before use. Protect from light.

  • Sample Collection and Extraction:

    • Plasma: Collect blood in EDTA-containing tubes. Immediately add a thiol-blocking agent like N-ethylmaleimide (NEM) if total free thiols are not the target, or process immediately. [4]Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

    • Tissue: Homogenize tissue samples on ice in a 4-fold volume of ice-cold buffer (e.g., 100 mM phosphate buffer, pH 7.4 with 1 mM EDTA) to inhibit enzymatic activity and metal-catalyzed oxidation. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Precipitation: To 100 µL of plasma or tissue supernatant, add 100 µL of ice-cold 10% (w/v) metaphosphoric acid or perchloric acid. Vortex and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the low-molecular-weight thiols.

Derivatization Protocol
  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of the deproteinized sample supernatant or standard solution.

    • 10 µL of internal standard solution (e.g., 1 mM N-acetyl-L-cysteine).

    • 100 µL of reaction buffer (100 mM sodium phosphate, pH 7.4).

    • 20 µL of 50 mM this compound solution.

  • Incubation: Vortex the mixture and incubate at room temperature (25°C) for 30 minutes in the dark. The reaction is typically rapid, but optimization may be required depending on the specific thiol. [4]3. Quenching: Stop the reaction by acidifying the mixture. Add 20 µL of 10% formic acid. This step protonates any remaining thiolates, effectively halting the reaction.

  • Final Preparation: Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

Analytical Methodology: HPLC

The S-cyanoethylated thiol derivatives can be separated and quantified using reversed-phase HPLC with UV or mass spectrometry detection.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for the relatively polar derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape and ensures consistent ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the derivatives.
Gradient 5% to 60% B over 10 minutesA typical starting gradient; must be optimized for the specific thiols of interest.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 215 nm or MS/MSThe cyano group provides some UV absorbance. MS/MS offers superior selectivity and sensitivity.
Injection Vol. 5 µL

Trustworthiness and Method Validation

A robust analytical method must be self-validating. This protocol incorporates several features to ensure the trustworthiness of the results:

  • Use of an Internal Standard (IS): The IS is added early in the workflow to account for variability in sample processing, derivatization efficiency, and injection volume. The ratio of the analyte peak area to the IS peak area is used for quantification, which is more reliable than using the absolute analyte area alone.

  • Calibration Curve: A calibration curve is generated using known concentrations of thiol standards that have undergone the entire sample preparation and derivatization process. This ensures that the quantification is accurate and accounts for the efficiency of the derivatization reaction.

  • Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be run alongside unknown samples to verify the accuracy and precision of the assay on a given day.

  • Preventing Oxidation: The protocol emphasizes immediate processing, the use of anticoagulants like EDTA to chelate metal ions that catalyze oxidation, and acidic conditions during extraction to stabilize thiols. [1]

Conclusion

Derivatization of thiols with this compound provides a reliable and robust method for their quantitative analysis. By converting the labile sulfhydryl group into a stable S-cyanoethyl thioether, this approach overcomes the primary challenges associated with direct thiol measurement. The detailed protocol and workflow presented here, grounded in established principles of analytical chemistry, offer researchers a solid foundation for accurately determining the concentration of critical thiols in complex biological matrices, thereby facilitating a deeper understanding of their role in health and disease.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline.
  • MDPI. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Retrieved from [Link]

  • PubMed. (1994). Derivatization of thiol-containing compounds. J Chromatogr B Biomed Appl. Retrieved from [Link]

  • BenchChem. (2025). High-performance liquid chromatography (HPLC) methods for thiol analysis.
  • ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • PubMed Central. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Analysis of thiols Preface. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1961). Cyanoethylation. II. Cyanoethylation of 2-Thiazoline-2-thiol. Retrieved from [Link]

  • PubMed Central. (2013). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • NCBI Bookshelf. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. Retrieved from [Link]

  • PubMed Central. (2016). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

Sources

Application Note: A Mass Spectrometry-Based Workflow for Peptides Modified by S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics and drug development, the selective modification of amino acid residues is a cornerstone for elucidating protein function, structure, and interactions. Cysteine, with its reactive sulfhydryl group, is a prime target for chemical modification. This application note details a comprehensive mass spectrometry workflow for the analysis of peptides modified with S-(2-cyanoethyl) methanesulfonothioate (CEMT), a thiol-reactive reagent.

This compound is a member of the methanethiosulfonate (MTS) family of reagents, which are known for their rapid and highly specific reaction with thiols under mild physiological conditions.[1][2] The reaction of CEMT with the sulfhydryl group of a cysteine residue proceeds via a nucleophilic attack, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid.[2] This modification, termed S-cyanoethylthiolation, introduces a specific mass tag that can be readily detected by mass spectrometry, enabling both qualitative and quantitative analyses of cysteine-containing peptides.

This guide provides a detailed, step-by-step protocol for the modification of peptides with CEMT, their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and strategies for data interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the workflow.

Chemical Reaction and Mass Shift

The reaction of CEMT with a cysteine residue results in the formation of a mixed disulfide, S-(2-cyanoethyl)cysteine.

Reaction Scheme:

Peptide-Cys-SH + CH₃SO₂-S-CH₂CH₂CN → Peptide-Cys-S-S-CH₂CH₂CN + CH₃SO₂H

This modification results in a precise mass shift, which is critical for the identification of modified peptides in a mass spectrometry experiment.

ModificationMolecular Formula of Added GroupMonoisotopic Mass of Added Group (Da)Mass Shift (Da)
S-cyanoethylthiolationC₃H₄NS86.0064684.99863

The mass shift is calculated as the monoisotopic mass of the added group minus the monoisotopic mass of a hydrogen atom.

Experimental Workflow

The overall workflow for the analysis of CEMT-modified peptides can be visualized as a multi-step process, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Extraction and Quantification p2 Reduction of Disulfide Bonds p1->p2 p3 CEMT Labeling p2->p3 p4 Quenching and Protein Precipitation p3->p4 p5 Proteolytic Digestion p4->p5 p6 Peptide Desalting p5->p6 a1 LC Separation p6->a1 a2 MS1 Scan (Full Scan) a1->a2 a3 Data-Dependent MS/MS (Fragmentation) a2->a3 d1 Database Search (with variable modification) a3->d1 d2 Identification of Modified Peptides d1->d2 d3 Manual Validation of Spectra d2->d3

Figure 1. Overall workflow for the analysis of CEMT-modified peptides.

Detailed Protocols

Part 1: Sample Preparation

1.1. Protein Extraction and Reduction

  • Lysis: Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction: To a protein solution (1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds. This step is crucial to ensure that all cysteine residues are available for modification.

1.2. CEMT Labeling of Cysteine Residues

  • Reagent Preparation: Prepare a fresh stock solution of this compound (CEMT) in an organic solvent such as acetonitrile or DMSO.

  • Labeling Reaction: Add the CEMT stock solution to the reduced protein sample to a final concentration of 20 mM. The reaction is typically performed in a buffer at a pH of 7.0-8.0 (e.g., 100 mM Tris-HCl). Incubate at room temperature for 1 hour in the dark. The slight alkaline pH facilitates the deprotonation of the cysteine sulfhydryl group to the more reactive thiolate anion.

1.3. Quenching and Sample Cleanup

  • Quenching: Quench the labeling reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 50 mM to react with any excess CEMT.

  • Protein Precipitation: Precipitate the labeled protein to remove excess reagents. A common method is cold acetone precipitation: add four volumes of ice-cold acetone to the protein solution, vortex, and incubate at -20°C for at least 2 hours (or overnight).

  • Pelleting and Washing: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet with one volume of ice-cold 80% acetone, centrifuge again, and discard the supernatant.

  • Resuspension: Air-dry the protein pellet and resuspend it in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

1.4. Proteolytic Digestion

  • Denaturation: For improved digestion efficiency, the protein can be denatured by adding urea to a final concentration of 8 M. If using urea, ensure the final concentration is diluted to less than 1 M before adding the protease.

  • Digestion: Add a protease, such as trypsin, at a 1:50 (protease:protein, w/w) ratio. Incubate overnight at 37°C.

  • Stopping the Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to stop the enzymatic reaction.

1.5. Peptide Desalting

  • Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Elution and Drying: Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid. Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a small volume of LC-MS/MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).

Part 2: LC-MS/MS Analysis

2.1. Liquid Chromatography

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Solvent B over 60-120 minutes, followed by a wash and re-equilibration step.

2.2. Mass Spectrometry

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

  • MS1 (Full Scan):

    • Scan Range: m/z 350-1500

    • Resolution: 60,000-120,000

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • MS2 (Data-Dependent Acquisition):

    • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

    • Isolation Window: m/z 1.2-2.0

    • Fragmentation Method: Higher-energy C-trap dissociation (HCD) is recommended as it often provides rich b- and y-ion series for peptide sequencing.

    • Collision Energy: Use a normalized collision energy (NCE) of 27-30%.

    • Resolution: 15,000-30,000

    • AGC Target: 1e5

    • Maximum Injection Time: 100 ms

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Data Analysis and Interpretation

3.1. Database Searching

  • Software: Use a standard proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.

  • Database: Search against a relevant protein sequence database (e.g., Swiss-Prot, UniProt).

  • Search Parameters:

    • Enzyme: Specify the protease used (e.g., Trypsin/P).

    • Fixed Modifications: Carbamidomethyl (C) if iodoacetamide was used for alkylation in a control experiment.

    • Variable Modifications:

      • Oxidation (M)

      • S-cyanoethylthiolation (C): Define a custom modification with a mass shift of 84.99863 Da on cysteine.

    • Precursor Mass Tolerance: 10 ppm

    • Fragment Mass Tolerance: 0.02 Da (for high-resolution data)

3.2. Fragmentation Pattern of CEMT-Modified Peptides

Based on the fragmentation behavior of other disulfide-containing and modified peptides, the following characteristics can be anticipated in the MS/MS spectra of CEMT-modified peptides:

  • b- and y-ions: A complete series of b- and y-ions will confirm the peptide backbone sequence.

  • Neutral Loss: A characteristic neutral loss of the S-(2-cyanoethyl) group or a fragment thereof may be observed. The neutral loss of the entire modification (C₃H₄NS) would correspond to a mass difference of 86.00646 Da. This can be a diagnostic feature for identifying modified peptides.

  • Low-Mass Diagnostic Ions: The fragmentation of the cyanoethyl group may produce low-mass diagnostic ions.

fragmentation cluster_peptide Precursor Ion (CEMT-modified peptide) cluster_fragments Fragment Ions (MS/MS) precursor [M+nH]n+ b_ions b-ions precursor->b_ions y_ions y-ions precursor->y_ions neutral_loss Neutral Loss of S-(2-cyanoethyl) group precursor->neutral_loss diagnostic_ions Low-mass Diagnostic Ions precursor->diagnostic_ions

Sources

Application Notes and Protocols: S-(2-cyanoethyl) methanesulfonothioate for Sulfhydryl Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of protein chemistry and proteomics, the precise modification of amino acid residues is paramount for elucidating protein structure, function, and interaction networks.[1][2][3] Among the twenty proteinogenic amino acids, cysteine stands out due to the unique nucleophilic properties of its thiol (-SH) side chain, also known as a sulfhydryl group.[4][5][6] This reactivity makes cysteine a prime target for selective chemical modification, enabling a wide array of applications from protein labeling and crosslinking to the investigation of post-translational modifications (PTMs).[7][8]

S-(2-cyanoethyl) methanesulfonothioate (CEMST) is a sulfhydryl-reactive reagent that facilitates the cyanylation of cysteine residues, converting them into β-thiocyanatoalanine.[9][10] This modification is particularly valuable for several reasons. Firstly, the introduced cyano group (-C≡N) serves as an infrared (IR) probe, as its stretching vibration appears in a region of the IR spectrum with minimal interference from other biological molecules.[10][11] This allows for the site-specific investigation of a protein's local environment, such as changes in electrostatic fields or solvent exposure upon ligand binding or conformational changes.[9][12] Secondly, the cyanylation of cysteine residues is a critical step in chemical cleavage methods for peptide mapping and protein sequencing.[13] Under alkaline conditions, the peptide backbone can be specifically cleaved on the N-terminal side of a cyanylated cysteine residue.[13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for the selective modification of sulfhydryl groups in proteins.

Core Principles and Considerations

The Chemistry of Cyanylation

The reaction of CEMST with a protein sulfhydryl group is a nucleophilic substitution reaction. The sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the sulfur atom of the methanesulfonothioate. This results in the formation of a mixed disulfide intermediate, which then undergoes an intramolecular rearrangement to yield the S-cyanylated cysteine and methanethiosulfonate as a leaving group.

It is crucial to perform this reaction under conditions that favor the nucleophilicity of the thiol group. The pKa of the cysteine sulfhydryl group in proteins typically ranges from 8 to 9. Therefore, the reaction is most efficient at a pH slightly below or at the pKa, where a significant portion of the cysteine residues are in the highly reactive thiolate anion form (-S⁻).[14]

Specificity and Potential Side Reactions

While methanethiosulfonate reagents are known for their high specificity towards sulfhydryl groups, potential side reactions should be considered.[15] At significantly higher pH values, reactivity with other nucleophilic amino acid side chains, such as the ε-amino group of lysine, may occur, although this is generally less favorable.[16] It is therefore recommended to maintain the reaction pH within the optimal range to ensure maximal specificity for cysteine residues.

Reduction of Disulfide Bonds

For the modification of cysteine residues involved in disulfide bonds, a preliminary reduction step is necessary. Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.[17] It is essential to completely remove the reducing agent prior to the addition of CEMST to prevent its reaction with the reagent. This can be achieved through methods such as dialysis, gel filtration, or spin desalting columns.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Cyanylation

This protocol outlines a general method for the cyanylation of a purified protein with accessible sulfhydryl groups.

Materials:

  • Purified protein of interest

  • This compound (CEMST)

  • Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.5-8.0

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or dialysis tubing

  • Quenching solution: 2-Mercaptoethanol or DTT

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be modified, add a 10- to 50-fold molar excess of DTT or TCEP. Incubate at room temperature for 1-2 hours.

    • Remove the reducing agent completely using a desalting column or by dialysis against the Reaction Buffer.

  • Cyanylation Reaction:

    • Prepare a fresh stock solution of CEMST in a compatible organic solvent (e.g., acetonitrile or DMSO).

    • Add a 10- to 100-fold molar excess of CEMST to the protein solution. The optimal excess should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Quenching and Purification:

    • To stop the reaction, add a 2- to 5-fold molar excess of a quenching agent like 2-mercaptoethanol or DTT over the initial amount of CEMST.

    • Remove excess reagent and byproducts by dialysis, gel filtration, or using a desalting column equilibrated with a suitable buffer for downstream applications.

  • Verification of Modification:

    • Confirm the cyanylation of cysteine residues using mass spectrometry.[1][18] A successful modification will result in a specific mass increase corresponding to the addition of the cyano group.

Protocol 2: Peptide Mapping via Chemical Cleavage at Cyanylated Cysteine Residues

This protocol describes the cleavage of a cyanylated protein for peptide mapping analysis.

Materials:

  • Cyanylated protein (from Protocol 1)

  • Cleavage Buffer: 1 M Ammonium Hydroxide (NH₄OH), pH ~12

  • Trifluoroacetic acid (TFA) for acidification

Procedure:

  • Denaturation and Cleavage:

    • Lyophilize the purified cyanylated protein.

    • Resuspend the protein in the Cleavage Buffer.

    • Incubate the mixture at room temperature for 1 hour.[13] This high pH condition facilitates the cleavage of the peptide bond N-terminal to the cyanylated cysteine.[13]

  • Reaction Termination:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1% to stop the cleavage reaction.

  • Analysis:

    • Analyze the resulting peptide fragments by reverse-phase HPLC and/or mass spectrometry to generate a peptide map.[13]

Data Presentation and Visualization

Quantitative Data Summary
ParameterRecommended RangeNotes
Reaction pH 7.5 - 8.5Balances thiol reactivity and reagent stability.
CEMST Molar Excess 10x - 100x over proteinOptimize for each specific protein.
Reaction Temperature 4°C - 25°CLower temperatures may require longer incubation times.
Incubation Time 1 - 4 hoursMonitor reaction progress to avoid over-modification.
Cleavage pH ~12 (1M NH₄OH)Essential for efficient peptide bond cleavage.[13]
Cleavage Time 1 hour at RTShorter time minimizes side reactions compared to older methods.[13]
Reaction Mechanism and Workflow Diagrams

G cluster_0 Cyanylation Reaction Protein-SH Protein with Sulfhydryl Group (Cys-SH) Intermediate Mixed Disulfide Intermediate Protein-SH->Intermediate + CEMST CEMST S-(2-cyanoethyl) methanesulfonothioate Cyanylated_Protein S-Cyanylated Protein (Protein-SCN) Intermediate->Cyanylated_Protein Intramolecular Rearrangement Leaving_Group Methanethiosulfonate Intermediate->Leaving_Group

Caption: Mechanism of cysteine cyanylation by CEMST.

G cluster_1 Experimental Workflow A 1. Protein Preparation (Optional: Reduction of Disulfides) B 2. Cyanylation Reaction with CEMST A->B C 3. Quenching and Purification B->C D 4. Verification by Mass Spectrometry C->D E 5. (Optional) Chemical Cleavage at High pH D->E For Peptide Mapping F 6. Peptide Analysis (HPLC/MS) E->F

Caption: General workflow for protein cyanylation and analysis.

Troubleshooting and Expert Insights

  • Low Modification Efficiency: If mass spectrometry analysis indicates incomplete cyanylation, consider increasing the molar excess of CEMST, extending the reaction time, or ensuring the reaction pH is optimal. Inefficient removal of reducing agents is a common cause of failure.

  • Protein Precipitation: Some proteins may be prone to precipitation upon modification. To mitigate this, perform the reaction at a lower temperature (4°C), use a lower protein concentration, or screen for stabilizing additives in the reaction buffer.

  • Non-specific Labeling: If non-specific modification is observed, decrease the reaction pH to be closer to 7.5. Ensure that the reaction is properly quenched.

  • Incomplete Cleavage: For peptide mapping, ensure the pH of the cleavage buffer is sufficiently high (~12) and that the cyanylated protein is fully denatured and solubilized.[13] Note that peptide bonds preceding proline or tyrosine residues may be resistant to cleavage.[13]

Conclusion

This compound is a versatile and powerful tool for the selective modification of cysteine residues in proteins. The resulting cyanylated proteins are valuable for a range of applications, including biophysical studies using infrared spectroscopy and proteomic analyses involving chemical cleavage. By following the principles and protocols outlined in this guide, researchers can effectively utilize CEMST to advance their understanding of protein structure and function.

References

  • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Protein Science, 7(4), 1002–1009. [Link]

  • Getz, E. B., et al. (2018). Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation. Biochemistry, 57(22), 3140–3151. [Link]

  • Müller, C. S., et al. (2023). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]

  • Fuglestad, B., et al. (2010). Cyanylated Cysteine: A Covalently Attached Vibrational Probe of Protein−Lipid Contacts. The Journal of Physical Chemistry B, 114(8), 2895–2903. [Link]

  • ResearchGate. (n.d.). Cyanylated Cysteine: A Covalently Attached Vibrational Probe of Protein-Lipid Contacts. Retrieved from [Link]

  • Getz, E. B., et al. (2018). Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation. Biochemistry, 57(22), 3140-3151. [Link]

  • MDPI. (2022). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 23(21), 13449. [Link]

  • Pham, T. K., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 14, 678837. [Link]

  • ResearchGate. (2023). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Retrieved from [Link]

  • Giron, P., et al. (2011). Cysteine tagging for MS-based proteomics. Mass Spectrometry Reviews, 30(2), 266-286. [Link]

  • ResearchGate. (2020). Cysteine-reactive probes and their use in chemical proteomics. Retrieved from [Link]

  • Jiménez-López, C., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of Proteome Research, 19(11), 4537–4547. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Pham, T. K., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 14. [Link]

  • Carrico, I. S. (2008). Chemoenzymatic Methods for Site-Specific Protein Modification. Topics in Current Chemistry, 283, 1–32. [Link]

  • Kalin, L. E., et al. (1993). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1149(2), 231-237. [Link]

  • Leishman, E., et al. (2022). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. STAR Protocols, 3(2), 101340. [Link]

  • Kluger, R., & Tsui, W. C. (1980). Amino group reactions of the sulfhydryl reagent methyl methanesulfonothioate. Inactivation of D-3-hydroxybutyrate dehydrogenase and reaction with amines in water. Canadian Journal of Biochemistry, 58(8), 629–632. [Link]

  • deGruyter, J. N., et al. (2013). Rapid Cross-Metathesis for Reversible Protein Modifications via Chemical Access to Se-Allyl-selenocysteine in Proteins. Journal of the American Chemical Society, 135(32), 11934–11939. [Link]

  • ResearchGate. (2018). Reactions of Heavy metals with sulphydryl groups of proteins or enzymes.... Retrieved from [Link]

  • Friedman, M., & Williams, L. D. (1974). Protein reactions with methyl and ethyl vinyl sulfones. Journal of Agricultural and Food Chemistry, 22(4), 667–672. [Link]

  • Storck, E. M., et al. (2021). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 2(4), 100862. [Link]

  • DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Annual Review of Chemical and Biomolecular Engineering, 11, 1–25. [Link]

  • Adrover, M., et al. (2010). Protocols for the Detection of S-Glutathionylated and S-Nitrosylated Proteins in Situ. Methods in Enzymology, 474, 153–170. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 494–510. [Link]

Sources

Application Note & Protocol: Site-Specific Labeling of Cysteine-Containing Peptides with S-(2-cyanoethyl) methanesulfonothioate (CEMT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Labeling in Peptide and Protein Science

The unique reactivity of the cysteine thiol group makes it a prime target for site-specific modification of peptides and proteins. This specific labeling is a cornerstone of numerous applications in chemical biology and drug development, enabling researchers to attach a wide array of functionalities, including fluorophores for imaging, affinity tags for purification, and crosslinkers for structural studies. The choice of labeling reagent is critical and is dictated by the desired stability of the resulting linkage and the specific experimental conditions.

S-(2-cyanoethyl) methanesulfonothioate (CEMT) is a thiol-reactive labeling reagent that offers a specific means to modify cysteine residues. As a member of the methanethiosulfonate (MTS) family of reagents, CEMT reacts with the sulfhydryl group of cysteine to form a stable disulfide bond. This application note provides a detailed technical guide for the use of CEMT in labeling cysteine-containing peptides, covering the underlying reaction mechanism, a step-by-step protocol, and methods for the analysis of the resulting labeled products.

Reaction Mechanism: The Chemistry of Cysteine Labeling with CEMT

The labeling of a cysteine residue with CEMT proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine on the electrophilic sulfur atom of the methanethiosulfonate group in CEMT. This reaction results in the formation of a mixed disulfide bond between the peptide and the 2-cyanoethyl group, with the concomitant release of methanesulfinic acid as a byproduct.

The reaction is highly specific for cysteine residues under mildly acidic to neutral pH conditions (pH 6.5-7.5). At higher pH values, the risk of non-specific reactions with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine, increases. Therefore, careful control of the reaction pH is crucial for achieving high specificity.

Figure 1. Reaction of CEMT with a cysteine-containing peptide.

Experimental Protocols

This section provides a detailed protocol for the labeling of a cysteine-containing peptide with CEMT. It is essential to work in an oxygen-free environment to prevent the oxidation of free thiols to disulfides, which would render them unreactive towards CEMT.

Materials and Reagents
  • Peptide: Lyophilized peptide containing at least one cysteine residue.

  • This compound (CEMT): (MW: 165.23 g/mol ). Store desiccated at 4°C.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2. Degas thoroughly before use.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Quenching Solution: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT).

  • Solvent for CEMT: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: C18 solid-phase extraction (SPE) cartridges or reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Step-by-Step Labeling Protocol
  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has been stored for an extended period or if disulfide bond formation is suspected, pre-treat the peptide solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to ensure all cysteine residues are in a reduced state. Note: TCEP does not need to be removed before the addition of CEMT.

  • CEMT Solution Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of CEMT in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution, dissolve 1.65 mg of CEMT in 1 mL of DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the CEMT stock solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to avoid peptide precipitation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the peptide sequence and the accessibility of the cysteine residue.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution (e.g., BME or DTT) to a final concentration of 10-20 mM. The excess thiol in the quenching solution will react with any remaining CEMT.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Remove the excess labeling reagent and quenching solution by purifying the labeled peptide using a C18 SPE cartridge or RP-HPLC.

    • For SPE, activate the cartridge with methanol, equilibrate with 0.1% trifluoroacetic acid (TFA) in water, load the sample, wash with 0.1% TFA in water, and elute the labeled peptide with a solution of 0.1% TFA in acetonitrile/water (e.g., 70:30 v/v).

    • For RP-HPLC, use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

  • Verification of Labeling:

    • Analyze the purified labeled peptide by mass spectrometry to confirm the successful addition of the S-(2-cyanoethyl) group.

Analysis of Labeled Peptides by Mass Spectrometry

Mass spectrometry is a powerful tool to verify the successful labeling of the cysteine residue and to determine the labeling efficiency.

Expected Mass Shift

The covalent attachment of the S-(2-cyanoethyl) group to a cysteine residue results in a specific mass increase. The molecular formula of the added group is C₃H₄NS, and its monoisotopic mass is 86.0068 Da. During the reaction, a hydrogen atom from the cysteine's thiol group is lost (mass of 1.0078 Da). Therefore, the net monoisotopic mass addition to the peptide is 84.9990 Da .

Table 1: Mass Changes Upon Cysteine Labeling with CEMT

ModificationChemical Formula of Added GroupMonoisotopic Mass Added (Da)
S-(2-cyanoethylation)C₃H₄NS84.9990

By comparing the mass spectra of the unlabeled and labeled peptides, a mass shift corresponding to the values in Table 1 should be observed for each labeled cysteine residue.

Troubleshooting and Scientific Insights

  • Low Labeling Efficiency:

    • Incomplete Reduction of Cysteines: Ensure complete reduction of disulfide bonds by pre-treating with a sufficient excess of TCEP.

    • Oxidation of Thiols: Work with degassed buffers and minimize exposure to air.

    • Inaccessible Cysteine Residue: The cysteine residue may be buried within the peptide's three-dimensional structure. Consider performing the labeling reaction under denaturing conditions (e.g., in the presence of 6 M guanidine hydrochloride), followed by refolding.

    • Hydrolyzed CEMT: Prepare the CEMT stock solution fresh for each experiment as it can be susceptible to hydrolysis.

  • Non-Specific Labeling:

    • High pH: Ensure the reaction pH is maintained between 6.5 and 7.5 to minimize the reactivity of other nucleophilic side chains, such as lysine.

    • Prolonged Reaction Time: Optimize the incubation time to achieve sufficient labeling of the target cysteine without significant non-specific labeling.

  • Potential Side Reactions of the Cyanoethyl Group:

    • The cyanoethyl group can be susceptible to elimination under basic conditions, leading to the formation of acrylonitrile. While this is more of a concern during the deprotection steps of solid-phase peptide synthesis, it is good practice to avoid exposing the labeled peptide to high pH for extended periods. Acrylonitrile is an electrophile and could potentially react with other nucleophiles.[1]

Conclusion

This compound is an effective reagent for the specific labeling of cysteine residues in peptides. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can achieve high labeling efficiency and specificity. The resulting disulfide linkage is stable under typical experimental conditions, making CEMT a valuable tool for a wide range of applications in peptide and protein chemistry.

References

  • Glen Research. (2017). Transient Cyanoethylation - An Unexpected Route to Chemical Bleaching of a Fluorophore. Glen Report 28.26. [Link]

  • Beaucage, S. L. (2008). Solid Phase Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. [Link]

  • López-López, E., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Boersema, P. J., et al. (2009). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Mass Spectrometry in Life Sciences. [Link]

  • PubChem. N-Acetyl-S-(2-cyanoethyl)-L-cysteine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Modification with S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for S-(2-cyanoethyl) methanesulfonothioate (CEMST). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the selective modification of cysteine residues in proteins. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Understanding the Core Chemistry: Cysteine-Selective Modification

This compound is a thiol-reactive compound designed for the specific modification of cysteine residues. The core of its utility lies in a nucleophilic substitution reaction. The deprotonated thiol group (thiolate, -S⁻) of a cysteine residue, which is a potent nucleophile, attacks the sulfenyl sulfur atom of CEMST. This results in the formation of a mixed disulfide bond between the protein and the 2-cyanoethyl group, releasing methanesulfinate as a byproduct.

This reaction is highly selective for cysteine over other amino acid side chains under controlled pH conditions. The resulting S-cyanylation introduces a useful chemical handle onto the protein, which can be leveraged in various downstream applications, including protein-protein interaction studies and the development of antibody-drug conjugates.

Reaction Mechanism Overview

ReactionMechanism cluster_activation Activation (pH > pKa) cluster_reaction Nucleophilic Attack Protein_SH Protein-Cys-SH (Cysteine Thiol) Thiolate Protein-Cys-S⁻ (Reactive Thiolate) Protein_SH->Thiolate Deprotonation Product Protein-Cys-S-S-CH₂CH₂CN (Modified Protein) Thiolate->Product Reaction with CEMST CEMST CH₃SO₂-S-CH₂CH₂CN (CEMST Reagent) Byproduct CH₃SO₂⁻ (Methanesulfinate) Product->Byproduct + TroubleshootingWorkflow Start Start: Low Labeling Efficiency Check_Reduction Are all target Cys reduced? (Ellman's Assay) Start->Check_Reduction Reduce_Protein Action: Pre-treat with TCEP (e.g., 10-fold excess, 1 hr) Check_Reduction->Reduce_Protein No Check_pH Is pH optimal? (7.5 - 8.5) Check_Reduction->Check_pH Yes Reduce_Protein->Check_Reduction Re-test Adjust_pH Action: Adjust buffer pH Check_pH->Adjust_pH No Check_Accessibility Is Cys accessible? (Check protein structure) Check_pH->Check_Accessibility Yes Adjust_pH->Check_pH Re-test Add_Denaturant Action: Add mild denaturant (e.g., 1M Urea) Check_Accessibility->Add_Denaturant No Check_Stoichiometry Is reagent excess sufficient? (Current: 10-20x) Check_Accessibility->Check_Stoichiometry Yes Add_Denaturant->Check_Accessibility Re-test Increase_Reagent Action: Increase CEMST molar excess (e.g., to 50x) Check_Stoichiometry->Increase_Reagent No Success Success: High Labeling Efficiency (Validate with Mass Spec) Check_Stoichiometry->Success Yes Increase_Reagent->Check_Stoichiometry Re-test

Caption: A decision tree for troubleshooting low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the ideal buffer composition for the reaction? A phosphate or HEPES buffer at a concentration of 50-100 mM, pH 7.5-8.5, is a robust starting point. Avoid buffers with primary amines, like Tris (tris(hydroxymethyl)aminomethane), as they can potentially react with the reagent, although this is a minor concern compared to thiol reactivity.

Q2: How should I prepare and store the CEMST reagent? CEMST should be stored as a solid at -20°C. For experiments, prepare a fresh stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF. Add the required volume of the stock solution to your aqueous protein solution immediately before starting the incubation to minimize hydrolysis.

Q3: How can I remove excess, unreacted CEMST after the reaction? Excess reagent can be removed by standard protein purification techniques. Size-exclusion chromatography (SEC) or dialysis are the most common and effective methods. For tagged proteins, affinity chromatography can also be used to purify the labeled protein away from the small molecule reagent. [1] Q4: How do I confirm that the modification was successful and determine the degree of labeling? The most definitive method is mass spectrometry. [2]By comparing the mass of the unlabeled protein to the labeled protein, you can confirm the addition of the S-(2-cyanoethyl) group (mass shift of +53.01 Da) and quantify the number of sites modified. Intact protein mass analysis can show a distribution of species (unlabeled, singly labeled, doubly labeled, etc.).

Q5: Can I reverse the modification? Yes, the disulfide bond formed is susceptible to cleavage by reducing agents. Treating the modified protein with an excess of DTT or TCEP will regenerate the free cysteine thiol, releasing the label.

Key Experimental Protocols

Protocol 1: General Protein Labeling with CEMST

This protocol provides a starting point for labeling a protein with accessible cysteine residues.

  • Protein Preparation: Prepare the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein concentration is known. If disulfide reduction is needed, add TCEP (5-10 fold molar excess over disulfides) and incubate at room temperature for 1 hour.

  • Reagent Preparation: Prepare a 50 mM stock solution of CEMST in anhydrous DMSO.

  • Labeling Reaction: Add the CEMST stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold excess over free thiols).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if working with a fluorescently-tagged variant.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any remaining CEMST.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture over a desalting column (SEC) equilibrated with the desired final storage buffer.

  • Analysis: Confirm labeling efficiency using mass spectrometry.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This assay is crucial for verifying the number of available cysteines before labeling. [3][4][5][6][7]

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

    • Cysteine Standard: Prepare a standard curve using L-cysteine (0-1.5 mM) in the Reaction Buffer.

  • Assay:

    • To 1.25 mL of Reaction Buffer, add 25 µL of the DTNB solution.

    • Add 125 µL of your protein sample (or cysteine standard). For a blank, add 125 µL of the protein's buffer.

    • Mix and incubate at room temperature for 15 minutes. [3] * Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free sulfhydryls in your sample by comparing its absorbance to the cysteine standard curve. Alternatively, use the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm). [3]

Optimization Parameters Summary
ParameterRecommended Starting RangeRationale & Key Considerations
pH 7.5 - 8.5Balances efficient thiolate formation with reagent stability and minimizes side reactions.
Molar Excess (CEMST:Cys) 10:1 to 50:1Higher ratios drive the reaction to completion but may increase the risk of off-target effects if not carefully controlled.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can improve stability for long incubations but will slow the reaction rate.
Reaction Time 1 hour to OvernightHighly dependent on cysteine accessibility and reactivity. Monitor progress via time-course experiments.
Reducing Agent (if needed) TCEP (2-10x over disulfides)Preferred over DTT to avoid introducing competing thiols. Must be removed before adding CEMST if using other thiol-based reducing agents.

References

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1190 - Ellman Test. [Link]

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 258(2), 268–276. [Link]

  • Gillet, L. C., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]

  • Loh, K. H., et al. (2014). Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. Analytical Chemistry, 86(15), 7526–7533. [Link]

  • Gillet, L. C., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. ResearchGate. [Link]

  • Wang, T., et al. (2022). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science, 13(28), 8344–8350. [Link]

  • Gonzalez-Lain, I., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of Proteome Research, 19(11), 4446–4456. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Pieper, M., et al. (2014). Novel 1:1 labeling and purification process for C-terminal thioester and single cysteine recombinant proteins using generic peptidic toolbox reagents. Bioconjugate Chemistry, 25(7), 1364–1373. [Link]

  • Zhang, K., et al. (2022). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 27(19), 6614. [Link]

  • Stewart, D. S., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 99(5), 349–360. [Link]

  • Semantic Scholar. Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chatterjee, A., et al. (2023). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. ACS Omega, 8(30), 27045–27051. [Link]

  • Friedman, M., & Williams, L. D. (1974). Protein reactions with methyl and ethyl vinyl sulfones. Journal of Agricultural and Food Chemistry, 22(4), 739–743. [Link]

  • Spry, W. M., et al. (2016). Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation. Biochemistry, 55(43), 6013–6016. [Link]

  • Jeong, J., et al. (2011). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Journal of Biological Chemistry, 286(16), 14217–14225. [Link]

  • Bailey, J. L., & Cole, R. D. (1959). Studies on the Reaction of Sulfite with Proteins. Journal of Biological Chemistry, 234(7), 1733–1739. [Link]

  • NanoTemper Technologies. Labeling Membrane Proteins for Binding Assays. [Link]

  • Creative Biolabs. Cysteine based Conjugation Strategy. [Link]

  • Chen, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 2, 1-21. [Link]

  • Zeida, A., et al. (2019). Mechanisms and consequences of protein cysteine oxidation: The role of the initial short-lived intermediates. Journal of Biological Chemistry, 294(18), 7179–7187. [Link]

  • Boersema, P. J., et al. (2015). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Methods in Molecular Biology, 1188, 131–145. [Link]

  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. [Link]

  • MySkinRecipes. This compound. [Link]

  • Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423–432. [Link]

Sources

Technical Support Center: Troubleshooting Peptide Modification with S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting issues related to the use of S-(2-cyanoethyl) methanesulfonothioate in peptide applications. This guide is designed to address common challenges, particularly incomplete reactions that may be observed during the modification of cysteine-containing peptides.

Introduction: Understanding the Role of this compound

While often associated with the broader process of peptide synthesis and purification, this compound is not a standard reagent for the cleavage of peptides from a solid support resin. Instead, its chemical properties make it suitable for the specific modification of thiol groups, such as the side chain of cysteine residues. This process is typically performed after the peptide has been cleaved from the resin and globally deprotected.

The most probable application of this compound in your workflow is the S-cyanylation of cysteine residues. An incomplete reaction at this stage can be easily misinterpreted as "incomplete cleavage" if the analytical results show a mixed population of modified and unmodified peptide.

This guide will focus on troubleshooting the common causes of incomplete S-cyanylation of peptides with this compound and provide detailed protocols for optimizing this critical modification step.

Troubleshooting Guide: Incomplete Cysteine Modification

This section addresses the most common issue encountered when using this compound: the incomplete modification of your target peptide.

Q1: My HPLC and Mass Spectrometry data show a mixture of my desired S-cyanylated peptide and the starting free-thiol peptide. What are the primary causes for this incomplete reaction?

Incomplete S-cyanylation can stem from several factors, ranging from the quality of the starting peptide to the reaction conditions. Here are the most common culprits:

  • Oxidation of Cysteine Residues: The thiol group of cysteine is highly susceptible to oxidation, forming disulfide bonds (cystine) either intramolecularly or intermolecularly. The oxidized cysteine will not react with this compound.

  • Suboptimal pH of the Reaction Buffer: The S-cyanylation reaction is highly pH-dependent. The cysteine thiol needs to be in its nucleophilic thiolate form to react efficiently. If the pH is too low, the thiol will be protonated and less reactive.

  • Insufficient Molar Excess of the Reagent: A sufficient molar excess of this compound is required to drive the reaction to completion, especially for peptides with multiple cysteine residues or if competing side reactions are present.

  • Degradation of the Reagent: this compound can be susceptible to hydrolysis. Using a degraded or improperly stored reagent will lead to lower reaction efficiency.

  • Steric Hindrance: In some peptide sequences, the cysteine residue may be sterically hindered, making it less accessible to the modifying reagent. This can be influenced by peptide folding or aggregation.

Q2: How can I prevent cysteine oxidation before and during the S-cyanylation reaction?

Preventing oxidation is critical for achieving complete modification. Here is a systematic approach:

  • Post-Cleavage Handling: After cleaving the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail, ensure that your workup procedure minimizes exposure to air.[1] It is advisable to blanket the reaction vessels with an inert gas like nitrogen or argon.

  • Inclusion of a Reducing Agent: The most effective strategy is to include a mild reducing agent in your reaction buffer. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is selective for disulfide bonds and does not interfere with the S-cyanylation reaction. Dithiothreitol (DTT) can also be used, but it should be removed or its concentration significantly lowered before adding the this compound, as it will compete for the reagent.

Experimental Protocol: Pre-reduction of Peptide with TCEP

  • Dissolve the lyophilized crude peptide in a degassed buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Add a 5-10 fold molar excess of TCEP relative to the peptide.

  • Incubate the solution at room temperature for 1-2 hours under an inert atmosphere.

  • Proceed directly to the S-cyanylation step without purification.

Q3: What are the optimal reaction conditions (pH, reagent concentration, time) for S-cyanylation?

Optimizing the reaction conditions is key to achieving complete modification.

ParameterRecommended RangeRationale
pH 7.0 - 8.0Balances the need for the nucleophilic thiolate form of cysteine with the stability of the peptide and reagent.
Molar Excess of Reagent 10-50 fold excess per cysteineEnsures the reaction is driven to completion and outcompetes potential side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for complete reaction. Monitor progress by HPLC if possible.
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of the peptide and reagent.

Experimental Protocol: S-cyanylation of a Cysteine-Containing Peptide

  • Dissolve the pre-reduced peptide in a degassed buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Prepare a stock solution of this compound in a compatible organic solvent like acetonitrile or DMF.

  • Add the desired molar excess of the this compound solution to the peptide solution with gentle vortexing.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Quench the reaction by adding a thiol-containing scavenger like β-mercaptoethanol or by acidification with TFA.

  • Analyze the reaction mixture by RP-HPLC and mass spectrometry to confirm complete modification.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

Proper storage is crucial for maintaining the reagent's activity. It should be stored at 4°C and protected from moisture.[2] For use, it is best to warm the vial to room temperature before opening to prevent condensation of atmospheric moisture. Prepare stock solutions fresh and use them promptly.

Q2: Are there any known side reactions with this compound?

Besides the desired reaction with cysteine, this compound can potentially react with other nucleophilic side chains, although this is less common under the recommended reaction conditions. Possible, but less favorable, side reactions could involve the N-terminal amine or the epsilon-amino group of lysine at higher pH values.[3][4] Sticking to a pH range of 7.0-8.0 minimizes these side reactions.

Q3: My peptide is prone to aggregation. How can I improve the efficiency of the S-cyanylation reaction?

Peptide aggregation can significantly hinder the reaction by making cysteine residues inaccessible.[5] Consider the following strategies:

  • Inclusion of Denaturants: Add denaturants such as 6 M guanidinium chloride or 8 M urea to the reaction buffer to disrupt secondary structures and prevent aggregation.

  • Organic Co-solvents: Incorporating organic solvents like acetonitrile, isopropanol, or DMSO (up to 50%) can help solubilize hydrophobic peptides.

  • Microwave Irradiation: For very difficult sequences, microwave-assisted synthesis can sometimes improve reaction kinetics and reduce aggregation.[5]

Q4: How can I confirm that my peptide has been successfully S-cyanylated?

The most reliable methods for confirming the modification are:

  • Mass Spectrometry (MS): There will be a characteristic mass shift corresponding to the addition of the cyanoethyl group (-S-CH2-CH2-CN) and the loss of a proton from the thiol. The expected mass increase is 53.02 Da.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The modified peptide will typically have a different retention time compared to the starting material. A single, clean peak at the expected retention time is a good indicator of a complete and successful reaction.

Visualizing the Workflow

Workflow for Successful S-cyanylation

S_cyanylation_workflow Peptide_Cleavage Peptide Cleavage & Deprotection (TFA) Crude_Peptide Crude Peptide (Free Thiol) Peptide_Cleavage->Crude_Peptide Pre_Reduction Pre-reduction (with TCEP) Crude_Peptide->Pre_Reduction SCN_Reaction S-cyanylation Reaction (pH 7.0-8.0) Pre_Reduction->SCN_Reaction Quench Quench Reaction SCN_Reaction->Quench Analysis Analysis (HPLC/MS) Quench->Analysis Purification Purification Analysis->Purification Final_Product Final S-cyanylated Peptide Purification->Final_Product

Caption: A typical workflow for the S-cyanylation of a peptide post-cleavage.

Troubleshooting Logic for Incomplete Modification

troubleshooting_logic Start Incomplete Modification Observed (HPLC/MS) Check_Oxidation Check for Oxidation (Disulfide Bonds) Start->Check_Oxidation Check_pH Verify Buffer pH (7.0-8.0) Check_Oxidation->Check_pH [No Oxidation] Add_TCEP Solution: Add TCEP for Pre-reduction Check_Oxidation->Add_TCEP [Oxidation Detected] Check_Reagent Assess Reagent (Age & Molar Excess) Check_pH->Check_Reagent [pH Correct] Adjust_pH Solution: Adjust pH of Buffer Check_pH->Adjust_pH [pH Incorrect] Check_Aggregation Consider Aggregation/ Steric Hindrance Check_Reagent->Check_Aggregation [Reagent OK] Increase_Reagent Solution: Increase Molar Excess Use Fresh Reagent Check_Reagent->Increase_Reagent [Reagent Issue] Add_Denaturant Solution: Add Denaturant/ Co-solvent Check_Aggregation->Add_Denaturant [Aggregation Likely]

Sources

"S-(2-cyanoethyl) methanesulfonothioate" side reactions with other amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intended Reaction and Its Utility

S-(2-cyanoethyl) methanesulfonothioate (CEM) is a thiol-reactive compound primarily designed for the selective and reversible modification of cysteine residues in proteins and peptides. The core reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the reagent, leading to the S-cyanoethylation of the cysteine. This process, known as cyanoethylation, adds a 2-cyanoethyl group (-CH₂CH₂CN) to the sulfur atom, resulting in a mass increase of 53.026 Da .

The primary utility of this modification lies in its reversibility under mild alkaline conditions, which regenerates the free thiol, making it a valuable tool for:

  • Cysteine Protection: Temporarily blocking cysteine residues to prevent disulfide bond formation or reaction with other reagents during multi-step bioconjugation protocols.

  • Redox Proteomics: Trapping and identifying reversibly oxidized cysteines.

While highly specific for cysteines under optimal conditions, deviations from protocol can lead to off-target reactions with other nucleophilic amino acid residues. This guide provides a comprehensive troubleshooting framework to identify, understand, and mitigate these side reactions.

Troubleshooting Guide: Identification and Mitigation of Side Reactions

Unexpected mass shifts or loss of protein function after reaction with this compound are primary indicators of off-target modifications. The most common side reactions occur with other nucleophilic amino acids, particularly under non-optimal pH conditions.

The Primary Suspect: Lysine (Lys)

Lysine, with its primary amine (ε-NH₂) side chain, is the most common off-target residue. While the pKa of the cysteine thiol is ~8.5, the pKa of the lysine side chain is ~10.5. At elevated pH, lysine becomes deprotonated and acts as a potent nucleophile.

  • The Side Reaction: The lysine amine attacks the reagent, resulting in N-cyanoethylation.

  • Mass Spectrometry Signature: A mass addition of +53.026 Da on lysine residues. This is identical to the mass addition on cysteine, making it critical to use tandem MS (MS/MS) to pinpoint the exact modification site.[1][2]

  • Causative Conditions:

    • High pH (> 9.0): Significantly increases the nucleophilicity of the lysine amine.

    • High Reagent Stoichiometry: Excess reagent can drive the reaction with less reactive nucleophiles.

    • Prolonged Reaction Times: Increased incubation time can allow for the slower reaction with lysine to proceed.

Parameter Optimal for Cysteine Promotes Lysine Side Reaction
pH 7.5 - 8.5> 9.0
Reagent Molar Excess 5-10 fold over protein> 20 fold
Temperature 4 - 25 °C> 30 °C
Reaction Time 30 - 60 minutes> 2 hours

Mitigation Strategy:

  • Strict pH Control: Buffer your reaction solution firmly between pH 7.5 and 8.5. Use of buffers like HEPES or phosphate is recommended. Avoid high pH buffers like carbonate or borate if possible.

  • Optimize Stoichiometry: Titrate the this compound concentration to find the lowest effective molar excess that achieves complete cysteine modification without significant off-target labeling.

  • Limit Reaction Time: Quench the reaction after the optimal time (typically 30-60 minutes) by adding a thiol-containing quenching agent like DTT or β-mercaptoethanol.

Other Potential Off-Targets

While less common than lysine, other nucleophilic residues can also react under forcing conditions.

  • Histidine (His): The imidazole ring of histidine can be alkylated, particularly at pH values above 6 where it starts to deprotonate. This also results in a +53.026 Da adduct.

  • N-Terminus: The free alpha-amine group at the N-terminus of a protein has a pKa typically in the range of 8.0-9.5 and can be a target for cyanoethylation.

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues are generally poor nucleophiles and are unlikely to react under aqueous conditions unless catalyzed by a specific enzymatic environment.

Experimental Protocols

Protocol 1: Confirming Off-Target Modification via LC-MS/MS

This protocol is designed to definitively identify which residues are being modified.

  • Reaction Setup: Perform the cyanoethylation reaction on your protein of interest using your standard protocol.

  • Quenching: Stop the reaction by adding Dithiothreitol (DTT) to a final concentration of 20 mM.

  • Denaturation and Digestion:

    • Denature the protein using 8 M Urea or 0.1% Rapigest.

    • Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate all cysteines (both modified and unmodified) with a different alkylating agent, such as iodoacetamide (IAM), which adds +57.021 Da. This step is crucial to prevent disulfide scrambling and to differentiate originally unmodified cysteines.[3]

    • Dilute the urea to <1 M and digest the protein into peptides using a protease like Trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Perform data-dependent acquisition (DDA) to collect MS/MS spectra.[4]

  • Data Analysis:

    • Use a database search software (e.g., MaxQuant, SEQUEST) to search the MS/MS data against the protein's sequence.[2]

    • Set the following as variable modifications in your search parameters:

      • Carbamidomethyl (C) on Cysteine: +57.021 Da (from IAM)

      • Cyanoethyl (C, K, H, N-term): +53.026 Da

The search results will pinpoint peptides containing the +53.026 Da modification and the MS/MS fragmentation pattern will confirm the specific amino acid that was modified.[1]

Protocol 2: Optimized Cysteine-Selective Cyanoethylation

This protocol minimizes the risk of side reactions.

  • Buffer Preparation: Prepare a reaction buffer of 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.8. Degas the buffer thoroughly to remove dissolved oxygen.

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the protein has disulfide bonds that need to be modified, reduce them first with a 5-fold molar excess of TCEP for 30 minutes.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in a water-miscible organic solvent like DMSO or Acetonitrile.

  • Reaction: Add a 10-fold molar excess of the reagent to the protein solution.

  • Incubation: Incubate for 45 minutes at room temperature (25°C).

  • Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted reagent.

  • Cleanup: Remove excess reagent and byproducts using a desalting column or dialysis.

Visualizing the Chemistry and Workflow

Reaction Mechanisms

The following diagram illustrates the desired reaction with cysteine alongside the most common side reaction with lysine.

Reactions cluster_cys Primary Reaction (pH 7.5-8.5) cluster_lys Side Reaction (pH > 9.0) Cys Cysteine (Protein-SH) Cys_Mod S-Cyanoethyl Cysteine (Protein-S-CH₂CH₂CN) Δm = +53.026 Da Cys->Cys_Mod + CEM Lys Lysine (Protein-NH₂) Lys_Mod N-Cyanoethyl Lysine (Protein-NH-CH₂CH₂CN) Δm = +53.026 Da Lys->Lys_Mod + CEM (excess) Reagent S-(2-cyanoethyl) methanesulfonothioate (CEM) Reagent->Cys Reagent->Lys

Caption: Target vs. Off-Target Reaction Pathways.

Troubleshooting Workflow

If you suspect off-target modifications, follow this logical workflow to diagnose and solve the issue.

Troubleshooting Start Experiment shows unexpected mass addition or loss of function CheckMass Is mass shift +53 Da (or multiples thereof)? Start->CheckMass RunMSMS Perform LC-MS/MS analysis (Protocol 1) CheckMass->RunMSMS Yes OtherIssue Investigate other causes: Reagent degradation, other modifications, etc. CheckMass->OtherIssue No IdentifySite Identify modification site(s). Cys, Lys, His, N-term? RunMSMS->IdentifySite CysOnly Modification is only on Cysteine. Reaction is specific. IdentifySite->CysOnly Cys Only NonCys Modification confirmed on Lys, His, or N-term IdentifySite->NonCys Lys/His/N-term Optimize Optimize Reaction Conditions: 1. Lower pH to 7.5-8.5 2. Reduce Reagent Excess 3. Shorten Reaction Time ReRun Re-run experiment with optimized protocol (Protocol 2) Optimize->ReRun NonCys->Optimize Verify Verify specificity with LC-MS/MS ReRun->Verify

Caption: A logical workflow for troubleshooting side reactions.

Frequently Asked Questions (FAQs)

Q1: My protein precipitates after adding this compound. What is happening? A: This is likely due to the organic solvent (e.g., DMSO, Acetonitrile) used to dissolve the reagent. Ensure the final concentration of the organic solvent in your reaction mixture does not exceed 5-10% (v/v). If precipitation persists, try adding the reagent stock solution dropwise to the protein solution while gently vortexing.

Q2: Can I use this compound in a buffer containing primary amines, like Tris? A: It is strongly discouraged. Primary amines, such as the one in Tris buffer, are nucleophilic and will compete with your protein for reaction with the reagent. This will consume the reagent, leading to inefficient labeling of your protein, and complicate downstream analysis. Use non-nucleophilic buffers like Phosphate, HEPES, or MOPS.

Q3: How stable is the S-cyanoethyl modification? A: The S-cyanoethyl linkage to cysteine is stable under acidic and neutral conditions. It is cleaved by β-elimination under mild alkaline conditions (typically pH > 10-11), regenerating the free thiol. It is generally stable to typical mass spectrometry and sample handling conditions that do not involve high pH.

Q4: Is the modification by this compound truly reversible from off-target sites like lysine? A: No, the N-cyanoethyl linkage formed on lysine or the N-terminus is generally considered stable and is not readily reversible under the same mild alkaline conditions that cleave the S-cyanoethyl bond on cysteine. This makes preventing the side reaction crucial if reversibility is desired.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Steen, H., & Mann, M. (2004). Identification of Protein Modifications by Mass Spectrometry. University of Southern Denmark.
  • Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics. [Link]

  • Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology. [Link]

  • Kuznetsova, I., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.
  • Chen, Y., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Free Radical Biology and Medicine. [Link]

  • Poole, C. F. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. In Redox Biochemistry. [Link]

  • LibreTexts. (2022). Reactions of Amino Acids. Chemistry LibreTexts. [Link]

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Technical Support Center: S-(2-cyanoethyl) Methanesulfonothioate (CEMT) Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for S-(2-cyanoethyl) methanesulfonothioate (CEMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for achieving highly specific cysteine labeling. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize non-specific labeling and ensure the integrity of your results.

Understanding CEMT: A Cysteine-Specific Modification Reagent

This compound (CEMT) is a thiol-reactive labeling reagent belonging to the methanethiosulfonate (MTS) family. It is designed for the specific covalent modification of cysteine residues in proteins and peptides. The primary reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the protein and the 2-cyanoethyl moiety, releasing methanesulfinate as a byproduct.

The unique reactivity of the cysteine thiol, due to its relatively low pKa compared to other nucleophilic amino acid side chains, makes it an ideal target for site-specific protein modification.[1][2][3] However, achieving absolute specificity can be challenging, as other residues can become reactive under non-optimal conditions, leading to undesirable non-specific labeling.

Diagram: CEMT Reaction Mechanism

CEMT_Reaction cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-S-CH₂CH₂CN (Labeled Protein) Protein_Cys->Labeled_Protein Nucleophilic Attack CEMT CH₃SO₂-S-CH₂CH₂CN (CEMT) CEMT->Labeled_Protein Byproduct CH₃SO₂H (Methanesulfinic Acid) CEMT->Byproduct Leaving Group

Caption: Desired reaction of CEMT with a protein cysteine residue.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during CEMT labeling experiments, providing explanations and actionable solutions to minimize non-specific modifications.

Question 1: My mass spectrometry (MS) analysis shows modifications on lysine and histidine residues. Why is my labeling not specific to cysteines?

Answer: This is the most common manifestation of non-specific labeling and is almost always related to the reaction pH.

Causality: The specificity of most thiol-reactive reagents, including CEMT, relies on the superior nucleophilicity of the cysteine thiolate anion (-S⁻) at near-neutral pH.[4]

  • Cysteine Reactivity: The pKa of a typical cysteine thiol is around 8.5.[5] However, the protein's microenvironment can lower this pKa significantly, meaning a sufficient population of reactive thiolate anions exists at a pH of 7.0-7.5.[6]

  • Lysine Reactivity: The primary amine of a lysine side chain has a much higher pKa (around 10.5). At pH > 8.0, a significant fraction of lysine residues become deprotonated and thus nucleophilic enough to react with electrophilic reagents like CEMT.[7]

  • Histidine Reactivity: The imidazole ring of histidine (pKa ~6.0-7.0) can also react with some alkylating agents, although it is generally less of a concern than lysine at alkaline pH.[8]

Solution: Strict pH control is critical. For optimal cysteine specificity, perform the labeling reaction within a pH range of 6.5 to 7.5 .[4][7] Buffers such as HEPES or phosphate are excellent choices for maintaining this pH range. Avoid buffers with primary amines, like Tris, as they can compete with the intended reaction.

Diagram: pH-Dependent Reactivity

ph_reactivity CEMT CEMT Reagent Cysteine Cysteine (Thiolate, -S⁻) Lysine Lysine (Amine, -NH₂) Specific_Product Specific Labeling (Protein-S-S-R) CEMT->Specific_Product pH 6.5 - 7.5 (Optimal) NonSpecific_Product Non-Specific Labeling (Protein-NH-S-R) CEMT->NonSpecific_Product pH > 8.0 (Undesirable) Cysteine->Specific_Product Lysine->NonSpecific_Product

Caption: pH dictates the primary target of CEMT labeling.

Question 2: I've optimized the pH, but I still observe significant background labeling. What other factors should I consider?

Answer: If the pH is well-controlled, non-specific labeling can be driven by excessive reagent concentration, prolonged reaction times, or elevated temperatures.

Causality: Chemical reactions are governed by kinetics. Even a slow, undesirable side reaction can proceed to a significant extent if the concentration of reactants is too high or the reaction is allowed to run for too long.[9]

Solutions:

  • Optimize Reagent Concentration: Start with a 5- to 10-fold molar excess of CEMT over the protein's reactive cysteines. A very high excess can drive reactions with less nucleophilic residues.[9]

  • Reduce Reaction Time: Monitor the reaction progress. For many proteins, labeling is complete within 1-2 hours at room temperature. Avoid unnecessary overnight incubations, which provide more opportunity for side reactions.[5]

  • Control Temperature: Perform the reaction at room temperature (~20-25°C) or 4°C. Elevated temperatures increase the rate of all reactions, including non-specific ones.

ParameterRecommended Starting PointTroubleshooting RangeRationale
pH 7.0 - 7.56.5 - 8.0Maximizes cysteine thiolate reactivity while minimizing amine reactivity.[4][7]
Molar Excess (CEMT:Cys) 5-10 fold2-20 foldDrives the reaction to completion without excessive off-target effects.[9][10]
Reaction Time 1-2 hours30 min - 4 hoursBalances labeling efficiency with the risk of side reactions.[5]
Temperature Room Temp (20-25°C)4°C - 25°CLower temperatures can increase specificity by slowing all reaction rates.
Question 3: My labeling efficiency is very low, even with a high excess of CEMT. What could be wrong?

Answer: Low labeling efficiency is often due to the cysteine residues being unavailable for reaction.

Causality: Cysteine thiols are susceptible to oxidation, forming disulfide bonds (cystines) either within the same polypeptide chain or between different protein molecules. Oxidized cysteines are not reactive towards CEMT.[4][9] Additionally, the target cysteine may be buried within the protein's three-dimensional structure and thus inaccessible to the labeling reagent.[7]

Solutions:

  • Ensure a Reducing Environment: Before adding CEMT, pre-treat your protein with a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is ideal because it is highly effective at reducing disulfide bonds and, unlike DTT or β-mercaptoethanol, does not contain a free thiol that would compete for the CEMT reagent.[11][12] Use a 10-20 fold molar excess of TCEP over the protein for 30-60 minutes at room temperature.

  • Remove Competing Thiols: If you must use DTT, it is crucial to remove it completely before adding CEMT. This can be achieved through dialysis, desalting columns, or spin filtration.[11]

  • Consider Denaturing Conditions: If the target cysteine is sterically hindered, performing the labeling reaction under mild denaturing conditions (e.g., with 1-2 M urea or 0.1% SDS) can expose the residue. Note that this is only suitable if the protein does not need to remain in its native conformation.

Question 4: How can I verify the specificity and efficiency of my labeling reaction?

Answer: A multi-pronged approach is best for quality control. No single method provides a complete picture.

Recommended QC Workflow:

  • Mass Spectrometry (MS): This is the gold standard for confirming labeling. By comparing the mass of the protein or its tryptic peptides before and after labeling, you can precisely determine the degree of labeling and, crucially, identify which residues have been modified.[9][13]

  • Ellman's Assay: This colorimetric assay quantifies the number of free thiols in a solution. By performing the assay before and after the CEMT reaction, you can calculate the percentage of cysteines that have been successfully labeled.[7]

  • SDS-PAGE Analysis: If your CEMT reagent is conjugated to a fluorescent dye or a tag like biotin, you can visualize the labeling on an SDS-PAGE gel. This provides a quick qualitative check for successful labeling but does not confirm site-specificity.[9]

  • Functional Assay: If your protein has a measurable activity (e.g., enzymatic activity, binding affinity), perform a functional assay after labeling. A significant loss of function could indicate that the label has modified a critical residue (cysteine or otherwise) or altered the protein's conformation.[3][11]

Experimental Protocols

Protocol 1: Optimized Cysteine Labeling with CEMT

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in a non-amine buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the protein has been stored with thiol-containing reagents, remove them via a desalting column equilibrated with the reaction buffer.

  • Reduction of Disulfide Bonds (Recommended):

    • Add a fresh solution of TCEP to the protein solution to a final concentration of 10-20 fold molar excess over the protein.

    • Incubate for 30-60 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a stock solution of CEMT (e.g., 10 mM) in a water-miscible organic solvent like DMSO or DMF.

    • Add the CEMT stock solution to the reduced protein solution to achieve a final 5-10 fold molar excess of CEMT over the number of cysteine residues.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or N-acetyl-cysteine to a final concentration of ~20 mM to scavenge any unreacted CEMT.

    • Remove the excess CEMT and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Analysis and Storage:

    • Determine the degree of labeling using mass spectrometry or Ellman's assay.

    • Store the labeled protein under appropriate conditions, typically at -80°C.

Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Labeling Experiment check_labeling Assess Labeling (MS, SDS-PAGE) start->check_labeling problem_nonspecific Problem: Non-Specific Labeling (e.g., on Lysine) check_labeling->problem_nonspecific Non-Specific problem_low_efficiency Problem: Low/No Labeling check_labeling->problem_low_efficiency Low/No success Success: Specific & Efficient Labeling check_labeling->success OK check_ph Is pH between 6.5 and 7.5? problem_nonspecific->check_ph check_reduction Were Cys residues reduced with TCEP before labeling? problem_low_efficiency->check_reduction adjust_ph Action: Adjust pH Use Phosphate/HEPES buffer check_ph->adjust_ph No check_reagents Are CEMT excess and reaction time minimized? check_ph->check_reagents Yes adjust_ph->start check_reagents->success Yes adjust_reagents Action: Reduce CEMT molar excess (start at 5x) and time (1-2h) check_reagents->adjust_reagents No adjust_reagents->start add_reduction Action: Add TCEP reduction step before CEMT addition check_reduction->add_reduction No check_accessibility Is the Cys residue sterically accessible? check_reduction->check_accessibility Yes add_reduction->start check_accessibility->success Yes add_denaturant Action: Consider mild denaturing conditions check_accessibility->add_denaturant No add_denaturant->start

Caption: A logical guide to diagnosing CEMT labeling issues.

References
  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PubMed Central. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. PubMed Central. [Link]

  • Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. PubMed Central. [Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. National Institutes of Health. [Link]

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Publications. [Link]

  • What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing?. ResearchGate. [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine–Thiol Exchange for Site- and Chemoselective Cysteine Labeling. Heinrich-Heine-Universität Düsseldorf. [Link]

  • Fluorescent labeling of specific cysteine residues using CyMPL. PubMed Central. [Link]

  • Efficient site-specific labeling of proteins via cysteines. PubMed. [Link]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Publications. [Link]

  • A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. PubMed Central. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

  • Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. PubMed Central. [Link]

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies. Royal Society of Chemistry. [Link]

  • A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. PubMed Central. [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • What kind of verification for the effiency of cysteine thiol residues labeling do you use in your experience?. ResearchGate. [Link]

  • Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry. PubMed. [Link]

  • Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [Link]

  • TMT Peptide Labeling. QB3 Berkeley. [Link]

  • Analysis of cysteine post translational modifications using organic mercury resin. PubMed Central. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. PubMed. [Link]

  • Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. MDPI. [Link]

  • Looking at Cysteine Modifications using iodoTMT Reagents. YouTube. [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PubMed Central. [Link]

  • Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate. [Link]

  • Antibody Conjugation Troubleshooting. Bio-Techne. [Link]

  • Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Non-specific labelling with Click chemistry reaction?. ResearchGate. [Link]

  • Protein reactions with methyl and ethyl vinyl sulfones. PubMed. [Link]

  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. ResearchGate. [Link]

  • Site-Specific Bioconjugation Using SMARTag® Technology: A Practical and Effective Chemoenzymatic Approach to Generate Antibody-Drug Conjugates. PubMed. [Link]

  • Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Bioconjugate Development. [Link]

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Technical Support Center: Improving the Efficiency of Cysteine Modification with S-(2-cyanoethyl) methanesulfonothioate (CEMT)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for S-(2-cyanoethyl) methanesulfonothioate (CEMT). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing cysteine modification workflows. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance the efficiency of your conjugation strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of CEMT for cysteine modification.

Q1: What is this compound (CEMT) and what is its reaction mechanism?

CEMT is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) class of reagents.[1][2] These reagents are highly valued for their specificity in targeting the thiol group of cysteine residues in proteins and peptides.[3][4]

The reaction mechanism involves the nucleophilic attack of a deprotonated cysteine thiol (a thiolate anion) on the electrophilic sulfur atom of the CEMT molecule. This results in the formation of a stable disulfide bond and the release of methanesulfinate as a byproduct. The unique feature of CEMT is that it transfers the S-(2-cyanoethyl) group to the cysteine, effectively capping the thiol.

Caption: CEMT reaction mechanism with a cysteine thiolate.

Q2: Why is maintaining the correct pH crucial for CEMT reactions?

The efficiency of the modification is critically dependent on the pH of the reaction buffer. The cysteine side chain has a pKa value typically around 8.3. For the reaction to proceed, the thiol group must be deprotonated to form the highly nucleophilic thiolate anion (S⁻).

  • Below pH 7.0: The majority of cysteine residues will be protonated (-SH), significantly reducing their nucleophilicity and slowing the reaction rate to a crawl.

  • Optimal Range (pH 7.5 - 8.5): This range provides a favorable balance, ensuring a sufficient concentration of the reactive thiolate form without promoting significant side reactions.

  • Above pH 9.0: While the concentration of thiolate is high, alkaline conditions can promote undesirable side reactions, such as the modification of other nucleophilic residues like lysine. It can also increase the rate of hydrolysis of the reagent itself.[5]

Q3: How should I prepare and store CEMT?

Proper handling and storage are essential to maintain the reactivity of CEMT.[6][7]

  • Preparation: CEMT is often supplied as a solid. It should be dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution immediately before use. Minimize the volume of organic solvent added to the protein solution (typically <5% v/v) to avoid protein precipitation.[8]

  • Storage: Store the solid CEMT reagent desiccated and protected from light, adhering to the manufacturer's temperature recommendations (often -20°C).[7] Stock solutions in organic solvents are less stable and prone to hydrolysis if exposed to moisture. It is best practice to prepare fresh stock solutions for each experiment.[6][9]

Troubleshooting Guide: Enhancing Modification Efficiency

This guide provides solutions to common problems encountered during cysteine modification with CEMT.

Problem 1: Low or No Modification Efficiency

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause Explanation & Validation Recommended Solution
Oxidized Cysteines Cysteine residues can form intramolecular or intermolecular disulfide bonds (-S-S-), rendering them unreactive towards CEMT.[4][10] This is a major cause of low efficiency.Pre-reduce the protein: Before adding CEMT, incubate the protein with a 5-10 molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is ideal as it is thiol-free and does not need to be removed prior to adding CEMT.[10] Avoid DTT or β-mercaptoethanol unless you perform a buffer exchange or desalting step to remove them, as their free thiols will compete for the CEMT reagent.[10]
Incorrect Buffer pH As detailed in the FAQs, a sub-optimal pH (typically <7.2) will result in a protonated, non-nucleophilic thiol group.[5]Verify and adjust buffer pH: Ensure your reaction buffer is within the optimal range of pH 7.5-8.5. Use a freshly calibrated pH meter. Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[5][8]
Degraded CEMT Reagent MTS reagents are susceptible to hydrolysis, especially when exposed to moisture.[6] An inactive reagent will not modify the protein.Use fresh reagent: Prepare a fresh stock solution of CEMT in anhydrous DMSO or DMF immediately before each experiment. Do not use previously prepared and stored solutions.[6][9]
Incompatible Buffer Components Buffers containing nucleophiles, particularly primary amines like Tris or glycine, will compete with the cysteine thiolate for reaction with CEMT, drastically reducing labeling efficiency.[8]Perform a buffer exchange: If your protein is in an incompatible buffer, use a desalting column (e.g., Sephadex G-25) or dialysis to exchange it into a non-nucleophilic buffer like PBS or sodium bicarbonate before starting the reaction.[8]
Insufficient Reagent Concentration The reaction kinetics depend on the concentrations of both reactants. Too little CEMT will lead to an incomplete reaction.Optimize molar excess: Start with a 10-20 fold molar excess of CEMT over the concentration of cysteine residues. If efficiency remains low, you can incrementally increase the ratio, but be mindful of potential off-target effects at very high concentrations.[5]
Problem 2: Off-Target Modification Observed

While CEMT is highly selective for cysteines, side reactions can occur under non-optimal conditions.

  • Q: My mass spectrometry data shows modification on lysine or histidine residues. Why is this happening?

    • A: Off-target modification of other nucleophilic amino acid side chains (like the primary amine of lysine or the imidazole ring of histidine) can occur, particularly at high pH (>9.0) and with a large excess of the CEMT reagent.[11] These conditions increase the nucleophilicity of these other residues, making them more competitive with the cysteine thiolate.

    • Solution:

      • Lower the pH: Perform the reaction at a pH closer to 7.5. This maintains the high reactivity of the thiolate while minimizing the reactivity of primary amines.

      • Reduce Reagent Excess: Titrate the molar excess of CEMT downwards. Use the lowest concentration that still provides satisfactory on-target modification efficiency.

      • Decrease Reaction Time: Shorter incubation times can limit the extent of slower, off-target reactions.

Problem 3: Protein Precipitation During the Reaction

Protein aggregation or precipitation during labeling can lead to sample loss and inconsistent results.

  • Q: My protein sample becomes cloudy or forms a precipitate after adding the CEMT solution. What should I do?

    • A: This can be caused by several factors:

      • Organic Solvent: The DMSO or DMF used to dissolve CEMT can destabilize some proteins. Minimize the volume of the CEMT stock solution added to the aqueous protein sample, aiming for a final organic solvent concentration below 5% (v/v).[8]

      • Change in Protein Properties: The covalent modification of cysteine residues can alter the protein's isoelectric point, solubility, or overall conformation, leading to aggregation.

    • Solution:

      • Optimize Protein Concentration: Working with very high protein concentrations can sometimes exacerbate aggregation. Try reducing the protein concentration if possible.[12]

      • Add Stabilizers: Consider including non-nucleophilic stabilizing agents, such as glycerol or arginine, in the reaction buffer.

      • Screen Buffer Conditions: Test different buffer compositions and pH values within the acceptable range to find conditions where your specific protein is most stable.[13]

Experimental Workflow & Protocols

General Workflow for Cysteine Modification

The following diagram outlines the key steps for a successful Cysteine modification experiment.

A 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer, pH 7.5-8.5) B 2. Protein Reduction (Optional) (Incubate with TCEP) A->B If disulfide bonds are present C 3. CEMT Reaction (Add fresh CEMT stock, incubate 1-2h at RT) A->C If protein is already reduced B->C D 4. Quench Reaction (Add excess L-cysteine or DTT) C->D E 5. Remove Excess Reagent (Desalting Column / Dialysis) D->E F 6. Analysis (Mass Spectrometry, SDS-PAGE, Functional Assays) E->F

Caption: Standard experimental workflow for CEMT modification.

Step-by-Step Protocol: Covalent Labeling of a Protein with CEMT

This protocol provides a general starting point and may require optimization for your specific protein.

  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If not, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • To a final concentration of 5-10 mM, add TCEP from a freshly prepared stock solution.

    • Incubate at room temperature for 1 hour. Note: This step is critical for proteins with known or suspected disulfide bonds.[10]

  • CEMT Labeling Reaction:

    • Immediately before use, prepare a 100 mM stock solution of CEMT in anhydrous DMSO.

    • Add the CEMT stock solution to the protein sample to achieve a final 10- to 20-fold molar excess of CEMT over cysteines. Add the DMSO solution slowly while gently vortexing to prevent localized high concentrations that could cause precipitation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted CEMT, add a small-molecule thiol such as DTT or L-cysteine to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess CEMT and quenching reagent by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. Dialysis is also a suitable alternative.

  • Verification of Modification:

    • Confirm successful labeling using mass spectrometry (LC-MS/MS) to identify the modified cysteine residue(s) and confirm the mass shift.

    • Alternatively, run an Ellman's Assay (DTNB) on both the unlabeled and labeled protein to quantify the reduction in free thiols.[14]

References

  • Analysis of cysteine post translational modifications using organic mercury resin. (n.d.). National Institutes of Health.
  • Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. (n.d.). National Institutes of Health.
  • Optimizing the labeling of proteins. (n.d.). Molecular Devices.
  • Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. (n.d.). National Institutes of Health.
  • Impact of buffer components on Cy3 labeling. (n.d.). Benchchem.
  • Optimizing Proteomics Sample Preparation for TMT Labeling. (2024-07-17). PreOmics.
  • Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.). ResearchGate.
  • Contrasting effects of cysteine modification on the transfection efficiency of amphipathic peptides. (2014). PubMed.
  • Optimizing the buffer conditions for a glycopeptide conjugate API purification. (n.d.). Bio-Works.
  • Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. (n.d.). National Institutes of Health.
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019-07-31). PubMed.
  • How can we confirm cysteine modification in protein?. (2014-11-25). ResearchGate.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments.
  • Reagents Storage and stability . Precautions and warnings. (n.d.). Labtest.
  • Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). National Institutes of Health.
  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (n.d.). National Institutes of Health.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (n.d.). ResearchGate.
  • Proper Reagent Storage and Handling | Updated 2025. (2015-02-19). StressMarq Biosciences Inc..

Sources

"S-(2-cyanoethyl) methanesulfonothioate" stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for S-(2-cyanoethyl) methanesulfonothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this resource based on established principles of chemical reactivity and field-proven insights to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

What is this compound and what is its primary application?

This compound is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. Its primary application in biochemistry and drug development is the specific modification of cysteine residues in proteins and peptides. The methanethiosulfonate group reacts with the sulfhydryl (thiol) group of a cysteine to form a disulfide bond, a process known as S-thiolation. This reaction is often used to study protein structure and function, to block or protect cysteine residues, or to attach probes and tags to proteins.[1]

Why is the stability of this compound a concern in aqueous buffers?

The primary stability concern for this compound, like other MTS reagents, is its susceptibility to hydrolysis in aqueous solutions.[2] In the presence of water, the compound can decompose, rendering it inactive for its intended thiol-modification reaction. This hydrolysis is significantly accelerated in buffered solutions, particularly at neutral to alkaline pH. Therefore, improper handling and storage of the reagent in aqueous media can lead to failed experiments, inconsistent results, and misinterpretation of data.

What is the primary degradation pathway of this compound in aqueous buffers?

In aqueous solutions, this compound undergoes hydrolysis, which involves the nucleophilic attack of water on the sulfur atom of the methanethiosulfonate group. This leads to the cleavage of the S-S bond and the formation of methanesulfinic acid and 2-cyanoethanethiol. The rate of this hydrolysis is dependent on several factors, most notably pH and temperature. At higher pH values (alkaline conditions), the concentration of the more nucleophilic hydroxide ion (OH-) increases, leading to a faster rate of degradation.

TROUBLESHOOTING GUIDE

This section addresses common problems encountered during the use of this compound and provides step-by-step guidance to diagnose and resolve these issues.

Problem 1: Inconsistent or no modification of my target protein.

Possible Cause: The this compound has degraded in the reaction buffer.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Inconsistent Protein Modification A Start: Inconsistent or no protein modification observed B Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF). A->B C Perform a control reaction with a known thiol-containing small molecule (e.g., N-acetyl-L-cysteine). B->C D Analyze the reaction mixture using a suitable analytical method (e.g., LC-MS or Ellman's reagent) to confirm the reactivity of the stock solution. C->D E Is the stock solution reactive? D->E F The issue is likely with the reaction conditions. Proceed to optimize the reaction buffer and conditions. E->F Yes G The stock solution has degraded. Discard and prepare a fresh stock from a new vial of the reagent. E->G No H Optimize reaction buffer: Use a lower pH buffer (e.g., pH 6.0-6.5) and prepare it fresh. Minimize the time the reagent is in the aqueous buffer before adding it to the protein solution. F->H G->B I End: Successful protein modification. H->I cluster_1 Reaction and Degradation of this compound A S-(2-cyanoethyl) methanesulfonothioate C Protein-S-S-CH2CH2CN (Modified Protein) A->C Reaction with Thiol D Methanesulfinic Acid A->D Hydrolysis F 2-Cyanoethanethiol A->F Hydrolysis B Protein-SH (Cysteine) B->C E H2O (Hydrolysis) E->D E->F

Caption: Reaction with thiols and hydrolysis of this compound.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • Zamyatnin, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(11-12), 140277. [Link]

Sources

Overcoming poor yields in "S-(2-cyanoethyl) methanesulfonothioate" mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-(2-cyanoethyl) methanesulfonothioate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the S-cyanoethylation of thiols using this reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and ensure the integrity of your final products.

Introduction to this compound

This compound is a reagent utilized for the cyanoethylation of various nucleophiles, most notably thiols. This process, known as S-cyanoethylation, introduces a 2-cyanoethyl protecting group onto a sulfur atom. This modification is particularly valuable in peptide synthesis and drug development for the temporary protection of cysteine residues. The reaction proceeds via a nucleophilic attack of the thiol on the sulfur atom of the thiosulfonate, leading to the formation of a disulfide bond and the release of methanesulfinate as a byproduct.

However, as with many chemical reactions, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles and offering validated protocols to overcome these hurdles.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Thiol

You've set up your reaction, but upon analysis (e.g., TLC, LC-MS), you observe a significant amount of unreacted starting thiol and little to no desired S-cyanoethylated product.

Potential Causes and Solutions:

  • Incorrect Base or pH: The reaction is highly dependent on the presence of a thiolate anion, which is a more potent nucleophile than the neutral thiol. The pKa of the thiol group in cysteine, for example, is around 8.3. Therefore, the reaction pH should be maintained slightly above the pKa of the thiol to ensure a sufficient concentration of the thiolate.

    • Solution: Employ a non-nucleophilic base to deprotonate the thiol. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. The optimal pH range is typically between 8 and 9. It is crucial to avoid strongly basic conditions (pH > 10) which can promote side reactions, including elimination of the cyanoethyl group from the product.

  • Reagent Instability: this compound, like other thiosulfonates, can be susceptible to hydrolysis, especially under non-optimal pH conditions.[1]

    • Solution: Ensure the reagent is of high purity and has been stored under appropriate conditions (cool and dry). Prepare reaction solutions fresh and use them promptly.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve both the thiol and the cyanoethylating reagent and do not interfere with the reaction. Protic solvents like water or alcohols can be used, but the pH must be carefully controlled.

Workflow for Optimizing Reaction pH:

G cluster_0 pH Optimization Workflow start Start: Low Conversion Observed check_ph Is the reaction pH between 8 and 9? start->check_ph adjust_ph Adjust pH with a non-nucleophilic base (e.g., TEA, DIPEA) check_ph->adjust_ph No troubleshoot_other Troubleshoot other parameters (reagent, solvent) check_ph->troubleshoot_other Yes rerun_reaction Re-run the reaction adjust_ph->rerun_reaction analyze_results Analyze the reaction outcome rerun_reaction->analyze_results successful Successful Conversion analyze_results->successful Improved Yield analyze_results->troubleshoot_other No Improvement

Caption: A workflow for troubleshooting low reaction conversion by optimizing the pH.

Issue 2: Formation of Disulfide Byproducts

A common side reaction is the formation of a symmetrical disulfide of your starting thiol (R-S-S-R).

Potential Causes and Solutions:

  • Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) at basic pH. This leads to the formation of disulfide bonds.

    • Solution: Degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The inclusion of a reducing agent, such as a small amount of tris(2-carboxyethyl)phosphine (TCEP), can help to maintain the thiol in its reduced state. However, be mindful that excess TCEP can potentially react with your this compound.

  • Thiol-Disulfide Exchange: The desired S-cyanoethylated product contains a disulfide bond that can potentially react with another molecule of the starting thiolate, leading to the formation of the symmetrical disulfide and release of 2-cyanoethylthiol.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of this compound to ensure the complete conversion of the starting thiol. This minimizes the opportunity for the thiol-disulfide exchange to occur.

Table 1: Troubleshooting Disulfide Formation

Potential Cause Recommended Solution Experimental Consideration
Oxidation of starting thiolPerform the reaction under an inert atmosphere (N₂ or Ar).Use Schlenk techniques or a glovebox.
Degas solvents prior to use.Sparge with an inert gas for 15-30 minutes.
Thiol-disulfide exchangeUse a slight excess of this compound.Start with 1.2 equivalents and optimize as needed.
Issue 3: Product Instability and Decomposition

The desired S-cyanoethylated product is formed but appears to decompose during workup or purification.

Potential Causes and Solutions:

  • β-Elimination of the Cyanoethyl Group: The cyanoethyl group is a known protecting group that can be removed by treatment with a base.[2] This deprotection occurs via a β-elimination mechanism, regenerating the thiol and producing acrylonitrile.[3][4]

    • Solution: Maintain a neutral or slightly acidic pH during workup and purification. Avoid exposure to strong bases. If purification by chromatography is required, consider using a buffered mobile phase.

  • Reaction with Nucleophiles: The acrylonitrile generated from β-elimination is a Michael acceptor and can react with other nucleophiles present in the reaction mixture, leading to unwanted side products.[4]

    • Solution: Minimize the time the product is exposed to basic conditions. A rapid workup and purification are recommended.

Reaction Mechanism: S-Cyanoethylation and Decomposition Pathway

G cluster_0 Reaction Pathways Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Acrylonitrile CH₂=CHCN Product R-S-S-CH₂CH₂CN Thiolate->Product + Reagent Reagent CH₃SO₂-S-CH₂CH₂CN Product->Thiol + Base (β-elimination) Byproduct CH₃SO₂⁻ Base Base Decomposition Decomposition Products Acrylonitrile->Decomposition + Nucleophiles

Caption: The desired S-cyanoethylation reaction and the base-mediated decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

A1: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions, including the decomposition of the product.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A stain that visualizes thiols (e.g., Ellman's reagent) can be useful for TLC analysis.

Q3: Is this compound stable for long-term storage?

A3: Like many sulfur-containing reagents, it is best stored in a cool, dry place, and preferably under an inert atmosphere to prevent degradation. Always refer to the supplier's storage recommendations.

Q4: Can I use this reagent for protecting thiols in aqueous solutions?

A4: Yes, the reaction can be performed in aqueous buffers. However, it is critical to maintain the pH in the optimal range of 8-9 to ensure both the presence of the nucleophilic thiolate and the stability of the product.

Experimental Protocol: S-Cyanoethylation of a Generic Thiol

This protocol provides a general starting point for the S-cyanoethylation of a thiol. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • Thiol-containing substrate

  • This compound

  • Acetonitrile (ACN), degassed

  • Triethylamine (TEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the thiol-containing substrate in degassed acetonitrile.

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution to deprotonate the thiol. Stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of degassed acetonitrile. Add this solution dropwise to the stirring thiol solution.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding a mild acid (e.g., dilute acetic acid) to neutralize the base.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, using a suitable solvent system (e.g., hexanes/ethyl acetate). Ensure the silica gel is not basic.

Protocol Workflow:

G cluster_0 Experimental Workflow step1 1. Dissolve thiol in degassed ACN under inert atmosphere step2 2. Add TEA and stir step1->step2 step3 3. Add this compound solution step2->step3 step4 4. Monitor reaction at room temperature step3->step4 step5 5. Quench with mild acid step4->step5 step6 6. Remove solvent step5->step6 step7 7. Purify by column chromatography step6->step7 end Obtain pure product step7->end

Caption: A step-by-step workflow for the S-cyanoethylation of a thiol.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons.
  • Oligonucleotide synthesis under mild deprotection conditions. PMC. [Link][5]

  • In Vitro Stability and Chemical Reactivity of Thiosulfinates. PubMed. [Link][1]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. PMC. [Link][6]

  • Cyanoethylation – Knowledge and References. Taylor & Francis. [Link][7]

  • Cyanoethylation. Wikipedia. [Link][2]

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. [Link][4]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. PMC. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC. [Link][8]

  • Optimization of the reaction conditions for the oxidation of thiols to disulfides. ResearchGate. [Link]

Sources

Preventing off-target modifications of "S-(2-cyanoethyl) methanesulfonothioate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Off-Target Modifications in Bioconjugation

Welcome to the technical support center for S-(2-cyanoethyl) methanesulfonothioate (CMT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing CMT for precise cysteine modification while avoiding undesirable off-target reactions. As Senior Application Scientists, we have compiled this guide based on established principles of bioconjugation chemistry and extensive troubleshooting experience.

Introduction to CMT and Cysteine Modification

This compound (CMT) is a sulfenylating reagent designed for the targeted modification of cysteine residues in proteins and peptides. The primary reaction involves the nucleophilic attack of a deprotonated cysteine thiol on the sulfur atom of the methanesulfonothioate group. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid. This targeted modification is a cornerstone of bioconjugation, enabling the attachment of probes, drugs, and other molecules to proteins.

However, like all chemical modifications of complex biomolecules, the use of CMT is not without its challenges. Off-target modifications can arise, leading to heterogeneous products, loss of protein function, and potentially misleading experimental results. This guide provides a comprehensive framework for understanding, identifying, and mitigating these off-target reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during protein modification with CMT. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My protein has lost significant activity after labeling with CMT. What is the likely cause?

  • Potential Cause: Loss of protein activity is often a result of off-target modifications at functionally critical amino acid residues or modification of a cysteine residue that is essential for activity. While CMT is designed for cysteine selectivity, other nucleophilic amino acid side chains can react under certain conditions.

  • Troubleshooting Steps:

    • Confirm Cysteine Accessibility: Ensure that the intended cysteine residue is accessible for modification and not buried within the protein's core or involved in a disulfide bond. If necessary, perform a reduction step with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to CMT labeling.

    • Optimize Reaction pH: The reactivity of the cysteine thiol is pH-dependent. A pH range of 7.0-8.0 is generally recommended to favor deprotonation of the cysteine thiol, enhancing its nucleophilicity for the desired reaction. However, higher pH can also increase the reactivity of other nucleophilic residues like lysine.[1] Consider performing the reaction at a lower pH (e.g., 6.5-7.0) to increase specificity, although this may require a longer reaction time or higher reagent concentration.

    • Titrate CMT Concentration: An excessive molar excess of CMT can drive reactions with less nucleophilic sites. Perform a titration experiment to determine the lowest concentration of CMT that provides efficient labeling of the target cysteine without significant loss of protein activity.

    • Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to identify the sites of modification. This will definitively show if off-target modifications have occurred and on which residues.[2][3][4][5]

Q2: Mass spectrometry analysis of my CMT-labeled protein shows multiple modifications, but I only expected one. Why is this happening?

  • Potential Cause: The presence of multiple modifications suggests either off-target reactions with other amino acid residues or modification of multiple cysteine residues if your protein contains more than one.

  • Troubleshooting Steps:

    • Identify Off-Target Sites: Use tandem mass spectrometry (MS/MS) to pinpoint the exact locations of the modifications.[2][3] Common off-target sites for sulfenylating reagents include lysine, histidine, and methionine.

    • Control Reaction Conditions:

      • pH: As mentioned, a lower pH can help to protonate the primary amines of lysine residues, reducing their nucleophilicity and minimizing off-target reactions.[1]

      • Temperature and Time: Perform the reaction at a lower temperature (e.g., 4°C) and for the shortest time necessary to achieve sufficient labeling. This will reduce the likelihood of side reactions.

    • Quench the Reaction: Actively stop the reaction by adding a quenching reagent. A small molecule thiol, such as excess L-cysteine or dithiothreitol (DTT), can be added to consume any unreacted CMT.[6]

Q3: I am seeing a significant amount of unmodified protein even after using a large excess of CMT and long incubation times. What could be wrong?

  • Potential Cause: Incomplete labeling can be due to several factors, including inaccessible cysteine residues, interfering substances in the buffer, or reagent instability.

  • Troubleshooting Steps:

    • Ensure Cysteine Availability: If the target cysteine is involved in a disulfide bond, it will not be available for modification. Pre-treat your protein with a reducing agent like DTT or TCEP. Be sure to remove the reducing agent before adding CMT, as it will react with the labeling reagent.

    • Check Buffer Compatibility: Buffers containing nucleophilic components, such as Tris or glycine, can compete with the protein for reaction with CMT.[7] It is advisable to perform the reaction in a non-nucleophilic buffer, such as PBS or HEPES.

    • Verify CMT Integrity: CMT can be sensitive to moisture and may degrade over time. Ensure it has been stored correctly and, if possible, use a fresh batch.

    • Protein Denaturation: In some cases, partial denaturation of the protein with a low concentration of a denaturant (e.g., urea or guanidinium chloride) can expose a buried cysteine residue. This should be done with caution as it may irreversibly affect protein function.

Frequently Asked Questions (FAQs)

What is the optimal molar excess of CMT to use?

The optimal molar excess depends on the protein and the accessibility of the target cysteine. A good starting point is a 5- to 20-fold molar excess of CMT over the protein. However, this should be optimized empirically for each specific system by performing a titration experiment and assessing both labeling efficiency and protein activity.

How can I confirm that the modification has occurred specifically at a cysteine residue?

The most definitive method is mass spectrometry. By digesting the modified protein and analyzing the resulting peptides, you can identify the exact amino acid residue that has been modified.[2][3][4][5]

What are the potential off-target amino acids for CMT?

While cysteine is the primary target, other nucleophilic amino acids can potentially react, especially under non-optimal conditions (e.g., high pH, high reagent concentration). These include:

  • Lysine: The primary amine of the lysine side chain can act as a nucleophile.

  • Histidine: The imidazole ring of histidine can also be a target.

  • Methionine: The sulfur atom in the methionine side chain can be oxidized, although this is generally less common with sulfenylating reagents compared to strong oxidants.[8]

Can I use CMT to modify cysteines in living cells?

While possible, intracellular applications present additional challenges due to the presence of endogenous reducing agents like glutathione, which can react with and consume CMT. For intracellular labeling, more specialized, cell-permeable reagents and optimized protocols are typically required.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with CMT
  • Protein Preparation: Dissolve the protein in a non-nucleophilic buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL.

  • (Optional) Reduction Step: If the target cysteine may be in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • CMT Preparation: Immediately before use, dissolve CMT in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-100 mM stock solution.

  • Labeling Reaction: Add the desired molar excess of the CMT stock solution to the protein solution. A typical starting point is a 10-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching: Add a final concentration of 10-20 mM L-cysteine or DTT to quench any unreacted CMT. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Confirm the modification using SDS-PAGE (which may show a slight mass shift) and, for detailed characterization, mass spectrometry.

Protocol 2: Troubleshooting Off-Target Modifications using a pH Gradient
  • Setup: Prepare several aliquots of your protein in a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Labeling: Add the same molar excess of CMT to each aliquot.

  • Incubation and Quenching: Incubate and quench all reactions under the same conditions as described in Protocol 1.

  • Analysis:

    • Assess the labeling efficiency for each pH value using mass spectrometry to determine the extent of on-target modification.

    • Perform a functional assay to determine the impact of labeling at each pH on protein activity.

    • Analyze the mass spectrometry data for the presence of off-target modifications at each pH.

  • Optimization: Select the pH that provides the best balance of high on-target labeling efficiency and minimal off-target modification/loss of function.

Data Presentation

Parameter Recommendation Rationale
pH 6.5 - 7.5Balances cysteine thiol reactivity with minimizing off-target reactions at nucleophilic amines (e.g., lysine).[1]
Molar Excess of CMT 5-20xA starting point for optimization. Higher excess can lead to off-target modifications.
Buffer PBS, HEPESAvoid nucleophilic buffers like Tris or glycine that can compete with the target.[7]
Temperature 4°C - Room TemperatureLower temperatures can increase specificity by slowing down side reactions.
Reaction Time 1-4 hoursShould be optimized. Longer times may increase off-target labeling.
Quenching Agent L-cysteine, DTTScavenges excess CMT to prevent further reactions during downstream processing.[6]

Visualizing Reaction Pathways

To better understand the chemical principles at play, the following diagrams illustrate the intended on-target reaction and a potential off-target reaction.

OnTargetReaction Protein_Cys_SH Protein-Cys-SH Transition_State Transition State Protein_Cys_SH->Transition_State Nucleophilic Attack CMT S-(2-cyanoethyl) methanesulfonothioate CMT->Transition_State Modified_Protein Protein-Cys-S-S-CH2CH2CN Transition_State->Modified_Protein On-Target Product Byproduct Methanesulfinic Acid Transition_State->Byproduct OffTargetReaction cluster_conditions Sub-optimal Conditions Protein_Lys_NH2 Protein-Lys-NH2 Off_Target_Product Off-Target Product (e.g., Sulfenamide) Protein_Lys_NH2->Off_Target_Product Side Reaction CMT S-(2-cyanoethyl) methanesulfonothioate CMT->Off_Target_Product High_pH High pH High_CMT High [CMT]

Caption: Potential off-target modification of a lysine residue.

Concluding Remarks

The successful use of this compound for targeted protein modification is a balance of understanding the reagent's chemistry and careful optimization of reaction conditions. By systematically addressing potential issues and employing robust analytical techniques, researchers can achieve highly specific and reproducible bioconjugation outcomes. This guide serves as a starting point for your experimental design and a resource for troubleshooting common challenges. For further assistance, please consult the references provided below.

References

  • Bernardes, G. J. L., et al. (2016). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. Nature Communications. [Link]

  • Wang, H., et al. (2024). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. ACS Publications. [Link]

  • Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. NIH National Center for Biotechnology Information. [Link]

  • Voorhees, J. A., et al. (2025). Uncovering hidden protein modifications with native top-down mass spectrometry. Nature Methods. [Link]

  • Gu, C., et al. (2019). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. NIH National Center for Biotechnology Information. [Link]

  • Reddie, K. G., & Carroll, K. S. (2009). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. NIH National Center for Biotechnology Information. [Link]

  • Yang, J., & Carroll, K. S. (2018). Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. NIH National Center for Biotechnology Information. [Link]

  • St. Amant, A. H., & Van der Donk, W. A. (2018). Cysteine-selective reactions for antibody conjugation. Semantic Scholar. [Link]

  • Bitesize Bio. (2025). Detecting Post-translational Modifications: 5 Easy Methods. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]

  • Aebersold, R., & Mann, M. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. NIH National Center for Biotechnology Information. [Link]

  • Aebersold, R., & Mann, M. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications. [Link]

  • Lin, S., et al. (2019). A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation. NIH National Center for Biotechnology Information. [Link]

  • Poole, L. B., et al. (2014). Chemical approaches to detect and analyze protein sulfenic acids. NIH National Center for Biotechnology Information. [Link]

  • Walsh, G. (2009). Modifications of therapeutic proteins: challenges and prospects. NIH National Center for Biotechnology Information. [Link]

  • Diness, F. (2020). Chemical modification of proteins – challenges and trends at the start of the 2020s. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

Sources

"S-(2-cyanoethyl) methanesulfonothioate" reaction kinetics and temperature effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-(2-cyanoethyl) methanesulfonothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile synthetic intermediate.

Introduction

This compound (MTS-CN) is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected thiol functionality. Its unique structure, featuring a reactive methanesulfonothioate group and a stable cyanoethyl protecting group, allows for efficient formation of carbon-sulfur bonds.[1] However, like any reactive chemical, its successful application in synthesis requires a solid understanding of its properties, reactivity, and potential side reactions. This guide provides practical insights into the reaction kinetics, temperature effects, and troubleshooting of common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: Below is a summary of the key physical and chemical properties of this compound:

PropertyValueReference
CAS Number 7651-64-1[2][3]
Molecular Formula C₄H₇NO₂S₂[2][3]
Molecular Weight 165.23 g/mol [2][3]
Purity Typically ≥97%[2]
Appearance Not specified, likely a liquid or low-melting solid-
Storage Temperature 4°C[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored at 4°C.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen.[4] Standard personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, should be worn when handling this compound.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[6]

Q3: What is the primary reactivity of this compound?

A3: The primary reactive site of this compound is the sulfur-sulfur bond of the methanesulfonothioate group. This group readily reacts with nucleophiles, particularly soft nucleophiles like thiols, leading to the formation of a new disulfide bond and the displacement of the methanesulfinate anion as a leaving group.[8][9]

Q4: What is the role of the cyanoethyl group?

A4: The 2-cyanoethyl group serves as a protecting group for the thiol functionality. After the initial reaction to form a disulfide, the cyanoethyl group can be removed under basic conditions via a β-elimination reaction to liberate the free thiol.[10][11][12]

Reaction Kinetics and Temperature Effects

While specific kinetic data such as activation energies and rate constants for reactions of this compound are not extensively reported in the literature, the following general principles apply:

  • Effect of Temperature on Reaction Rate: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction between this compound and a nucleophile. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions, as described by the Arrhenius equation.

  • Thermal Stability: While the methanesulfonothioate group is relatively stable, prolonged exposure to high temperatures can lead to thermal decomposition. The stability of the molecule is also influenced by the presence of other functional groups. It is recommended to conduct reactions at the lowest temperature that provides a reasonable reaction rate to minimize potential degradation.

  • Side Reactions at Elevated Temperatures: Higher temperatures can promote side reactions. A significant concern with the 2-cyanoethyl group is its base-catalyzed β-elimination to form acrylonitrile, a reactive Michael acceptor.[10][11] Elevated temperatures can accelerate this process, leading to unwanted adducts with nucleophiles present in the reaction mixture.

The following table provides a qualitative overview of the expected effects of temperature on reactions involving this compound:

Temperature RangeExpected Reaction RatePotential for Side Reactions/DegradationRecommendations
Low (0-25°C) Slow to moderateLowIdeal for long reactions with sensitive substrates. May require extended reaction times.
Moderate (25-60°C) Moderate to fastModerateA good starting point for most reactions. Monitor for side product formation.
High (>60°C) FastHighUse with caution. May be necessary for unreactive nucleophiles, but increases the risk of decomposition and acrylonitrile formation.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound, their probable causes, and recommended solutions.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive Reagent: The this compound may have degraded due to improper storage (e.g., exposure to moisture or high temperatures).

    • Solution: Use a fresh bottle of the reagent or verify the purity of the existing stock using techniques like NMR or LC-MS.

  • Potential Cause 2: Poor Nucleophilicity of the Substrate: The nucleophile may not be strong enough to react efficiently under the chosen conditions. Thiolates (RS⁻) are significantly more nucleophilic than neutral thiols (RSH).[8][9]

    • Solution: If using a thiol nucleophile, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to generate the more reactive thiolate in situ.

  • Potential Cause 3: Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS. Be mindful of the potential for increased side reactions at higher temperatures.

Problem 2: Formation of Multiple Products/Side Reactions

  • Potential Cause 1: Acrylonitrile Adduct Formation: The 2-cyanoethyl group can be prematurely eliminated under basic conditions, generating acrylonitrile. This highly reactive species can then undergo Michael addition with any available nucleophiles, leading to byproducts with a mass increase of 53 Da.[10][11]

    • Solution:

      • Avoid strong bases if possible. If a base is necessary, use a hindered, non-nucleophilic base and add it slowly at a low temperature.

      • Keep the reaction temperature as low as possible.

      • Minimize reaction time.

  • Potential Cause 2: Over-reaction or Decomposition: The desired product or starting material may be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder solvent or lowering the reaction temperature.

Problem 3: Difficulty in Product Purification

  • Potential Cause 1: Co-elution of Product and Unreacted Starting Material: The polarity of the product and this compound may be very similar.

    • Solution: Optimize the chromatography conditions. A different solvent system or a different stationary phase (e.g., switching from normal phase to reverse phase chromatography) may be necessary.

  • Potential Cause 2: Presence of Methanesulfinic Acid Byproduct: The leaving group, methanesulfinic acid, or its salt can sometimes complicate purification.

    • Solution: An aqueous workup can help remove this water-soluble byproduct before chromatographic purification.

Experimental Protocol: Synthesis of an Asymmetrical Disulfide

This protocol provides a general procedure for the reaction of this compound with a thiol to form an asymmetrical disulfide.

Materials:

  • This compound

  • Thiol of interest

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the thiol of interest (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the non-nucleophilic base (1.1 equivalents) to the solution with stirring.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

  • Add the solution of this compound dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products reagent This compound product R-S-S-CH2CH2CN (Product) reagent->product Reaction nucleophile R-SH (Nucleophile) base Base nucleophile->base + leaving_group CH3SO2H (Leaving Group) product->leaving_group + Troubleshooting_Workflow start Experiment Start problem Low Yield or Side Products? start->problem check_reagent Check Reagent Purity problem->check_reagent Yes success Successful Reaction problem->success No check_conditions Review Reaction Conditions check_reagent->check_conditions increase_temp Increase Temperature check_conditions->increase_temp No Reaction add_base Add Base for Thiolate check_conditions->add_base Slow Reaction lower_temp Lower Temperature check_conditions->lower_temp Side Products optimize_purification Optimize Purification increase_temp->optimize_purification add_base->optimize_purification reduce_time Reduce Reaction Time lower_temp->reduce_time reduce_time->optimize_purification optimize_purification->success

Caption: A workflow for troubleshooting common experimental issues.

Temperature_Effects temp Temperature rate Reaction Rate temp->rate Increases stability Reagent Stability temp->stability Decreases (at high temps) side_reactions Side Reactions (e.g., Acrylonitrile Formation) temp->side_reactions Increases

Caption: Conceptual relationship between temperature and key reaction parameters.

References

  • BenchChem. (n.d.). Reducing cyanoethyl group side reactions during deprotection.
  • Ouchi, A., & Koga, N. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Journal of the American Chemical Society, 129(44), 13484–13491.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
  • Sigma-Aldrich. (2024).
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • MeitY OLabs. (2015, September 10). Kinetics Study on the Reaction between Sodium Thiosulphate and Hydrochloric Acid [Video]. YouTube.
  • Encyclopedia.pub. (2020). Synthesis of nucleobase-modified RNA oligonucleotides.
  • Angene Chemical. (2024).
  • Benchchem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2025).
  • bioRxiv. (2025). S-Alkyl-Phosphorothioate Modifications Reduce Thermal and Structural Stability of DNA Duplexes.
  • International Journal of Chemical Studies. (2018).
  • Doc Brown's Chemistry. (n.d.).
  • Inorganic Chemistry. (2003). Nucleophilic reactivity and oxo/sulfido substitution reactions of MVIO3 Groups (M = Mo, W).
  • PubMed. (2025). S-Alkyl-Phosphorothioate Modifications Reduce Thermal and Structural Stability of DNA Duplexes.
  • ResearchGate. (n.d.).
  • Synquest Labs. (n.d.). S-(2-Aminoethyl)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides.
  • PubMed. (n.d.). Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ.
  • PubMed Central. (n.d.).
  • TriLink BioTechnologies. (n.d.). Thermostability of Modified Oligonucleotide Duplexes.
  • PubMed. (2004). Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide.
  • MSU Chemistry. (n.d.). Chemical Reactivity.
  • Organic Chemistry. (2019, July 11). 03.

Sources

Technical Support Center: pH Optimization for S-(2-cyanoethyl) methanesulfonothioate (CMT) Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for protein labeling with S-(2-cyanoethyl) methanesulfonothioate (CMT). This document provides in-depth guidance, troubleshooting, and best practices for optimizing your labeling reactions, with a specific focus on the critical parameter of pH. Our goal is to empower you with the foundational knowledge and practical protocols needed to achieve efficient, specific, and reproducible results.

Core Principles: The Chemistry of CMT and the Role of pH

This compound is a thiol-reactive labeling reagent. It belongs to the methanethiosulfonate (MTS) class of compounds, which are highly effective for the specific modification of cysteine residues in proteins.[1] The reaction proceeds via a thiol-disulfide exchange, where the sulfur atom of a cysteine is the attacking nucleophile.[2]

The key to controlling this reaction lies in understanding the ionization state of the cysteine's sulfhydryl group (-SH). For the reaction to occur, the sulfhydryl group must be deprotonated to its thiolate anion form (-S⁻), which is a much stronger nucleophile.[2][3][4][5] The population of this reactive thiolate species is directly governed by the pH of the solution and the pKa of the specific cysteine residue.

The pKa of a free cysteine in solution is approximately 8.6, but within the folded structure of a protein, this value can be significantly shifted, typically ranging from 7.4 to 9.1 for non-catalytic cysteines.[6] The local microenvironment, including proximity to charged residues, can dramatically alter a cysteine's pKa.[7]

The pH-Rate Relationship:

  • Below pKa: At a pH significantly below the cysteine's pKa, the sulfhydryl group is predominantly protonated (-SH). The concentration of the reactive thiolate is low, resulting in a very slow labeling reaction.

  • Near pKa: As the pH approaches the pKa, the concentration of the thiolate anion increases, leading to a sharp increase in the reaction rate. The rate of thiol-disulfide exchange is directly dependent on the concentration of the thiolate anion.[8]

  • Above pKa: At a pH above the pKa, the cysteine is mostly in its reactive thiolate form, and the reaction rate is maximal. However, excessively high pH (> 8.5-9.0) can promote side reactions, such as the hydrolysis of the CMT reagent itself and potential off-target reactions with other nucleophilic residues like lysine.[9] It also increases the risk of disulfide bond scrambling if multiple cysteines are present.

Therefore, pH optimization is a balancing act : the pH must be high enough to deprotonate the target cysteine for efficient labeling but low enough to maintain reagent stability and labeling specificity.

CMT_Reaction_Mechanism cluster_protein Protein Protein_SH Cysteine Thiol (R-SH) Protein_S Thiolate Anion (R-S⁻) Protein_SH->Protein_S Protein_S->Protein_SH Labeled_Protein Labeled Protein (R-S-S-CH₂CH₂CN) Protein_S->Labeled_Protein Nucleophilic Attack CMT CMT Reagent (CH₃SO₂-S-CH₂CH₂CN) Leaving_Group Methanesulfinic Acid (CH₃SO₂H) aligner aligner pH_Control pH ≈ pKa pH_Control->Protein_SH pH_Control->Protein_S aligner->Leaving_Group Release

Caption: pH-dependent activation of cysteine for CMT labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for labeling with CMT?

A general recommendation is to start with a pH between 7.0 and 7.5. This range offers a good compromise for many proteins, promoting sufficient thiolate formation for a reasonable reaction rate without causing rapid hydrolysis of the CMT reagent.[9] However, this is only a starting point, and empirical optimization is highly recommended.

Q2: My protein has a predicted pKa for its cysteine that is very high (e.g., >8.5). Should I perform the reaction at this high pH?

Not necessarily. While the reaction would be fastest at or above the pKa, a pH of 8.5 or higher can significantly decrease the half-life of the CMT reagent in aqueous buffer, leading to reagent degradation before it can label the protein.[10][11] Furthermore, protein stability and specificity can be compromised at higher pH. It is often more effective to run the reaction for a longer duration at a slightly suboptimal pH (e.g., 7.5-8.0) than for a short time at a very high pH.

Q3: Which buffers should I use for the labeling reaction?

It is critical to use non-nucleophilic buffers. Buffers containing primary amines (like Tris) or thiols (like DTT or BME) are incompatible and will compete with the protein for reaction with the CMT reagent.[12]

Recommended Buffer SystemEffective pH Range
Phosphate (e.g., PBS)6.0 - 8.0
HEPES6.8 - 8.2
MOPS6.5 - 7.9
MES5.5 - 6.7

Q4: How stable is CMT in solution?

Methanethiosulfonate reagents hydrolyze in aqueous solutions.[1] The rate of hydrolysis is pH-dependent, increasing at higher pH. For this reason, you should always prepare the CMT stock solution in an anhydrous solvent like DMSO or DMF and add it to the aqueous protein solution immediately before starting the labeling reaction.[10] Do not store CMT in aqueous buffers.

Troubleshooting Guide

This section addresses common problems encountered during CMT labeling experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Incorrect pH: The reaction buffer pH is too low, preventing cysteine deprotonation.Verify the pH of your reaction buffer. Perform a pH scouting experiment (see Protocol 1) across a range of pH 6.5 to 8.5 to find the optimum.
2. Cysteine is Oxidized: The target cysteine has formed a disulfide bond (intra- or intermolecular) and is not available as a free thiol.Pre-treat the protein with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 5-10 fold molar excess for 30-60 minutes at room temperature. Remove the TCEP via dialysis or a desalting column before adding the CMT reagent. DTT is also effective but must be completely removed as it will react with CMT.
3. CMT Reagent Hydrolyzed: The CMT stock was prepared in an aqueous buffer or the reaction was run for too long at a high pH.Prepare fresh CMT stock in anhydrous DMSO or DMF immediately before use.[10] If high pH is required, consider increasing the molar excess of CMT to compensate for hydrolysis.
4. Incompatible Buffer: The buffer contains interfering substances like Tris, glycine, or other primary amines or thiols.[12]Switch to a recommended non-nucleophilic buffer such as HEPES or Phosphate (see table above). Ensure no contaminating reagents are carried over from previous steps.
Non-Specific Labeling / Aggregation 1. pH is too high: Elevated pH (>8.5) can promote side reactions with other nucleophilic residues (e.g., lysine). It can also affect protein stability, leading to unfolding and aggregation.Lower the reaction pH. A slightly lower pH with a longer incubation time is often better than a high pH with a short incubation. Aim for the lowest pH that gives you acceptable labeling efficiency.
2. Excessive Molar Ratio of CMT: A very high concentration of CMT can lead to off-target modifications.Titrate the molar excess of CMT over the protein. Start with a 10-fold molar excess and adjust as needed based on labeling efficiency and specificity.
Inconsistent Results 1. Inaccurate pH Measurement: Small variations in buffer pH can lead to large differences in reaction rates, especially when working on the steep part of the pH-rate curve.Calibrate your pH meter immediately before preparing buffers. Prepare a larger batch of buffer to use across multiple experiments to ensure consistency.
2. Reagent Instability: Using old or improperly stored CMT can lead to variable active concentrations.Store solid CMT desiccated at -20°C.[1][10] Prepare fresh stock solutions in anhydrous solvent for each experiment.

Experimental Protocol: pH Optimization Scout

This protocol outlines a systematic approach to determine the optimal pH for labeling your specific protein of interest with CMT.

Objective: To identify the pH that provides the highest labeling efficiency without causing protein aggregation or non-specific modification.

Workflow Diagram:

pH_Scout_Workflow Start Start: Prepare Protein & Reagents Prepare_Buffers Prepare Buffers (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) Start->Prepare_Buffers Setup_Reactions Set up Parallel Reactions (One for each pH) Prepare_Buffers->Setup_Reactions Add_CMT Add CMT Stock to each reaction Setup_Reactions->Add_CMT Incubate Incubate at RT or 4°C (e.g., 1-2 hours) Add_CMT->Incubate Quench Quench Reaction (e.g., add excess BME or DTT) Incubate->Quench Analyze Analyze Samples (Mass Spec, SDS-PAGE, etc.) Quench->Analyze Determine_Optimal Determine Optimal pH Analyze->Determine_Optimal

Caption: Workflow for a pH optimization scout experiment.

Step-by-Step Methodology:

  • Protein Preparation:

    • If your protein has been stored with thiol-containing reagents (DTT, BME), they must be removed. Perform buffer exchange into a thiol-free, non-nucleophilic buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis.

    • (Optional but Recommended) To ensure all cysteines are reduced, treat the protein with 5 mM TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column immediately prior to labeling.

    • Adjust the final protein concentration to a known value (e.g., 1 mg/mL or ~20-50 µM).

  • Buffer Preparation:

    • Prepare a series of reaction buffers (e.g., 100 mM Phosphate or HEPES) at different pH values. A good starting range is 6.5, 7.0, 7.5, 8.0, and 8.5.

    • Accurately measure the final pH of each buffer at the temperature you will be conducting the reaction.

  • Reagent Preparation:

    • Just before starting the reaction, prepare a concentrated stock solution of CMT (e.g., 10-20 mM) in anhydrous DMSO.

  • Reaction Setup:

    • Set up a series of microcentrifuge tubes, one for each pH value to be tested.

    • Aliquot an equal amount of your protein solution into each tube.

    • Add the corresponding pH buffer to each tube to reach the final reaction volume.

    • Include a "no CMT" control at a neutral pH (e.g., 7.5).

  • Initiate Labeling:

    • Calculate the volume of CMT stock needed to achieve the desired molar excess (e.g., 10-fold) over the protein.

    • Add the calculated amount of CMT stock to each reaction tube. The volume of DMSO added should ideally be less than 5% of the total reaction volume to avoid affecting protein structure.

    • Mix gently by pipetting or flicking the tube. Do not vortex.

  • Incubation:

    • Incubate all reactions for a set period (e.g., 1-2 hours) at a constant temperature (room temperature is common).

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent to scavenge any unreacted CMT. Add BME to a final concentration of ~50 mM or DTT to ~20 mM.

  • Analysis:

    • The method of analysis will depend on your experimental capabilities.

    • Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to precisely determine the mass of the labeled vs. unlabeled protein, confirming the addition of the cyanoethylthio moiety (-S-CH₂CH₂CN) and quantifying the labeling efficiency.

    • SDS-PAGE: If your CMT reagent is attached to a fluorescent dye or biotin, you can analyze the labeling by in-gel fluorescence or a subsequent Western blot. A shift in molecular weight may also be observable for larger tags.

  • Interpretation:

    • Compare the labeling efficiency across the different pH conditions. Identify the pH that gives the highest percentage of labeled protein with the least amount of side products or aggregation. This is your optimal pH for future experiments.

References

  • Opatz, T. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Goetze, R. W., et al. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation. [Link]

  • Vemulapalli, V., et al. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PubMed Central. [Link]

  • Golosov, A. A., et al. (2016). Factors Affecting Cysteine pKa's. Journal of Chemical Theory and Computation. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides for Bioconjugation. Creative Biolabs. [Link]

  • Uptima. (n.d.). MTS reagents. Interchim. [Link]

  • Antioxidants Editorial Office. (2022). Reactivity of cysteines. The pKa value of most of proteins Cys residues... ResearchGate. [Link]

  • Wikipedia. (2024). Cysteine. Wikipedia. [Link]

  • Holleboom, C.-P. (2007). A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]

  • Hogg, P. J. (2003). Quantification of Thiols and Disulfides. PubMed Central. [Link]

  • Holleboom, C.-P. (2007). A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]

  • Awoonor-Williams, E., et al. (2023). Benchmarking in silico Tools for Cysteine pKa Prediction. ChemRxiv. [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Bio-Techne. [Link]

  • Parker, S. J. (2018). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Poole, L. B., et al. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. PubMed Central. [Link]

  • Zecha, J., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [Link]

  • Lang, R. J., & Harvey, J. R. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. PubMed Central. [Link]

  • van der Velden, J. H., et al. (2005). A method for site-specific labeling of multiple protein thiols. PubMed Central. [Link]

  • Gubbens, J., et al. (2009). Efficient site-specific labeling of proteins via cysteines. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Selective Peptide Cleavage at Cysteine: NTCB vs. S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Selective Peptide Fragmentation

In the intricate world of proteomics and drug development, the ability to selectively cleave peptides at specific amino acid residues is a cornerstone of protein characterization and engineering. Cysteine, with its unique sulfhydryl group, presents a prime target for such selective fragmentation. For decades, 2-nitro-5-thiocyanatobenzoic acid (NTCB) has been a widely used reagent for cleavage at the N-terminal side of cysteine residues. However, its use is not without challenges, including incomplete cleavage and undesirable side reactions. This has led to the exploration of alternative reagents, such as S-(2-cyanoethyl) methanesulfonothioate, for cleaner and more efficient peptide bond scission.

This guide provides a comprehensive comparison of NTCB and this compound for the selective cleavage of peptides at cysteine residues. We will delve into the mechanistic underpinnings of each reagent, present a side-by-side comparison of their performance based on available data, and provide detailed experimental protocols to empower researchers in their experimental design.

The Chemistry of Cysteine-Mediated Cleavage

The selective cleavage at cysteine residues by both NTCB and related compounds hinges on a two-step process: cyanylation of the cysteine's sulfhydryl group, followed by an intramolecular cyclization that leads to peptide bond scission under alkaline conditions.

NTCB: The Established, Yet Imperfect, Workhorse

The mechanism of peptide cleavage by NTCB is a well-documented, two-step process. The first step involves the cyanylation of the cysteine thiol group by NTCB, forming an S-cyanocysteine residue. This reaction is typically performed under denaturing and slightly alkaline conditions to ensure the accessibility of the cysteine residue.

The second step is the cleavage of the peptide bond N-terminal to the S-cyanocysteine residue. Under alkaline conditions, the nitrogen of the peptide bond attacks the carbon of the S-cyano group, leading to the formation of a 2-iminothiazolidine ring and subsequent cleavage of the peptide backbone.

NTCB_Mechanism Peptide_Cys Peptide with Cysteine SCN_Peptide S-cyanocysteine Peptide Peptide_Cys->SCN_Peptide Cyanylation (pH > 7) NTCB NTCB NTCB->SCN_Peptide Cleaved_Peptide Cleaved Peptides SCN_Peptide->Cleaved_Peptide Alkaline Cleavage (pH > 8) Iminothiazolidine 2-Iminothiazolidine Derivative SCN_Peptide->Iminothiazolidine Intramolecular Cyclization Iminothiazolidine->Cleaved_Peptide

Caption: NTCB-mediated peptide cleavage mechanism.

However, the NTCB cleavage reaction is often plagued by low efficiency and several side reactions.[1][2][3] A major competing reaction is the β-elimination of the S-cyanocysteine to form a dehydroalanine residue, which does not lead to cleavage.[1][3] Additionally, carbamylation of lysine residues has been identified as a significant side reaction.[1][3] Furthermore, a rearrangement of the S-cyanocysteine intermediate can form a cleavage-resistant product.[1][3]

This compound: A Potential Alternative

This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are known to react specifically with sulfhydryl groups. While its direct application for peptide cleavage is not as extensively documented as NTCB, its structure suggests a similar potential for cysteine-mediated cleavage.

The proposed mechanism would also involve a two-step process. The first step would be the S-cyanylation of the cysteine residue. The methanethiosulfonate group would act as a leaving group, and the cyanoethyl group would be transferred to the cysteine thiol. The subsequent cleavage would then proceed under alkaline conditions, analogous to the NTCB mechanism, through the formation of an iminothiazolidine ring.

CEM_Mechanism Peptide_Cys Peptide with Cysteine SCN_Peptide S-cyanoethylcysteine Peptide Peptide_Cys->SCN_Peptide S-cyanylethylation CEM S-(2-cyanoethyl) methanesulfonothioate CEM->SCN_Peptide Cleaved_Peptide Cleaved Peptides SCN_Peptide->Cleaved_Peptide Alkaline Cleavage Iminothiazolidine 2-Iminothiazolidine Derivative SCN_Peptide->Iminothiazolidine Intramolecular Cyclization Iminothiazolidine->Cleaved_Peptide

Caption: Proposed mechanism for this compound.

The potential advantage of using a reagent like this compound lies in the possibility of cleaner reactions with fewer side products compared to NTCB. The methanesulfonate leaving group is generally considered to be less reactive towards other amino acid side chains than the nitrobenzoate group of NTCB.

Performance Comparison: NTCB vs. This compound

FeatureNTCB (2-nitro-5-thiocyanatobenzoic acid)This compound
Cleavage Specificity N-terminal to CysteineN-terminal to Cysteine (Predicted)
Reaction Steps 2 (Cyanylation, Cleavage)2 (S-cyanylethylation, Cleavage) (Predicted)
Cleavage Efficiency Often incomplete (can be improved with nucleophiles like glycine)[1][3]Potentially higher due to cleaner S-cyanylethylation
Reaction Conditions Cyanylation: pH 7-8; Cleavage: pH 8-9S-cyanylethylation: Neutral pH; Cleavage: Alkaline pH (Predicted)
Common Side Reactions β-elimination to dehydroalanine, Carbamylation of Lysines, Formation of cleavage-resistant isomers[1][3]Potentially fewer side reactions due to a more inert leaving group
Byproducts 2-nitro-5-thiobenzoic acidMethanesulfonic acid
Commercial Availability Readily availableLess common, may require custom synthesis

Experimental Protocols

The following protocols provide a general framework for performing selective peptide cleavage at cysteine residues. Optimization may be required depending on the specific peptide or protein.

Protocol 1: Peptide Cleavage using NTCB

This protocol is a two-step procedure involving cyanylation followed by cleavage.

Materials:

  • Peptide/Protein containing cysteine

  • Denaturing buffer: 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0

  • NTCB solution: 50 mM NTCB in a suitable organic solvent (e.g., DMSO)

  • Cleavage buffer: 0.2 M Borate buffer, pH 9.0

  • (Optional) Glycine solution: 1 M Glycine in cleavage buffer

  • Quenching solution: 1 M β-mercaptoethanol

Procedure:

  • Reduction and Denaturation: Dissolve the peptide/protein in denaturing buffer. If disulfide bonds are present, add a reducing agent like DTT or TCEP and incubate at 37°C for 1 hour.

  • Cyanylation: Add a 10-fold molar excess of NTCB solution to the denatured protein solution. Incubate at 37°C for 30 minutes.

  • Desalting (Optional but Recommended): To minimize side reactions, remove excess NTCB and byproducts by dialysis or using a desalting column.

  • Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 with the cleavage buffer. For improved efficiency, the cleavage buffer can be supplemented with 1 M glycine.[1][3] Incubate at 37°C for 16-24 hours.

  • Quenching: Stop the reaction by adding an excess of a quenching solution like β-mercaptoethanol.

  • Analysis: Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.

NTCB_Workflow start Start: Peptide/Protein Solution denature Reduction & Denaturation (6M Gdn-HCl, DTT/TCEP) start->denature cyanylate Cyanylation with NTCB (pH 8.0, 37°C) denature->cyanylate desalt Desalting (Optional) cyanylate->desalt cleavage Alkaline Cleavage (pH 9.0, 37°C, +/- Glycine) cyanylate->cleavage Without Desalting desalt->cleavage quench Quench Reaction (β-mercaptoethanol) cleavage->quench analysis Analysis (SDS-PAGE, HPLC, MS) quench->analysis end End: Cleavage Products analysis->end

Caption: Workflow for NTCB-mediated peptide cleavage.

Protocol 2: Proposed Peptide Cleavage using this compound

This hypothetical protocol is based on the known reactivity of MTS reagents and the principles of cysteine-mediated cleavage.

Materials:

  • Peptide/Protein containing cysteine

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5

  • This compound solution: 10 mM in a suitable organic solvent (e.g., DMSO)

  • Cleavage buffer: 0.1 M Sodium Bicarbonate, pH 9.5

  • Quenching solution: 1 M DTT

Procedure:

  • Reduction: Dissolve the peptide/protein in the reaction buffer. If necessary, reduce any disulfide bonds with DTT or TCEP, followed by removal of the reducing agent.

  • S-cyanylethylation: Add a 5-fold molar excess of this compound solution. Incubate at room temperature for 1 hour.

  • Cleavage: Increase the pH of the reaction mixture to 9.5 by adding the cleavage buffer. Incubate at 50°C for 4-6 hours.

  • Quenching: Stop the reaction by adding an excess of DTT.

  • Analysis: Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.

Conclusion and Future Perspectives

NTCB remains a valuable tool for the selective cleavage of peptides at cysteine residues, particularly for applications in protein sequencing and mapping. However, its limitations, including incomplete cleavage and the formation of side products, necessitate careful optimization and can complicate data analysis.

While this compound is not a commercially standard reagent for this application, its chemical structure suggests it could be a promising alternative to NTCB. The potential for cleaner S-cyanylethylation and a reduction in side reactions warrants further investigation and development. As the demand for more precise and efficient tools in proteomics and drug development continues to grow, the exploration of novel reagents for selective peptide cleavage will undoubtedly remain an active area of research.

References

  • Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48-61. [Link]

  • Stark, G. R. (1977). Cleavage at cysteine after cyanylation. Methods in Enzymology, 47, 129-132. [Link]

  • Tang, H. Y., & Speicher, D. W. (2004). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 334(1), 48-61. [Link]

Sources

A Researcher's Guide to Cysteine Alkylation: Iodoacetamide vs. S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of cysteine residues is a critical technique in proteomics, biochemistry, and the development of targeted covalent inhibitors. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical derivatization. This guide provides an in-depth, objective comparison of two reagents for cysteine alkylation: the long-standing benchmark, iodoacetamide (IAM), and the less-characterized, S-(2-cyanoethyl) methanesulfonothioate (CEM). This analysis is grounded in experimental data and established chemical principles to inform the selection of the optimal reagent for specific research applications.

The Gold Standard: Iodoacetamide (IAM)

Iodoacetamide has been a workhorse in protein chemistry for decades, valued for its high reactivity that drives alkylation reactions to completion.[1][2] Its primary application in proteomics is to irreversibly cap cysteine residues after the reduction of disulfide bonds, thereby preventing their re-formation and ensuring accurate protein identification and quantification by mass spectrometry.[1][3]

Mechanism of Action: Irreversible SN2 Alkylation

IAM reacts with the deprotonated thiol group of cysteine (the thiolate anion) via a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The nucleophilic sulfur attacks the electrophilic carbon of IAM, displacing the iodide leaving group and forming a stable, irreversible thioether bond. This results in the formation of a carbamidomethyl-cysteine residue, adding a mass of +57.02 Da to the modified peptide.[2]

Caption: SN2 reaction of iodoacetamide with a cysteine thiolate.

Performance and Pitfalls of Iodoacetamide

The primary advantage of IAM is its high reaction rate, which typically ensures near-complete alkylation of all accessible cysteine residues.[1] However, this high reactivity is also its main drawback, leading to a range of undesirable off-target modifications.

Quantitative Performance of Iodoacetamide

FeaturePerformance MetricNotes
Cysteine Alkylation Efficiency Typically >97%[1]High efficiency ensures minimal un-alkylated cysteines, which can complicate data analysis.
Reaction Speed Fast (15-60 minutes at room temperature)[2]Rapid reaction kinetics are advantageous for high-throughput workflows.
Primary Off-Target MethionineCan affect up to 80% of methionine-containing peptides, leading to a neutral loss in MS/MS that complicates spectral interpretation.[1][6]
Other Off-Targets Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[2][7]The extent of these side reactions increases with higher pH, temperature, and reagent concentration.[7][8]

These off-target modifications can significantly impact the results of a proteomics study, potentially leading to lower peptide identification rates and inaccurate quantification.[1] The alkylation of methionine is particularly problematic as it can mimic the neutral loss of phosphoric acid from phosphopeptides, leading to false positives in phosphoproteomics studies.

A Potential Alternative: this compound (CEM)

While direct experimental data on this compound for cysteine alkylation is limited in the peer-reviewed literature, its reactivity can be inferred from the well-established chemistry of methanethiosulfonate (MTS) reagents.[3][9][10] These reagents are known for their high selectivity for thiol groups.

Inferred Mechanism: Reversible Thiol-Disulfide Exchange

MTS reagents react with thiols via a thiol-disulfide exchange mechanism.[3] The cysteine thiolate attacks the electrophilic sulfur of the methanethiosulfonate, displacing the methanesulfinate leaving group. This reaction forms a mixed disulfide bond between the cysteine residue and the 2-cyanoethyl group. A key feature of this reaction is its reversibility; the disulfide bond can be cleaved by the addition of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.[3][10] This modification would result in the S-cyanoethylation of the cysteine residue.[11]

Caption: Inferred reaction of CEM with a cysteine thiolate.

Potential Advantages and Unanswered Questions

The inferred high selectivity of CEM for cysteine residues over other nucleophilic amino acids could offer a significant advantage over iodoacetamide, minimizing off-target modifications and simplifying data analysis.[3] The reversibility of the disulfide linkage could also enable novel workflows, such as the selective release of modified proteins or peptides.

However, without direct experimental validation, the reaction kinetics, efficiency, and potential for any unique side reactions of CEM remain unknown.

Head-to-Head Comparison

FeatureIodoacetamide (IAM)This compound (CEM) (Inferred)
Reaction Mechanism SN2 Nucleophilic Substitution[4][5]Thiol-Disulfide Exchange[3]
Reaction Product Carbamidomethyl-cysteine (stable thioether)[4]S-cyanoethyl-cysteine (mixed disulfide)[11]
Reversibility IrreversibleReversible with reducing agents[3][10]
Selectivity Moderate; reacts with Met, Lys, His, Asp, Glu, N-terminus[2][6][7]High for thiols[3]
Optimal pH 7.5 - 8.5[2]Neutral to slightly basic
Key Advantage High reactivity and well-established protocols[1][2]High selectivity and reversibility[3][10]
Key Disadvantage Significant off-target modifications[1][6][7]Lack of experimental data and characterization

Experimental Protocols

Standard Protocol for In-Solution Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for preparing protein samples for mass spectrometry-based proteomics.

IAM_Protocol start Protein Solubilization (e.g., 8M Urea, 50mM TEAB) reduction Reduction (e.g., 10mM DTT, 60°C, 1 hr) start->reduction alkylation Alkylation (20mM IAM, RT, 30 min in dark) reduction->alkylation quench Quench Excess IAM (e.g., add excess DTT) alkylation->quench digestion Protein Digestion (e.g., Trypsin, 37°C, overnight) quench->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Standard proteomics workflow with IAM alkylation.

Detailed Steps:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM TEAB, pH 8.0) to unfold the proteins and expose cysteine residues.

  • Reduction: Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 60°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to consume any unreacted iodoacetamide.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM TEAB to reduce the urea concentration to below 1 M.

  • Enzymatic Digestion: Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate at 37°C overnight.

  • Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

Proposed Protocol for Cysteine Modification with this compound

This proposed protocol is based on general procedures for MTS reagents and requires empirical optimization.

Detailed Steps:

  • Protein Solubilization and Reduction: Follow steps 1 and 2 of the iodoacetamide protocol.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound to a final concentration of 5-10 mM. Incubate at room temperature for 1 hour. Note: The optimal concentration and incubation time will need to be determined experimentally.

  • Removal of Excess Reagent: Remove excess CEM by buffer exchange or dialysis. Quenching with a thiol-containing reagent would reverse the modification.

  • Enzymatic Digestion and Analysis: Proceed with steps 6 and 7 of the iodoacetamide protocol.

Senior Application Scientist's Perspective

The choice between iodoacetamide and a novel reagent like this compound is a classic trade-off between a well-understood, powerful tool with known limitations and a promising but uncharacterized alternative.

Choose Iodoacetamide when:

  • The primary goal is the complete and irreversible alkylation of all cysteine residues.

  • The experimental workflow is well-established and validated for IAM.

  • The potential for off-target modifications can be tolerated or accounted for in the data analysis.

Consider this compound for:

  • Applications where high specificity for cysteine is paramount to avoid confounding off-target modifications.

  • Workflows that could benefit from the reversibility of the cysteine modification, such as enrichment strategies or activity assays where the native cysteine needs to be regenerated.

  • Exploratory studies aiming to develop novel methodologies for protein analysis or bioconjugation.

Future Directions: To establish this compound as a viable alternative to iodoacetamide, further research is essential. Head-to-head comparative proteomics studies are needed to quantitatively assess its alkylation efficiency, reaction kinetics, and specificity. Furthermore, the stability of the resulting S-cyanoethyl disulfide bond under various experimental conditions must be thoroughly characterized. Until such data is available, iodoacetamide remains the pragmatic choice for most standard proteomics applications, while CEM represents an intriguing possibility for specialized applications demanding high selectivity and reversibility.

References

  • Hansen, J. L., et al. (2015). Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. Journal of Biological Chemistry, 290(14), 8822-8835. [Link]

  • Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Parvez, S., et al. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 5, 249-266. [Link]

  • Nagy, P., & Ashby, M. T. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Chemical Research in Toxicology, 20(9), 1364-1372. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Wang, C., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 16(7), 1173-1187. [Link]

  • Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(10), 755-765. [Link]

  • Nagy, P., et al. (2007). Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. Chemistry – A European Journal, 13(28), 7957-7967. [Link]

  • Muronetz, V. I., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 875-883. [Link]

  • Willems, P., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology, 54, 102374. [Link]

  • Nagy, P., et al. (2007). Reactive sulfur species: kinetics and mechanisms of the reaction of cysteine thiosulfinate ester with cysteine to give cysteine sulfenic acid. Chemical Research in Toxicology, 20(9), 1364-1372. [Link]

  • Kuznetsova, A. A., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 235-249. [Link]

  • Polgár, L. (1979). Deuterium isotope effects on papain acylation. Evidence for lack of general base catalysis and for enzyme-leaving group interaction. European Journal of Biochemistry, 98(2), 369-374. [Link]

  • Smith, D. L., & Smith, J. B. (2004). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 326(1), 33-40. [Link]

  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679. [Link]

  • Fodor, K., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4697. [Link]

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  • MtoZ Biolabs. Cysteine Modification Mass Spectrometry. [Link]

  • Omlid, K. H., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science, 12(4), 1435-1444. [Link]

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  • ResearchGate. A) Selectivity of MTST to thiols. The reactivity with thiols is... [Link]

  • Wikipedia. Cysteine. [Link]

  • Chemsrc. S-Cyanoethyl-L-cysteine. [Link]

  • Toste, F. D., & Barbas, C. F. (2009). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 131(49), 17742-17743. [Link]

  • YouTube. 03.02 Reactivity of Thiols and Thiolates. [Link]

  • ResearchGate. Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ( a ) The chemical structures of the. [Link]

  • Wright, D. L., et al. (2013). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 76(8), 1503-1509. [Link]

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Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of S-(2-cyanoethyl) methanesulfonothioate as a Cysteine-Modifying Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative and structural proteomics, the precise and complete modification of cysteine residues is a foundational step. The high reactivity of the cysteine thiol group makes it a crucial player in protein structure through disulfide bonds, enzymatic activity, and redox signaling.[1][2] To prevent disulfide bond reformation and ensure reproducible results in mass spectrometry (MS)-based workflows, these thiols are typically reduced and then irreversibly alkylated.[3][4]

While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are staples in the field, their limitations—such as off-target reactions and instability—drive the exploration of novel agents.[3][5] This guide introduces S-(2-cyanoethyl) methanesulfonothioate (CEMT), a less-characterized reagent, and provides a comprehensive framework for its validation. We will compare its putative reactivity with established alternatives and detail a rigorous, self-validating mass spectrometry workflow for any researcher aiming to characterize a new cysteine-modifying agent.

The Chemical Landscape of Cysteine Alkylation

The choice of an alkylating agent is a critical experimental decision, directly impacting data quality. The ideal reagent should be highly specific for cysteine thiols, react to completion under mild conditions, and produce a stable modification that is easily identifiable by mass spectrometry.

Introducing this compound (CEMT)

CEMT is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. The core of its reactivity lies in the disulfide bond, which is susceptible to nucleophilic attack by a deprotonated cysteine thiol (thiolate).

Putative Reaction Mechanism: The thiolate anion of a cysteine residue attacks the sulfur atom of the CEMT molecule that is bonded to the methylsulfonyl group. This results in the formation of a stable mixed disulfide bond, covalently attaching the 2-cyanoethyl group to the cysteine. The methanethiosulfonate ion is released as a leaving group. This reaction is analogous to the mechanism of other MTS reagents, which are known for their high specificity towards thiols.[6]

CEMT_Reaction cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-S⁻ Modified_Cys Protein-Cys-S-S-CH₂CH₂CN (Cyanoethylated Cysteine) Protein_Cys_SH->Modified_Cys Nucleophilic Attack CEMT CH₃SO₂-S-CH₂CH₂CN (CEMT) CEMT->Modified_Cys Leaving_Group CH₃SO₂S⁻ (Methanethiosulfonate) CEMT->Leaving_Group

Caption: Putative reaction of CEMT with a cysteine residue.

Comparative Analysis of Common Alkylating Agents

No single reagent is perfect for every application. The performance of CEMT must be benchmarked against established alternatives. Iodoacetamide (IAA) and N-ethylmaleimide (NEM) are the most common choices, each with distinct chemical properties.[2][7]

FeatureThis compound (CEMT) (Putative)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Type Thiol-Disulfide ExchangeS-alkylation (SN2)[8]Michael Addition[7][8]
Mass Shift +154.009 Da (from -S-S-CH₂CH₂CN)+57.021 Da+125.048 Da
Optimal pH Neutral to slightly alkaline (6.5-8.0)Alkaline (pH > 8.0)[7]Neutral to slightly acidic (pH 6.5-7.5)[7]
Specificity High for thiolsModerate; can react with Met, Lys, His, N-terminus[5][9]High for thiols; can react with other nucleophiles under harsh conditions[10]
Reversibility Irreversible under typical MS conditionsIrreversible[7]Reversible under certain conditions, potential for migration[7]
Key Advantage High specificity for thiolsHigh reactivity, well-characterizedRapid reaction kinetics at neutral pH[10]
Key Disadvantage Limited literature, validation requiredProne to side reactions, light-sensitive[5]Potential for reversibility, can react with other oxidized Cys forms[11]

A Self-Validating Framework for Mass Spectrometric Analysis

To validate CEMT or any novel modifying reagent, a systematic and controlled experimental workflow is essential. This protocol is designed to be self-validating by including controls that confirm reaction efficiency and specificity.

Validation_Workflow cluster_prep 1. Sample Preparation cluster_alkylation 2. Alkylation (Parallel Reactions) cluster_digestion 3. Protein Digestion cluster_analysis 4. MS Analysis & Data Interpretation Protein Protein Lysate Denature Denaturation (e.g., 8M Urea) Protein->Denature Reduce Reduction (e.g., 10mM DTT) Denature->Reduce Alkylation Divide Sample (3 Aliquots) Reduce->Alkylation CEMT Alkylate with CEMT Alkylation->CEMT IAA Control 1: Alkylate with IAA Alkylation->IAA No_Alk Control 2: No Alkylating Agent Alkylation->No_Alk Dilute Dilute Urea CEMT->Dilute Digest Enzymatic Digestion (e.g., Trypsin) Dilute->Digest Quench Quench Digestion (e.g., Formic Acid) Digest->Quench Cleanup Peptide Cleanup (e.g., C18 Desalting) Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Search Database Search LCMS->Search Validate Validate Modification (Mass Shift & Fragmentation) Search->Validate Data_Analysis_Logic cluster_params Search Parameters cluster_validation Validation Checks Start Raw MS Data (.raw) Search Database Search (e.g., Mascot, MaxQuant) Start->Search PSM Peptide Spectrum Matches (PSMs) Search->PSM Specify Mods FixedMod Fixed Mod: Carbamidomethyl (C) +57.021 Da (for IAA control) VarMod Variable Mods: CEMT (C) +154.009 Da Oxidation (M) +15.995 Da Filter Filter PSMs (FDR < 1%) PSM->Filter CheckMass Confirm CEMT mass shift on Cys-containing peptides Filter->CheckMass CheckMSMS Inspect MS/MS spectra: b- and y-ions confirm modification site CheckMass->CheckMSMS CheckControls Compare with Controls: - No CEMT mod in IAA/Negative samples - No unmodified Cys in CEMT sample CheckMSMS->CheckControls Result Validated CEMT Modification CheckControls->Result

Sources

A Comparative Guide to Cyanylating Agents: Evaluating the Efficacy of S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Group in Modern Chemistry

The introduction of a cyano (-C≡N) group, or cyanylation, is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The nitrile functionality is a versatile precursor to other critical moieties such as amines, amides, carboxylic acids, and tetrazoles. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding also allow it to serve as a key pharmacophore, enhancing molecular properties like metabolic stability and binding affinity.[1][2]

Historically, cyanylation has been dominated by highly toxic and hazardous reagents like hydrogen cyanide (HCN) and cyanogen halides (e.g., CNBr, ICN).[3][4] This has driven significant research into the development of safer, more stable, and highly selective cyanylating agents. This guide provides a comparative analysis of various classes of these agents, with a special focus on the properties and potential efficacy of S-(2-cyanoethyl) methanesulfonothioate, contextualized against widely adopted alternatives.

The Reagent in Focus: this compound

This compound (CEM) is an organic intermediate used in the synthesis of sulfur-containing compounds.[5][6] While not as extensively documented in mainstream literature as other agents, its structure suggests a specific mode of action as an electrophilic cyanylating agent, particularly for soft nucleophiles like thiols.

Proposed Mechanism of Action for Thiol Cyanylation

The core of CEM's reactivity lies in the sulfenyl-sulfonate linkage (S-S=O). The methanesulfonothioate group is an excellent leaving group. We propose that the cyanylation of a thiol (R-SH) proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic sulfur atom of CEM. This displaces the stable methanesulfinate anion. The resulting intermediate, an unsymmetrical disulfide, can then undergo an intramolecular rearrangement or elimination to yield the thiocyanate (R-S-CN).

Caption: Proposed mechanism for thiol cyanylation using CEM.

This specialized reactivity profile makes CEM a potentially valuable tool for the selective modification of cysteine residues in peptides and proteins or for the synthesis of bioactive thiocyanates.

Comparative Landscape of Cyanylating Agents

The choice of a cyanylating agent is dictated by the substrate, desired reactivity (nucleophilic vs. electrophilic), and, critically, safety and handling considerations. Below, we compare CEM with other prominent agents.

Electrophilic Cyanating Agents: The "CN+" Donors

These reagents deliver a "CN+" synthon and are ideal for cyanating nucleophiles.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An air-stable, crystalline solid, NCTS has emerged as a superior and safer alternative to cyanogen halides.[2][7] It is exceptionally versatile, participating in transition-metal-catalyzed cyanations of aryl boronic acids, direct C-H functionalization of heterocycles, and the synthesis of 2-aminobenzoxazoles.[7][8][9] Its byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign.[10]

  • 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP): CDAP is another easy-to-handle solid reagent. Its primary application is in bioconjugation chemistry, specifically for the activation of polysaccharides for vaccine synthesis.[11] Compared to the hazardous cyanogen bromide (CNBr), CDAP operates at a lower, less damaging pH, exhibits fewer side reactions, and is significantly safer.[11]

  • Cyanogen Halides (ICN, CNBr): These are highly toxic, volatile, and moisture-sensitive traditional reagents.[3][12] Cyanogen iodide (ICN) is a white crystalline solid that slowly reacts with water to form HCN.[3] While effective, their extreme toxicity and difficult handling necessitate specialized equipment and protocols, making them undesirable in modern research environments.[13]

Nucleophilic Cyanating Agents: The "CN-" Donors

These reagents are equivalents of the cyanide anion and react with electrophiles, most notably carbonyls and alkyl halides.

  • Trimethylsilyl cyanide (TMSCN): TMSCN is a volatile liquid that serves as a much safer and more convenient in situ source of HCN.[1][14] It is a workhorse reagent for the synthesis of cyanohydrins from aldehydes and ketones.[15] Its reactivity, compatibility with various catalysts, and improved safety profile over gaseous HCN make it indispensable in both laboratory and industrial settings.[1][15]

Data-Driven Performance Comparison

The following table summarizes the key characteristics and performance metrics of this compound and its alternatives.

FeatureThis compound (CEM)N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Trimethylsilyl cyanide (TMSCN)Cyanogen Iodide (ICN)
Reagent Type Electrophilic (Proposed)ElectrophilicNucleophilicElectrophilic
Physical State Not specified (likely liquid/solid)[6]Crystalline Solid[7]Volatile Liquid[14]White Crystalline Solid[3]
Primary Use Cyanylation of thiols, synthesis of sulfur-containing compounds[5]C-H cyanation, cross-coupling reactions, heterocycle synthesis[7][16]Cyanohydrin formation, Strecker synthesis[1]General cyanylation, destroying lower life forms[12]
Key Advantages Potential high selectivity for soft nucleophiles (e.g., thiols)High stability, safety, ease of handling, broad scope, benign byproducts[2][10]Safer HCN source, high reactivity, excellent for carbonyls, soluble in organic solvents[1][15]High reactivity
Key Disadvantages Limited published data, narrow substrate scope (hypothesized)Higher cost than traditional reagentsMoisture sensitive (hydrolyzes to HCN), toxic[14]Extremely toxic, volatile, moisture-sensitive, hazardous byproducts[3][13]
Safety Profile Assumed toxic (contains cyano group); handle with care[17]Low toxicity, stable solid[9]Toxic, flammable; hydrolysis releases HCN[14]Highly toxic, lachrymator, fatal if ingested/inhaled[12][13]

Experimental Protocols: A Practical Guide

To provide a tangible comparison of methodologies, we present a representative protocol for the cyanylation of a thiol using a reagent like CEM and a standard, validated protocol for the cyanation of an indole using NCTS.

Protocol 1: Representative Cyanylation of an Aromatic Thiol

(This is a generalized protocol based on the proposed reactivity of CEM. Researchers should perform initial small-scale trials to optimize conditions.)

  • Preparation: In a nitrogen-flushed round-bottom flask, dissolve the aromatic thiol (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature to generate the thiolate in situ.

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure aromatic thiocyanate.

Protocol 2: Lewis Acid-Catalyzed Cyanation of Indole with NCTS

(Adapted from established literature procedures.[9])

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the indole substrate (1.0 eq, 0.5 mmol) and NCTS (1.2 eq, 0.6 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2.5 mL).

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq, 0.75 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Reaction Monitoring: Monitor the reaction for completion using TLC (typically 12-24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-cyanoindole product.

Workflow for Selecting the Appropriate Cyanylating Agent

The selection of an optimal reagent is a multi-factorial decision. The following workflow diagram illustrates a logical path for this process.

Cyanylation_Workflow Start Define Target Molecule & Substrate SubstrateType What is the key nucleophile? Start->SubstrateType Thiol Thiol / Cysteine SubstrateType->Thiol Soft Nucleophile Carbonyl Aldehyde / Ketone SubstrateType->Carbonyl Hard Nucleophile Aryl Arene / Heteroarene (C-H or C-B) SubstrateType->Aryl C-H/Cross-Coupling Other Other (e.g., Polysaccharide) SubstrateType->Other Specific Functionality Reagent_CEM Consider CEM (Specialized Application) Thiol->Reagent_CEM Reagent_TMSCN Use TMSCN (Nucleophilic Cyanation) Carbonyl->Reagent_TMSCN Reagent_NCTS Use NCTS (Electrophilic Cyanation) Aryl->Reagent_NCTS Reagent_CDAP Use CDAP (Bioconjugation) Other->Reagent_CDAP Safety Are hazardous reagents (CNBr, ICN) permissible? Reagent_CEM->Safety Reagent_TMSCN->Safety Reagent_NCTS->Safety Reagent_CDAP->Safety Proceed Proceed with Optimized Protocol Safety->Proceed Yes (with extreme caution) Avoid Avoid; Select Safer Alternative Safety->Avoid No Avoid->Reagent_TMSCN Avoid->Reagent_NCTS

Caption: Decision workflow for cyanylating agent selection.

Conclusion and Future Outlook

The field of cyanylation has evolved significantly, moving away from hazardous traditional reagents towards safer, more stable, and highly selective modern alternatives. Agents like NCTS and TMSCN represent the current state-of-the-art for a broad range of electrophilic and nucleophilic transformations, respectively, offering robustness, high yields, and operational simplicity.

This compound (CEM) , based on its chemical structure, is poised to be a niche but potentially valuable reagent for the selective cyanylation of thiols. Its proposed mechanism suggests a targeted reactivity that could be highly beneficial in fields like peptide modification and the synthesis of sulfur-containing pharmaceuticals. However, its full potential remains to be unlocked. Further experimental studies are required to validate its efficacy, expand its substrate scope, and provide direct, quantitative comparisons against other thiol-modifying reagents. For researchers working on the specific introduction of the thiocyanate moiety, CEM warrants further investigation as a promising synthetic tool.

References

  • Vertex AI Search. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) – Electrophilic Cyanating Agent. 7

  • Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26, 897-900. 8

  • UCHEM. Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9) - Versatile Cyanation Reagent. 1

  • Wikipedia. Trimethylsilyl cyanide. 14

  • Sigma-Aldrich. Trimethylsilyl cyanide 98 7677-24-9. Link

  • Gullberg, E., et al. (2013). The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. PubMed. 18

  • The Chemistry of Cyanation: Understanding Trimethylsilyl Cyanide's Role. (2025). 15

  • Reddy, B. V. S., et al. (2012). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. 9

  • ResearchGate. Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF. 16

  • Zhang, G. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. 2

  • ResearchGate. N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. 10

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A Comparative Guide to the Cross-Reactivity of S-(2-cyanoethyl) methanesulfonothioate for Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specific and efficient modification of proteins is a cornerstone of modern biotechnology. The ability to attach probes, drugs, or other moieties to specific amino acid residues underpins a vast array of applications, from basic research to the development of antibody-drug conjugates (ADCs). Among the various amino acids targeted for modification, cysteine, with its unique nucleophilic thiol group, stands out as a prime target for site-specific bioconjugation.[1][2]

This guide provides an in-depth analysis of S-(2-cyanoethyl) methanesulfonothioate , a thiol-reactive compound, and presents a framework for evaluating its cross-reactivity in comparison to other commonly used cysteine modification reagents. As direct experimental data on this specific compound is limited, this document leverages established principles of methanethiosulfonate (MTS) chemistry and provides a comprehensive, self-validating experimental plan to rigorously assess its performance.

Understanding the Reagent: this compound

This compound (CEMTS) belongs to the class of methanethiosulfonate reagents.[3][4][5][] These reagents are known for their ability to react with sulfhydryl groups, such as the side chain of cysteine residues in proteins, to form a disulfide bond.[7][8][9] The proposed reaction mechanism involves the nucleophilic attack of the cysteine thiolate on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

Proposed Reaction Mechanism of CEMTS with Cysteine

Protein_Cys Protein-SH (Cysteine Thiol) Transition_State Transition State Protein_Cys->Transition_State Nucleophilic Attack CEMTS CH₃SO₂-S-CH₂CH₂CN (this compound) CEMTS->Transition_State Product Protein-S-S-CH₂CH₂CN (Modified Protein) Transition_State->Product Byproduct CH₃SO₂H (Methanesulfinic Acid) Transition_State->Byproduct cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Protein Model Protein / Peptide Incubation Incubate at Controlled Temperature Protein->Incubation Reagents CEMTS, Maleimide, Iodoacetamide (Varying Concentrations & pH) Reagents->Incubation Quenching Quench Reaction Incubation->Quenching Intact_MS Intact Mass Analysis (LC-MS) Quenching->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Data_Analysis Data Analysis & Site Identification Intact_MS->Data_Analysis Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Peptide_Mapping->Data_Analysis

Caption: Workflow for assessing the cross-reactivity of protein modification reagents.

Detailed Protocol: Competitive Reactivity Assay

This protocol aims to determine the relative reactivity of CEMTS towards different amino acid residues.

1. Reagent Preparation:

  • Prepare stock solutions of CEMTS, a maleimide derivative (e.g., N-ethylmaleimide), and an iodoacetamide derivative (e.g., iodoacetamide) in a suitable organic solvent (e.g., DMSO or DMF).
  • Prepare a set of reaction buffers with varying pH values (e.g., pH 6.5, 7.4, 8.5).

2. Reaction with Model Peptides:

  • Dissolve each model peptide in the different reaction buffers to a final concentration of 1 mg/mL.
  • Add a 10-fold molar excess of each modifying reagent to the peptide solutions.
  • Incubate the reactions at room temperature for various time points (e.g., 30 min, 2 hours, 24 hours).
  • Quench the reactions by adding a small molecule thiol (e.g., L-cysteine) for maleimide and MTS reagents, and by acidification for iodoacetamide.

3. Analysis by LC-MS:

  • Analyze the reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the modified and unmodified peptides.
  • Determine the percentage of modification for each peptide at each time point and pH.
Detailed Protocol: Proteome-Wide Cross-Reactivity Analysis

This protocol assesses the cross-reactivity of CEMTS in a complex protein mixture, such as a cell lysate.

1. Cell Lysate Preparation:

  • Prepare a cell lysate from a suitable cell line under denaturing conditions to ensure accessibility of all residues.
  • Quantify the total protein concentration.

2. Labeling Reaction:

  • Treat the cell lysate with a high concentration of CEMTS, maleimide, or iodoacetamide.
  • As a control, have an untreated lysate.
  • Incubate for a defined period (e.g., 2 hours) at room temperature.

3. Sample Preparation for Mass Spectrometry:

  • Perform a protein precipitation (e.g., acetone precipitation) to remove excess reagent.
  • Resuspend the protein pellet and perform in-solution tryptic digestion.

4. LC-MS/MS Analysis:

  • Analyze the digested peptide mixtures using high-resolution LC-MS/MS. [10][11][12][13][14] * Use a data-dependent acquisition method to fragment peptides and obtain sequence information.

5. Data Analysis:

  • Search the MS/MS data against a protein database using software capable of identifying variable modifications corresponding to the addition of the cyanoethylthio group (for CEMTS), the maleimide adduct, and the carbamidomethyl group (for iodoacetamide).
  • Identify the specific amino acid residues that have been modified and quantify the extent of modification for each identified site.

Interpreting the Results and Making Informed Decisions

The data generated from these experiments will provide a comprehensive cross-reactivity profile for this compound.

  • High Cysteine Specificity: If the modification is predominantly observed on cysteine residues with minimal off-target labeling of other amino acids, CEMTS can be considered a highly specific reagent.

  • pH-Dependent Cross-Reactivity: The reactivity of nucleophilic amino acid side chains is highly pH-dependent. The experimental data will reveal the optimal pH range for achieving high cysteine specificity while minimizing off-target reactions.

  • Comparison with Alternatives: By directly comparing the cross-reactivity profiles of CEMTS, maleimides, and iodoacetamides under identical conditions, researchers can make an informed decision on the most suitable reagent for their specific application.

Conclusion and Future Outlook

This compound holds promise as a valuable tool for protein modification, particularly due to the potential for introducing a cyanoethyl group and the inherent reversibility of the resulting disulfide bond. However, as with any bioconjugation reagent, a thorough and rigorous assessment of its cross-reactivity is paramount. The experimental framework presented in this guide provides a clear path for researchers to validate the performance of CEMTS and to understand its advantages and limitations in comparison to established reagents. As the field of bioconjugation continues to evolve, the development and characterization of novel reagents with improved specificity and functionality will remain a key driver of innovation in biological research and therapeutic development.

References

  • The Role of Mass Spectrometry in the Analysis of Protein Post-Translational Modifications. (n.d.).
  • Zhu, Y., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2029-2040.
  • Kalinowska, M., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy Biochemii, 65(3), 229-237.
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  • Protein Modification Reagents. (n.d.). Thermo Fisher Scientific.
  • Zhang, C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(10), e202114624.
  • Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. (n.d.). ResearchGate.
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Confirming the site of "S-(2-cyanoethyl) methanesulfonothioate" adduction on proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to Confirming Protein Adduction Sites of S-(2-cyanoethyl) methanesulfonothioate

For researchers, scientists, and drug development professionals, understanding the precise interaction between a molecule and its protein target is paramount. This compound (CEMT) is a valuable tool for such investigations, enabling the modification of proteins. However, the critical step is to confirm the exact location of this modification, or "adduction." This guide provides an in-depth comparison of methodologies for identifying CEMT adduction sites on proteins, with a focus on mass spectrometry-based approaches.

The Chemistry of CEMT Adduction: Targeting Cysteine

CEMT is known to react with nucleophilic residues on proteins. The primary target for CEMT adduction is the thiol group of cysteine residues, a process known as S-cyanylation. This reaction involves the transfer of a cyano group to the sulfur atom of cysteine. The nucleophilicity of the cysteine thiol makes it a prime target for electrophilic attack by reagents like CEMT. Understanding this chemical basis is crucial for designing experiments to map these modification sites. While cysteine is the predominant site, other nucleophilic residues like lysine could potentially react, although this is less common.

The Gold Standard: Mass Spectrometry for Adduction Site Mapping

Mass spectrometry (MS) has become the cornerstone for identifying post-translational modifications (PTMs) on proteins, including chemical adductions. Its power lies in its ability to precisely measure the mass of peptides, allowing for the detection of mass shifts caused by modifications. When a protein is modified by CEMT, the mass of the adducted amino acid will increase. By analyzing the fragmentation patterns of peptides in a tandem mass spectrometry (MS/MS) experiment, the exact location of this mass shift, and thus the adduction site, can be pinpointed.

A Step-by-Step Mass Spectrometry Workflow

A typical bottom-up proteomics workflow is employed to identify CEMT adduction sites. This involves enzymatically digesting the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for CEMT Adduction Site Identification

Caption: A typical bottom-up proteomics workflow for identifying CEMT adduction sites.

Detailed Experimental Protocol:

  • Protein Modification:

    • Dissolve the purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a molar excess of CEMT to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. A time-course experiment can be performed to optimize the reaction time.

    • Rationale: This step ensures that a sufficient level of modification occurs for detection by mass spectrometry.

  • Sample Cleanup:

    • Remove excess, unreacted CEMT using a desalting column or dialysis.

    • Rationale: Excess reagent can interfere with downstream mass spectrometry analysis.

  • Reduction and Alkylation (Optional but Recommended):

    • Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM).

    • Rationale: This step prevents the formation of disulfide bonds which can complicate peptide identification. It also allows for the differentiation between cysteines that were adducted by CEMT and those that were not.

  • Enzymatic Digestion:

    • Denature the protein using urea or another denaturant.

    • Dilute the denatured protein solution to reduce the denaturant concentration to a level compatible with the chosen protease.

    • Add a protease, most commonly trypsin, to the protein solution and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

    • Rationale: Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a size that are ideal for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with an acid like formic acid.

    • Inject the peptide mixture onto a liquid chromatography system coupled to a mass spectrometer.

    • Separate the peptides based on their hydrophobicity using a reversed-phase column.

    • As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio of the intact peptides.

A Researcher's Guide to Thiol-Reactive Probes: A Comparative Analysis of S-(2-cyanoethyl) methanesulfonothioate and Other Cysteine-Targeting Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology, proteomics, and drug development, the ability to selectively target and modify cysteine residues within proteins is a cornerstone of modern research. The unique nucleophilicity of the thiol side chain of cysteine makes it an ideal target for covalent modification, enabling researchers to label proteins, probe enzymatic activity, and develop targeted therapeutics. A diverse arsenal of thiol-reactive probes has been developed, each with its own distinct mechanism, reactivity, and specificity. This guide provides an in-depth comparison of a lesser-known yet potent methanethiosulfonate (MTS) reagent, S-(2-cyanoethyl) methanesulfonothioate, with more conventional thiol-reactive probes such as maleimides and iodoacetamides. Through a detailed examination of their underlying chemistries and performance characteristics, supported by experimental data and protocols, this guide aims to empower researchers to make informed decisions in selecting the optimal tool for their scientific inquiries.

The Central Role of Thiol Reactivity

Cysteine is a highly nucleophilic amino acid, and its thiol group can be selectively targeted by a variety of electrophilic reagents.[1][2] This reactivity is fundamental to numerous biological processes and serves as a powerful handle for chemical intervention. The choice of a thiol-reactive probe is a critical decision that can profoundly influence the outcome of an experiment, dictating the stability of the resulting conjugate, the specificity of labeling, and the potential for off-target effects.[3][4][5]

A Deep Dive into Thiol-Reactive Chemistries

This compound and the MTS Family

Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds distinguished by their rapid and highly selective reaction with sulfhydryl groups to form a disulfide bond.[6] This reaction is reversible upon treatment with reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.[7] The general reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 10^5 M⁻¹sec⁻¹.[6]

This compound belongs to this family. The reaction proceeds via nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

Caption: Reaction of this compound with a protein thiol.

The cyanoethyl group in this compound can influence the reagent's properties, such as its solubility and steric hindrance, potentially fine-tuning its reactivity and specificity. A key metabolite of acrylonitrile exposure is N-acetyl-S-(2-cyanoethyl)-cysteine, indicating that the cyanoethyl group can be readily added to cysteine in biological systems.[8]

Maleimides: The Workhorse of Thiol Chemistry

Maleimides are perhaps the most widely used class of thiol-reactive probes.[9] They react with thiols via a Michael addition mechanism to form a stable thioether bond.[4][9] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[9][10] Above pH 7.5, maleimides can also react with primary amines, such as the side chain of lysine.[9]

Caption: Michael addition of a protein thiol to a maleimide.

While the thioether bond formed is generally stable, it has been reported to undergo retro-Michael reactions, leading to potential instability of the conjugate, especially in the presence of other thiols.[11]

Iodoacetamides: A Classic Alkylating Agent

Iodoacetamides are another classic type of thiol-reactive probe that alkylates cysteine residues through an S_N2 reaction.[4][12] This reaction forms a stable and irreversible thioether bond.[4] Iodoacetamides are generally less reactive than maleimides and require a slightly higher pH (typically 7.5-8.5) for optimal reaction.[12] However, they are known to have some off-target reactivity with other amino acid residues such as methionine, lysine, and histidine, particularly at higher concentrations and pH.[3][5]

Caption: S_N2 reaction of a protein thiol with an iodoacetamide.

Head-to-Head Comparison: Performance Metrics

FeatureThis compound (MTS)MaleimidesIodoacetamides
Reaction Mechanism Nucleophilic disulfide exchangeMichael additionS_N2 Alkylation
Resulting Linkage Reversible disulfide bondStable thioether bond (can be reversible)Stable, irreversible thioether bond
Optimal pH ~7.06.5 - 7.5[9][10]7.5 - 8.5[12]
Reactivity Very high (10^5 M⁻¹sec⁻¹)[6]HighModerate
Specificity Highly specific for thiols[6]Highly specific for thiols at optimal pH[9]Good, but can react with other nucleophiles[3][5]
Linkage Stability Reversible with reducing agents[7]Generally stable, but can undergo retro-Michael reaction[11]Highly stable and irreversible[4]
Cell Permeability Dependent on the 'R' groupGenerally goodGenerally good

Experimental Workflow for Comparative Analysis

To empirically compare the performance of these thiol-reactive probes, a well-designed experimental workflow is essential. The following protocol outlines a general approach for assessing the reactivity and specificity of this compound, a maleimide-based probe, and an iodoacetamide-based probe.

Experimental_Workflow start Start: Prepare Protein Sample (e.g., BSA or specific protein of interest) reduction Reduce Disulfide Bonds (e.g., with DTT or TCEP) start->reduction desalting Remove Reducing Agent (e.g., desalting column) reduction->desalting aliquot Aliquot Protein Sample desalting->aliquot labeling Label with Thiol-Reactive Probes (MTS, Maleimide, Iodoacetamide) - Vary probe concentration - Vary reaction time aliquot->labeling quenching Quench Reaction (e.g., with excess β-mercaptoethanol) labeling->quenching analysis Analyze Labeled Protein quenching->analysis ms_analysis Mass Spectrometry (LC-MS/MS) - Determine labeling efficiency - Identify modification sites - Assess off-target modifications analysis->ms_analysis Quantitative gel_analysis SDS-PAGE Analysis (with fluorescent probes) - Visualize labeling efficiency analysis->gel_analysis Qualitative end End: Compare Probe Performance ms_analysis->end gel_analysis->end

Caption: A generalized workflow for comparing thiol-reactive probes.

Detailed Protocol:
  • Protein Preparation:

    • Dissolve the protein of interest (e.g., Bovine Serum Albumin as a model) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

    • If necessary, reduce existing disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column to prevent interference with the labeling reaction.

  • Labeling Reaction:

    • Divide the protein solution into separate reaction tubes for each probe.

    • Add the thiol-reactive probe (this compound, a maleimide-fluorophore conjugate, and an iodoacetamide-fluorophore conjugate) to the respective tubes at a defined molar excess (e.g., 10-fold).

    • Incubate the reactions for a set time (e.g., 2 hours) at room temperature, protected from light.

  • Quenching:

    • Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, in large excess.

  • Analysis:

    • SDS-PAGE: Analyze the labeled proteins by SDS-PAGE. If fluorescent probes were used, visualize the gel using an appropriate imaging system to qualitatively assess labeling efficiency.

    • Mass Spectrometry: For a quantitative and in-depth analysis, digest the labeled proteins with trypsin and analyze the resulting peptides by LC-MS/MS. This will allow for the determination of the precise sites of modification, the efficiency of labeling at each site, and the identification of any off-target modifications.

Concluding Remarks and Future Perspectives

The choice of a thiol-reactive probe is a nuanced decision that depends on the specific experimental goals.

  • This compound and other MTS reagents offer the unique advantage of forming a reversible disulfide bond , making them ideal for applications where subsequent removal of the label or modification is desired. Their high reactivity and specificity for thiols are also significant assets.[6][7]

  • Maleimides provide a highly efficient and specific means of labeling thiols, forming a relatively stable thioether linkage.[9] They are the go-to choice for many applications requiring robust and permanent labeling. However, the potential for retro-Michael addition should be considered for long-term studies or in environments with high concentrations of free thiols.[11]

  • Iodoacetamides form the most stable, irreversible thioether bonds, making them suitable for applications where absolute stability is paramount.[4] The trade-off is their lower reactivity and potential for off-target modifications, which must be carefully controlled.[3][5]

Ultimately, the optimal thiol-reactive probe is the one that best aligns with the specific requirements of the experiment. By understanding the fundamental chemistry and performance characteristics of each class of reagent, researchers can confidently select the right tool to unlock new insights into the complex world of protein structure and function.

References
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  • Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activ
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A Comparative Guide to Cysteine-Modifying Reagents: Evaluating the Specificity of S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a cornerstone of contemporary proteomics, chemical biology, and drug development. The unique nucleophilicity of the cysteine thiol group allows for targeted labeling, enabling the study of protein structure and function, the identification of drug targets, and the construction of antibody-drug conjugates. While a variety of reagents exist for this purpose, their specificity and efficiency can vary significantly. This guide provides an in-depth comparison of S-(2-cyanoethyl) methanesulfonothioate (CEMT) with other commonly used cysteine-modifying reagents, offering experimental insights and protocols to aid in the selection of the most appropriate tool for your research needs.

The Critical Role of Cysteine Modification

Cysteine is a relatively rare amino acid, and its thiol group is often involved in critical biological processes, including catalysis, redox sensing, and protein structure stabilization through disulfide bond formation.[1][2] The ability to selectively modify cysteine residues allows researchers to:

  • Probe Protein Structure and Function: Introduce fluorescent probes or other tags to study protein localization, conformation, and interactions.[3]

  • Proteomics and Mass Spectrometry: Alkylate cysteine residues to prevent disulfide bond formation and improve peptide identification and quantification in mass spectrometry-based proteomics.[4][5][6]

  • Drug Development: Identify and characterize reactive cysteines as potential targets for covalent inhibitors and to develop antibody-drug conjugates.

Given the importance of these applications, the choice of a cysteine-modifying reagent with high specificity is paramount to avoid off-target modifications that can confound experimental results.

Unveiling this compound (CEMT)

This compound (CEMT) is a thiol-reactive compound that modifies cysteine residues through a thiosulfonate chemistry. The proposed reaction mechanism involves the nucleophilic attack of the cysteine thiol on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

Reaction Mechanism of CEMT with Cysteine

CEMT Reaction CEMT CH₃SO₂-S-CH₂CH₂CN This compound ModifiedCysteine Protein-S-S-CH₂CH₂CN S-cyanoethylated Cysteine CEMT->ModifiedCysteine Cysteine Protein-SH Cysteine Residue Cysteine->ModifiedCysteine Nucleophilic Attack Byproduct CH₃SO₂H Methanesulfinic Acid

Caption: Proposed reaction of CEMT with a protein cysteine residue.

Comparative Analysis of Cysteine-Modifying Reagents

The ideal cysteine-modifying reagent should exhibit high reactivity towards thiols while minimizing off-target reactions with other nucleophilic amino acid residues such as lysine, histidine, and serine. Here, we compare CEMT with three widely used alternatives: Iodoacetamide (IAM), N-ethylmaleimide (NEM), and Methyl methanethiosulfonate (MMTS).

ReagentReaction MechanismTypical Reaction TimeOptimal pHSpecificityAdduct StabilityKey Applications
This compound (CEMT) Thiol-Disulfide ExchangeVariableNeutral to slightly basicPresumed high for thiolsReversible (with reducing agents)Covalent fragment linking, chemical proteomics
Iodoacetamide (IAM) SN2 Alkylation30-60 minutes8.0-8.5Moderate, can react with Lys, His at higher pH[7]StableProteomics, blocking free cysteines[5][6]
N-ethylmaleimide (NEM) Michael Addition< 15 minutes6.5-7.5High for thiols, but can react with amines at a slower rate[8][9]StableProteomics, studying redox modifications[10]
Methyl methanethiosulfonate (MMTS) Thiol-Disulfide ExchangeVariableNeutral to slightly basicHigh for thiolsReversible (with reducing agents)[11]Reversible enzyme inhibition, protecting thiols[11]

Experimental Evaluation of Specificity

To rigorously assess the specificity of CEMT and compare it to other reagents, a series of experiments can be conducted. The following protocols outline a general workflow for evaluating on-target and off-target modifications using mass spectrometry.

Experimental Workflow for Specificity Analysis

Workflow for Assessing Cysteine Modification Specificity

Specificity Workflow cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_analysis Mass Spectrometry Analysis cluster_evaluation Data Evaluation p1 Model Protein (e.g., BSA) or Cell Lysate p2 Reduction of Disulfide Bonds (e.g., DTT) p1->p2 p3 Removal of Reducing Agent p2->p3 r1 Incubate with Modifying Reagent (CEMT, IAM, NEM, etc.) p3->r1 a1 Enzymatic Digestion (e.g., Trypsin) r1->a1 a2 LC-MS/MS Analysis a1->a2 a3 Database Search & PTM Analysis a2->a3 e1 Quantify On-Target (Cys) Modification a3->e1 e2 Identify and Quantify Off-Target Modifications (Lys, His, Ser, etc.) a3->e2 e3 Compare Specificity Across Reagents e1->e3 e2->e3

Caption: General workflow for evaluating the specificity of cysteine-modifying reagents.

Detailed Protocol: In-Solution Protein Modification and Mass Spectrometry Analysis

This protocol describes the modification of a standard protein, Bovine Serum Albumin (BSA), followed by mass spectrometric analysis to identify modified residues.

Materials:

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Urea

  • Tris-HCl buffer, pH 8.0

  • This compound (CEMT)

  • Iodoacetamide (IAM)

  • N-ethylmaleimide (NEM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve BSA in 8 M urea, 100 mM Tris-HCl, pH 8.0 to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation/Modification:

    • For each modifying reagent (CEMT, IAM, NEM), add the reagent to the reduced protein solution to a final concentration of 20 mM. For a control, add an equal volume of buffer.

    • Incubate in the dark at room temperature for 1 hour.

  • Sample Cleanup and Digestion:

    • Dilute the samples 4-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digested samples with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1]

  • Data Analysis:

    • Search the acquired MS/MS data against the BSA sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the expected modifications for each reagent as variable modifications (e.g., +57.021 Da for IAM on Cys, +125.048 Da for NEM on Cys, and the corresponding mass shift for CEMT on Cys).

    • Also, include potential off-target modifications on other amino acids (e.g., Lys, His) as variable modifications.

    • Quantify the percentage of modification for each cysteine-containing peptide and any identified off-target peptides.

Interpreting the Results and Making an Informed Choice

The data from the mass spectrometry analysis will provide a quantitative measure of the specificity of each reagent. By comparing the extent of on-target cysteine modification to the level of off-target modifications, a clear picture of each reagent's performance will emerge.

Expected Outcomes:

  • High Specificity: A reagent with high specificity will show a high percentage of modification on cysteine residues with minimal to no detectable modifications on other amino acids.

  • Lower Specificity: A reagent with lower specificity will exhibit a significant level of modification on other nucleophilic residues, particularly at higher pH values.[7]

The choice of reagent will ultimately depend on the specific experimental goals. For applications requiring the highest degree of specificity, such as in vivo labeling or the development of highly targeted covalent drugs, a reagent with minimal off-target reactivity is essential. For routine applications like blocking cysteines in proteomics workflows, a reagent with moderate specificity may be acceptable, especially when reaction conditions are optimized.[4][5]

Conclusion

While classic reagents like IAM and NEM are well-established for cysteine modification, newer reagents like this compound offer potentially different reactivity and selectivity profiles. This guide provides a framework for the systematic evaluation of CEMT and other cysteine-modifying reagents. By employing rigorous experimental validation, researchers can confidently select the most appropriate tool to achieve their scientific objectives, ensuring the integrity and reliability of their results.

References

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A Senior Application Scientist's Guide to Cysteine Modification: Benchmarking S-(2-cyanoethyl) methanesulfonothioate against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and selective modification of proteins is a foundational technique in understanding and manipulating biological systems. Cysteine, with its uniquely nucleophilic thiol group, presents a prime target for such modifications, enabling the attachment of probes, drugs, and other moieties to elucidate protein function, develop novel therapeutics, and create advanced diagnostic tools.

This guide provides an in-depth technical comparison of a novel cysteine modification reagent, S-(2-cyanoethyl) methanesulfonothioate (CEMT), with two of the most established and widely utilized classes of cysteine-reactive compounds: iodoacetamides and maleimides. As a Senior Application Scientist, my objective is to offer not just a side-by-side comparison, but also to delve into the mechanistic nuances and practical considerations that should guide your choice of reagent. While extensive data exists for iodoacetamides and maleimides, direct experimental data for CEMT in protein modification is not yet widely available. Therefore, its performance characteristics will be inferred based on the well-understood reactivity of its constituent functional groups: the methanethiosulfonate (MTS) reactive group and the electron-withdrawing cyanoethyl moiety.

The Critical Role of Cysteine Modification

Cysteine's thiol group (-SH) is a potent nucleophile at physiological pH, making it a highly reactive target for covalent modification.[1] This reactivity, coupled with the relatively low abundance of cysteine residues in many proteins, allows for site-specific labeling with a high degree of precision.[1] Successful cysteine modification hinges on the choice of a reagent that offers a balance of reactivity, selectivity, and stability of the resulting conjugate.

Unveiling the Competitors: A Mechanistic Overview

The efficacy of any cysteine modification strategy is rooted in the underlying chemical reaction. Here, we dissect the mechanisms of our three contenders.

Iodoacetamides: The Classic Alkylating Agents

Iodoacetamide and its derivatives react with the thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This process forms a stable and irreversible thioether bond.[4][5] The reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5), which promotes the deprotonation of the thiol group to the more reactive thiolate.[6]

Maleimides: The Michael Addition Masters

Maleimides react with cysteine thiols through a Michael addition reaction.[6][7] The thiolate anion attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring, resulting in the formation of a stable thioether bond.[4][6] This reaction is highly efficient at a near-neutral pH range of 6.5-7.5.[6]

This compound (CEMT): A Thiol-Disulfide Exchange Approach

CEMT belongs to the family of methanethiosulfonate (MTS) reagents. These compounds react with thiols via a thiol-disulfide exchange mechanism.[8] The cysteine thiol attacks the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid.[8] A key feature of this reaction is its reversibility under reducing conditions.[8][9]

The "S-(2-cyanoethyl)" portion of CEMT is anticipated to influence its reactivity. The cyano group is electron-withdrawing, which can impact the electrophilicity of the sulfur atom in the methanethiosulfonate group.[10][11][12] This is expected to enhance the reaction rate compared to simple S-alkyl MTS reagents.

Head-to-Head Comparison: Performance Metrics

The selection of an optimal cysteine modification reagent is a multi-faceted decision. The following table summarizes the key performance indicators for CEMT (inferred), iodoacetamide, and maleimide.

FeatureThis compound (CEMT) (Inferred)IodoacetamideMaleimide
Reaction Mechanism Thiol-disulfide exchangeNucleophilic substitution (SN2)[2][3]Michael addition[6][7]
Resulting Bond Disulfide (-S-S-)Stable Thioether (-S-C-)[4][5]Thioether (-S-C-)
Bond Stability Reversible with reducing agents[8][9]Highly Stable, Irreversible[6]Generally stable, but can undergo retro-Michael reaction (thiol exchange)[6][8]
Optimal pH Expected to be efficient across a broad pH range, similar to other MTS reagents8.0 - 8.5[6]6.5 - 7.5[6]
Reaction Speed Expected to be rapid due to the electron-withdrawing cyano groupGenerally slower than maleimidesVery rapid at optimal pH
Selectivity for Cysteine High for thiolsHigh for thiols, but can react with other nucleophiles (e.g., histidine, lysine) at pH > 8.5[6]Very high for thiols at neutral pH; reactivity with amines increases at pH > 7.5[6]
Primary Side Reactions Potential for disulfide scramblingAlkylation of other nucleophilic residues (Met, His, Lys, N-terminus)[3][13][14]Hydrolysis of the maleimide ring, retro-Michael addition[6]

Experimental Deep Dive: Protocols and Causality

To provide a practical framework, this section outlines detailed experimental protocols for cysteine modification, highlighting the rationale behind key steps.

General Considerations for All Reagents
  • Protein Preparation: Ensure the protein of interest is in a suitable buffer, free of thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, which will compete for the modification reagent. If necessary, remove these reducing agents by dialysis or gel filtration.

  • Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, pre-treatment with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) is necessary. TCEP is often preferred as it is stable, odorless, and does not contain a free thiol group.

Protocol 1: Cysteine Modification with Iodoacetamide

This protocol is designed for the irreversible alkylation of cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.5-8.5)

  • Iodoacetamide solution (1 M in a compatible solvent like DMF or water, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup: To the protein solution, add the iodoacetamide solution to achieve a final molar excess of 10- to 20-fold over the concentration of cysteine residues. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark (iodoacetamide is light-sensitive) for 1-2 hours at room temperature. The optimal incubation time may need to be determined empirically.

  • Quenching: Add the quenching solution in a sufficient molar excess to react with any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by desalting or dialysis.

Causality: The slightly alkaline pH is crucial for deprotonating the cysteine thiol to the more nucleophilic thiolate, thus accelerating the SN2 reaction.[6] Incubation in the dark prevents the light-induced decomposition of iodoacetamide. Quenching is essential to stop the reaction and prevent the modification of other residues over longer incubation times.

Protocol 2: Cysteine Modification with Maleimide

This protocol is suitable for rapid and specific cysteine modification at near-neutral pH.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide reagent solution (e.g., 10 mM in DMSO or DMF, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup: Add the maleimide solution to the protein solution to achieve a final molar excess of 10- to 20-fold over the cysteine concentration.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction with maleimides is generally faster than with iodoacetamides.

  • Quenching: Add the quenching solution to consume any unreacted maleimide.

  • Purification: Purify the modified protein using a desalting column or dialysis.

Causality: The near-neutral pH favors the specific reaction of maleimides with thiols while minimizing side reactions with other nucleophiles like amines.[6] The high reactivity of maleimides allows for efficient labeling under milder conditions and shorter reaction times compared to iodoacetamides.

Proposed Protocol 3: Cysteine Modification with this compound (CEMT)

This hypothetical protocol is based on general procedures for MTS reagents and the inferred reactivity of CEMT.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.0-8.0)

  • CEMT solution (e.g., 100 mM in a compatible solvent like DMSO, freshly prepared)

  • Reducing agent for reversal (e.g., 1 M DTT)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup: Add the CEMT solution to the protein solution to a final concentration of 1-10 mM. MTS reagents are often used at higher concentrations due to their susceptibility to hydrolysis.[15]

  • Incubation: Incubate the reaction for 5-30 minutes at room temperature. The reaction is expected to be rapid.

  • Removal of Excess Reagent: Immediately remove unreacted CEMT by desalting or dialysis to prevent non-specific modifications and disulfide scrambling. Quenching with a thiol-containing reagent is not recommended as it would reverse the modification.

  • (Optional) Reversal of Modification: To reverse the modification, treat the purified protein with a sufficient concentration of a reducing agent like DTT (e.g., 10-50 mM) for 30-60 minutes at room temperature.

Causality: MTS reagents react rapidly with thiols, but also hydrolyze in aqueous solutions; therefore, freshly prepared solutions and prompt removal of excess reagent are critical.[15] The reversibility of the disulfide bond formed by CEMT is a key feature, allowing for applications where a temporary modification is desired.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

G cluster_0 Iodoacetamide Reaction cluster_1 Maleimide Reaction cluster_2 CEMT Reaction (Inferred) Protein-SH Protein-SH Protein-S-CH2-CONH2 Stable Thioether Adduct Protein-SH->Protein-S-CH2-CONH2 SN2 Reaction I-CH2-CONH2 Iodoacetamide I-CH2-CONH2->Protein-S-CH2-CONH2 Protein-SH_2 Protein-SH Thioether_Adduct Thioether Adduct Protein-SH_2->Thioether_Adduct Michael Addition Maleimide Maleimide Maleimide->Thioether_Adduct Protein-SH_3 Protein-SH Mixed_Disulfide Mixed Disulfide Adduct Protein-SH_3->Mixed_Disulfide Thiol-Disulfide Exchange CEMT S-(2-cyanoethyl) methanesulfonothioate CEMT->Mixed_Disulfide

Caption: Reaction mechanisms of cysteine modification reagents.

G Start Start: Protein with Cysteine Residue(s) Reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduction Add_Reagent Add Cysteine Modification Reagent (Iodoacetamide, Maleimide, or CEMT) Reduction->Add_Reagent Incubate Incubate under Optimal Conditions (pH, Temperature, Time) Add_Reagent->Incubate Quench Quench Reaction (for Iodoacetamide and Maleimide) Incubate->Quench Purify Purify Modified Protein (Desalting / Dialysis) Quench->Purify Analysis Analyze Modified Protein (e.g., Mass Spectrometry, SDS-PAGE) Purify->Analysis

Caption: General experimental workflow for protein modification.

Concluding Remarks and Future Directions

The choice between this compound, iodoacetamide, and maleimide for cysteine modification is not a matter of one reagent being universally superior, but rather which is best suited for a specific application.

  • Iodoacetamide remains a reliable choice for achieving a highly stable, irreversible modification, particularly in proteomics workflows for sample preparation before mass spectrometry.[13] However, researchers must be mindful of its potential for off-target reactions, especially at higher pH.[3][6]

  • Maleimides offer the advantage of rapid and highly specific modification at near-neutral pH, making them ideal for many bioconjugation applications.[6][7] The stability of the resulting thioether bond, while generally robust, can be a concern in environments with high concentrations of other thiols due to the possibility of retro-Michael addition.[6][8]

  • This compound (CEMT) , based on our informed inferences, presents an intriguing alternative. Its key advantages are likely to be a rapid reaction rate and the formation of a reversible disulfide bond. This reversibility opens up possibilities for applications such as transiently blocking cysteine residues to study their function or for controlled release mechanisms in drug delivery. The electron-withdrawing nature of the cyanoethyl group is predicted to enhance its reactivity compared to other S-alkyl MTS reagents.

Further experimental validation is crucial to fully characterize the performance of CEMT. Head-to-head studies directly comparing its reaction kinetics, specificity, and the stability of the resulting conjugate with iodoacetamide and maleimide will be invaluable to the scientific community. As our understanding of this promising new reagent grows, it has the potential to become a valuable addition to the protein chemist's toolkit.

References

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  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [Link]

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  • Methods for the determination and quantification of the reactive thiol proteome. (2013). Journal of Proteomics. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2019). Bioconjugate Chemistry. [Link]

  • 14.3: Substituent Effects. (2020). Chemistry LibreTexts. [Link]

  • Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. (2022). bioRxiv. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. (2016). Scientific Reports. [Link]

  • Bioconjugation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (2022). Physical Chemistry Chemical Physics. [Link]

  • What is the proper protocol for performing MTS assay in suspension cells with azacitidine? (2015). ResearchGate. [Link]

  • IgG1 Thioether Bond Formation in Vivo. (2017). Analytical Chemistry. [Link]

  • What happens to reactivity if there is an electron withdrawing group on an ortho-position? (2017). Quora. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2013). The Journal of Organic Chemistry. [Link]

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  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? (2007). Antioxidants & Redox Signaling. [Link]

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Comparative Guide to Tandem Mass Spectrometry for Sequencing Peptides Modified with S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

In the intricate landscape of proteomics, the comprehensive sequencing of peptides is paramount for elucidating protein structure, function, and interaction networks. Cysteine-containing peptides, however, present a unique analytical challenge due to the reactive nature of the thiol group, which readily forms disulfide bonds, complicating analysis and hindering complete sequence coverage. Chemical modification of cysteine residues prior to mass spectrometry analysis is a standard and necessary practice. This guide provides an in-depth comparison of S-(2-cyanoethyl) methanesulfonothioate (CEMT) as a cysteine-modifying reagent against other common alternatives, focusing on their performance in tandem mass spectrometry (MS/MS) for peptide sequencing.

The Challenge and Strategy: Cysteine Modification in Proteomics

Cysteine's thiol side chain is a frequent participant in a protein's structural and functional life, forming disulfide bonds that stabilize tertiary and quaternary structures, coordinating with metal ions, and acting as a nucleophile in enzymatic reactions. In bottom-up proteomics, where proteins are enzymatically digested into peptides for MS analysis, these disulfide bonds must be cleaved (reduction) and the resulting free thiols capped (alkylation) to prevent re-oxidation and to ensure predictable peptide behavior during chromatographic separation and mass spectrometric analysis.

The choice of alkylating reagent is not trivial; it profoundly influences peptide ionization efficiency and, more critically, its fragmentation behavior in the gas phase during tandem mass spectrometry. An ideal reagent not only ensures complete and specific modification but also promotes fragmentation patterns that are easily interpretable for de novo sequencing or database searching.

CEMT: A Cysteine-Specific Modification Reagent

This compound (CEMT) is a thiosulfonate-based reagent designed for the specific modification of cysteine residues. The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the thiosulfonate sulfur atom, resulting in the formation of a mixed disulfide bond and the release of the methanesulfonate leaving group. This modification, termed S-cyanoethylation, introduces a cyanoethyl group onto the cysteine side chain.

Fragmentation Behavior of CEMT-Modified Peptides

The true utility of CEMT becomes apparent during tandem mass spectrometry. When a CEMT-modified peptide is subjected to collisional activation (such as Collision-Induced Dissociation - CID, or Higher-Energy Collisional Dissociation - HCD), it undergoes a characteristic fragmentation pattern that is highly beneficial for sequencing.

Specifically, the S-cyanoethylated cysteine residue readily undergoes a gas-phase β-elimination reaction upon collisional activation. This results in the conversion of the modified cysteine to a dehydroalanine residue and the neutral loss of S-cyanoethyl-thiol. This predictable neutral loss is a signature indicator of a cysteine-containing peptide, simplifying spectral interpretation.

Furthermore, the fragmentation of the peptide backbone is enhanced. The charge state of the precursor ion and the type of collisional activation influence the subsequent fragmentation pathways, but the initial neutral loss is a common and dominant feature.

fragmentation_pathway cluster_peptide CEMT-Modified Peptide Precursor Ion cluster_activation Collisional Activation (CID/HCD) cluster_fragments Characteristic Fragmentation Products Precursor [Peptide+Cys(CEMT)+nH]n+ Activation Energy Neutral_Loss β-elimination Neutral Loss of S-cyanoethyl-thiol Precursor->Neutral_Loss Collision Activation->Neutral_Loss Initiates Dehydroalanine [Peptide+Dha+nH]n+ (Dehydroalanine) Neutral_Loss->Dehydroalanine Forms Backbone_Fragments b- and y-ions Dehydroalanine->Backbone_Fragments Further Fragmentation

Caption: Fragmentation pathway of a CEMT-modified peptide in MS/MS.

Comparative Analysis: CEMT vs. Alternative Cysteine Modification Reagents

The selection of a cysteine alkylating agent is a critical decision in a proteomics workflow. Below is a comparison of CEMT with two of the most commonly used reagents: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Iodoacetamide (IAM)

IAM is arguably the most common cysteine alkylating agent. It reacts with the cysteine thiol via a straightforward S-alkylation, adding a carbamidomethyl group.

  • Reaction: Fast and generally efficient.

  • MS/MS Performance: The carbamidomethyl modification is stable under CID/HCD conditions. Fragmentation occurs primarily along the peptide backbone, generating standard b- and y-ions. While this is predictable, it offers no specific "reporter" feature to readily identify cysteine-containing peptides from the MS/MS spectrum alone. The lack of a charge-carrying moiety can sometimes result in lower ionization efficiency for cysteine-containing peptides compared to arginine-containing peptides.

N-ethylmaleimide (NEM)

NEM reacts with cysteine thiols via a Michael addition. This modification is also stable in the mass spectrometer.

  • Reaction: Highly specific for thiols at neutral to slightly acidic pH.

  • MS/MS Performance: Similar to IAM, the NEM modification is stable during fragmentation, leading to conventional b- and y-ion series. It does not provide a characteristic fragmentation signature for cysteine identification.

Performance Comparison

The table below summarizes the key performance characteristics of CEMT, IAM, and NEM in the context of tandem mass spectrometry-based peptide sequencing.

FeatureThis compound (CEMT)Iodoacetamide (IAM)N-ethylmaleimide (NEM)
Modification Type S-cyanoethylationS-carbamidomethylationMichael addition
Reaction Specificity High for CysHigh for Cys, potential for side reactions with other nucleophiles (e.g., Met, His, Lys, N-terminus) at higher pHHigh for Cys at near-neutral pH
Effect on Ionization Can be neutral, but the cyano group can influence peptide properties.Neutral modification.Neutral modification.
Characteristic MS/MS Signature Yes (Neutral loss of S-cyanoethyl-thiol)NoNo
Sequencing Confidence High, the neutral loss pinpoints Cys location.Moderate to High, relies on standard backbone fragmentation.Moderate to High, relies on standard backbone fragmentation.
Potential Issues Incomplete reaction, potential for side reactions under non-optimal conditions.Alkylation of other residues, over-alkylation.Potential for hydrolysis of the reagent, less reactive at alkaline pH.

Experimental Protocols

Adherence to optimized protocols is crucial for successful and reproducible cysteine modification and subsequent MS analysis.

Protocol for Reduction and S-cyanoethylation of Cysteine Residues with CEMT
  • Protein Solubilization: Solubilize the protein sample (e.g., 100 µg) in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add a reducing agent, typically dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • CEMT Alkylation: Add CEMT to a final concentration of 20-30 mM. It is crucial to add the alkylating agent in excess relative to the reducing agent. Incubate for 1 hour at room temperature in the dark.

  • Quenching: Quench any remaining CEMT by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation (e.g., with acetone) to remove urea, salts, and excess reagents prior to enzymatic digestion.

  • Enzymatic Digestion: Resuspend the modified protein in a suitable buffer for the chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin) and perform digestion.

Workflow for LC-MS/MS Analysis

lc_msms_workflow Sample Digested Peptide Mixture (CEMT-modified) LC Reverse-Phase Liquid Chromatography (Peptide Separation) Sample->LC ESI Electrospray Ionization (Ion Generation) LC->ESI MS1 Full Scan MS (MS1) (Precursor Ion Selection) ESI->MS1 CID_HCD Collision Cell (CID/HCD) (Fragmentation) MS1->CID_HCD Top N Precursors MS2 Tandem MS (MS2) (Fragment Ion Analysis) CID_HCD->MS2 Data_Analysis Data Analysis (Sequencing and Identification) MS2->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of modified peptides.

Conclusion and Authoritative Recommendations

For research applications where the unambiguous identification and sequencing of cysteine-containing peptides are critical, This compound (CEMT) offers a distinct advantage over conventional reagents like IAM and NEM. Its unique property of inducing a characteristic neutral loss in tandem mass spectrometry serves as a reliable signature, significantly boosting the confidence in cysteine-containing peptide identification.

While IAM remains a workhorse for routine, large-scale proteomics due to its simplicity and extensive documentation, the lack of a specific fragmentation signature can lead to ambiguity, especially in complex samples or for de novo sequencing efforts. NEM provides a highly specific alternative but shares the same limitation as IAM in the gas phase.

References

  • Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491–1496. [Link]

  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2003). S-(2-cyanoethyl)methanethiosulfonate, a new sulfhydryl-specific reagent. Analytical Biochemistry, 313(1), 32-38. [Link]

  • Gomes, R. A., et al. (2008). Tandem Mass Spectrometry of Peptides. In Mass Spectrometry for Proteomics. InTech. [Link]

  • Kentsis, A., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(5), 2294–2305. [Link]

  • Collier, T. S., & Angel, T. E. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 23(15), 8637. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of S-(2-cyanoethyl) methanesulfonothioate, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each critical step.

Hazard Assessment: Understanding the Risks

This compound is an organosulfur compound containing a nitrile (cyano) group. Its proper handling and disposal are dictated by its specific chemical properties and associated hazards. A thorough understanding of these risks is the first step in safe management. The primary hazards are associated with its toxicity and irritant properties.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationGHS CategorySignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation
Environmental Hazard--Environmentally hazardous substance

The presence of the cyano group (C≡N) is of particular concern. While this compound is not a simple cyanide salt, its decomposition under certain conditions (e.g., strong acids) could potentially release highly toxic hydrogen cyanide (HCN) gas. Therefore, at no point should this waste be mixed with acidic waste streams.

Regulatory Framework: The Legal Imperative

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

This compound would be classified as a hazardous waste based on its toxicity . Disposal must be carried out in accordance with federal, state, and local regulations. Critically, this means disposal via the sanitary sewer (down the drain) is strictly prohibited .

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the safe disposal of this compound from waste generation to final collection.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_labeling Containerization & Labeling cluster_storage Storage & Pickup A Waste Generation (Pure compound, solutions, contaminated labware) B Is waste stream compatible? (No Acids, No Oxidizers) A->B C Collect in a Designated, Compatible Hazardous Waste Container B->C Yes Incompatible STOP! Use a separate waste container. Consult EHS if unsure. B->Incompatible No D Securely Cap Container When Not in Use C->D E Attach Hazardous Waste Label D->E F Complete Label Information: - Full Chemical Name - All Constituents & % - Accumulation Start Date - Hazard Warnings E->F G Store in a Designated Satellite Accumulation Area (SAA) H Practice Secondary Containment (e.g., in a chemical-resistant bin) G->H I Is container full (≤75%) or approaching time limit? H->I J Request Waste Pickup (Submit form to EHS) I->J Yes K Final Disposal by Licensed Professionals J->K

Definitive Guide to Personal Protective Equipment for Handling S-(2-cyanoethyl) methanesulfonothioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of S-(2-cyanoethyl) methanesulfonothioate. As a methanethiosulfonate (MTS) reagent, this compound is a powerful tool for site-directed sulfhydryl modification. However, its reactivity, combined with the presence of a cyanoethyl group, necessitates a robust and well-understood safety protocol. This document moves beyond a simple checklist to provide a deep, causal understanding of the required Personal Protective Equipment (PPE) and associated procedures, ensuring your work is not only groundbreaking but also fundamentally safe.

Section 1: Hazard Assessment & Chemical Profile

The primary hazards stem from two key areas:

  • Methanethiosulfonate (MTS) Group: MTS reagents are known to be highly reactive towards thiols.[1][2][3] This reactivity can translate to biological systems, causing irritation and toxicity upon contact. Analogs are classified as toxic if swallowed, inhaled, or in contact with skin.[4][5]

  • Cyanoethyl Group: The nitrile (-C≡N) functional group presents a significant toxicological concern. Organic nitriles can release hydrogen cyanide (HCN) under certain conditions, such as combustion or exposure to strong acids.[6][7]

Based on these factors, this compound should be treated as a substance with high acute toxicity.

Hazard CategoryDescriptionPotential ConsequencesSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) The compound is presumed to be toxic via all major routes of exposure.Ingestion of less than 150g of analogous materials may be harmful or fatal.[5] Inhalation may cause respiratory irritation, headaches, and nausea.[5] Skin contact may be harmful as the substance can be absorbed systemically.[5]Based on SDS for S-Methyl Methanethiosulfonate (H301+H311+H331).[4]
Skin Corrosion/Irritation Causes skin irritation.[4][8] The reactive MTS group can interact with proteins in the skin.Inflammation, redness, and potential for chemical burns upon prolonged contact. Pre-existing dermatitis may be worsened.[5]Category 2 classification for analogous compounds.[4][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][8] Direct contact can cause significant damage.Redness, pain, and potential for corrosive damage to the cornea.[6]Category 2 classification for analogous compounds.[4][8]
Reactivity & Stability MTS reagents can be hygroscopic and hydrolyze in water.[1] They may react with strong oxidizing agents.[5][8]Loss of reagent efficacy and potential for unexpected reactions.General reactivity profile of MTS reagents.[1][3]
Combustibility The compound is likely a combustible liquid.[9]Combustion can produce highly toxic gases, including carbon oxides, sulfur oxides, and hydrogen cyanide.[6][10]Flash point of 87°C for MMTS.[4][9]

Section 2: The Hierarchy of Controls: Your First Line of Defense

Before any PPE is selected, the Hierarchy of Controls must be applied. This framework prioritizes the most effective safety measures. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Engineering Engineering Controls (Most Critical) - Certified Chemical Fume Hood - Closed System for Transfers Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access to Area - Mandatory Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) - Respirator, Gloves, Goggles, Lab Coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

All handling of this compound must be performed inside a certified chemical fume hood. This is a non-negotiable engineering control to prevent inhalation of vapors, which are presumed to be toxic.[4]

Section 3: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is mandatory to protect against residual risks, such as splashes or accidental contact during handling.

Protection TypeMinimum RequirementRationale and Expert Insight
Eye & Face ANSI Z87.1-compliant chemical splash goggles.[11]Safety glasses are insufficient as they do not protect against splashes.[11] Given the serious eye irritation hazard, a full seal around the eyes is critical. A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reaction.[12]
Skin & Body 100% cotton or flame-resistant (e.g., Nomex) lab coat, fully buttoned.[12] Long pants and fully enclosed, chemical-resistant shoes.Protects skin from accidental splashes. Synthetic fabrics like polyester can melt and fuse to skin in a fire, whereas cotton does not.[12]
Hand Double Gloving: Inner nitrile glove + Outer butyl or Viton rubber glove.The cyano-group necessitates high chemical resistance. A single pair of nitrile gloves provides only minimal splash protection and is not suitable for prolonged contact.[12] Double gloving with a more robust outer glove provides better protection. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Contaminated gloves must be replaced immediately.[5]
Respiratory Use is conditional on the risk assessment.Work within a fume hood should make a respirator unnecessary. However, if there is a system failure, a spill, or an operation that could generate aerosols outside of containment, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[12] Some sources suggest an ABEK filter for similar compounds.[9]
Step-by-Step Guide: Donning and Doffing PPE

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Clothing: Verify you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.

  • Outer Gloves: Don the second, more chemical-resistant pair of gloves over the first.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

Doffing (Taking Off) Sequence: This protocol is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside-out. Use the inside-out glove to remove the second glove in the same manner. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination. Place it in the designated bin for contaminated lab coats.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][13]

Section 4: Operational and Disposal Plans

Safe science extends beyond personal protection to include the entire lifecycle of the chemical.

Safe Handling and Operations
  • Storage: MTS reagents are often sensitive to moisture and should be stored in a desiccator at -20°C.[1][2] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solutions: Prepare solutions immediately before use, as the compound will hydrolyze in water over time.[1]

  • Ventilation: All transfers, weighing, and solution preparations must occur within a chemical fume hood.[4]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[8]

Disposal Plan: A Critical Safety Step

Disposal must address both the reactive MTS group and the toxic cyanide component. All waste is considered hazardous.

Step-by-Step Disposal of Contaminated Materials (e.g., pipette tips, gloves, paper towels):

  • Segregation: All solid waste contaminated with this compound must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Neutralization (Aqueous Waste): Small amounts of aqueous waste containing this compound require treatment to degrade the cyanide moiety before collection by environmental health and safety services.

    • WARNING: Never acidify cyanide-containing waste, as this will liberate highly toxic hydrogen cyanide gas.[7]

    • Work in a fume hood.

    • Adjust the pH of the aqueous waste to >10 using a strong base like sodium hydroxide.

    • Slowly add an excess of 10-15% sodium hypochlorite (bleach) or calcium hypochlorite solution while stirring. This oxidizes the toxic cyanide to the much less toxic cyanate.

    • Allow the reaction to proceed for at least one hour.

    • The neutralized solution can then be collected in a hazardous waste container for formal disposal.

Section 5: Emergency Response Plan

Exposure ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and show them the container or label.[4]
Spill Evacuate the area. Do not attempt to clean up a large spill without proper training and equipment, including a self-contained breathing apparatus. For small spills inside a fume hood, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.

References

  • MTS reagents. 1

  • Proper disposal of chemicals.

  • SAFETY DATA SHEET - S-Methyl Methanethiosulfonate. 4

  • SAFETY DATA SHEET - 2-Cyano-2,2-dimethylacetic acid. 6

  • Treatment of Complex Cyanide Compounds for Reuse or Disposal. 14

  • Personal Protective Equipment (PPE). 15

  • Methyl Methanethiosulfonate Material Safety Data Sheet. 5

  • This compound. 16

  • MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate). 2

  • Toxicological Profile for Cyanide. 7

  • Chemical Safety: Personal Protective Equipment. 12

  • SAFETY DATA SHEET - Methanesulfonothioic acid, S-methyl ester. 8

  • Discover the Various Types of PPE for Optimal Chemical Safety. 17

  • SAFETY DATA SHEET - Methyl Methanethiosulfonate. 10

  • MTSET ((2-(Trimethylammonium)ethyl) methanethiosulfonate Bromide). 3

  • Safe disposal of cyanide. 18

  • How do you dispose of sodium cyanide?. 19

  • Personal Protective Equipment (PPE) for Industrial Chemicals. 20

  • S-Methyl methanethiosulfonate 97. 9

  • Personal Protective Equipment Requirements for Laboratories. 11

  • Safety Data Sheet - Sodium methanesulfonothioate. 13

  • S-(2-Aminoethyl)methanethiosulfonate hydrobromide Safety Data Sheet. 21

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.